molecular formula C7H7BrN2O3 B1601595 3-Bromo-2-ethoxy-5-nitropyridine CAS No. 74919-31-6

3-Bromo-2-ethoxy-5-nitropyridine

Cat. No.: B1601595
CAS No.: 74919-31-6
M. Wt: 247.05 g/mol
InChI Key: DWFSXOCGFPCFBC-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-5-nitropyridine is a useful research compound. Its molecular formula is C7H7BrN2O3 and its molecular weight is 247.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-ethoxy-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-ethoxy-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-ethoxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-2-13-7-6(8)3-5(4-9-7)10(11)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFSXOCGFPCFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70503679
Record name 3-Bromo-2-ethoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74919-31-6
Record name 3-Bromo-2-ethoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70503679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 3-Bromo-2-ethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-ethoxy-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-ethoxy-5-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique arrangement of a bromine atom, an ethoxy group, and a nitro group on the pyridine scaffold presents a versatile platform for the synthesis of novel bioactive molecules. The physicochemical properties of this compound are paramount as they dictate its behavior in biological systems, influencing everything from solubility and permeability to metabolic stability and target engagement. This guide provides a comprehensive overview of the anticipated , drawing upon data from structurally related analogs. Furthermore, it outlines a robust experimental workflow for its full characterization, ensuring scientific integrity and providing actionable insights for researchers in the field.

Structural Analogs and Their Properties

Direct experimental data for 3-Bromo-2-ethoxy-5-nitropyridine is not extensively available in public literature. Therefore, a comparative analysis of its closest structural analogs is essential for predicting its properties. The primary analogs for this analysis are 3-Bromo-2-methoxy-5-nitropyridine, 5-Bromo-2-nitropyridine, and 3-Bromo-2-nitropyridine.

Property3-Bromo-2-methoxy-5-nitropyridine5-Bromo-2-nitropyridine3-Bromo-2-nitropyridine
Molecular Formula C6H5BrN2O3[1][2]C5H3BrN2O2C5H3BrN2O2[3]
Molecular Weight 233.02 g/mol [2][4]203.00 g/mol 202.99 g/mol [3]
Melting Point 89 °C[2]148-152 °C[5]Not Available
Boiling Point 285.0±35.0 °C (Predicted)[2]292.3 °C[5]Not Available
Appearance Off-white to light yellow solid[1][2]Light yellow crystalline powder[5]Not Available
Solubility Sparingly soluble in water[1]Not AvailableNot Available
CAS Number 15862-50-7[1][2]39856-50-354231-33-3[3]

Anticipated Physicochemical Profile of 3-Bromo-2-ethoxy-5-nitropyridine

Based on the data from its structural analogs, we can project the following physicochemical properties for 3-Bromo-2-ethoxy-5-nitropyridine:

  • Molecular Formula: C7H7BrN2O3

  • Molecular Weight: Approximately 247.05 g/mol .

  • Appearance: Likely a crystalline solid, with a color ranging from off-white to yellow.

  • Melting Point: The melting point is expected to be influenced by the larger ethoxy group compared to the methoxy group in its closest analog. It is anticipated to be in a similar range, possibly slightly lower or higher depending on crystal packing forces.

  • Solubility: Due to the presence of the polar nitro group and the pyridine nitrogen, it is expected to have low to moderate solubility in aqueous solutions and good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, the nitro group can make it sensitive to strong reducing agents. The pyridine ring is generally stable, but the bromine atom may be susceptible to nucleophilic displacement under certain conditions.

Experimental Characterization Workflow

A thorough physicochemical characterization is crucial for any novel compound intended for pharmaceutical development. The following workflow outlines a logical sequence of experiments to obtain a comprehensive profile of 3-Bromo-2-ethoxy-5-nitropyridine.

G cluster_0 Initial Characterization cluster_1 Core Physicochemical Properties cluster_2 Solid-State Properties cluster_3 Safety & Liability A Synthesis & Purification B Structural Verification (NMR, MS) A->B C Purity Assessment (HPLC, LC-MS) B->C D Melting Point Determination C->D F pKa Determination C->F H Crystallinity (PXRD) C->H E Aqueous & Solvent Solubility D->E G LogP/LogD Measurement F->G I Hygroscopicity (DVS) H->I J Thermal Stability (TGA/DSC) I->J K Chemical Stability Assessment J->K L Preliminary Safety Evaluation K->L

Caption: A logical workflow for the comprehensive physicochemical characterization of a novel chemical entity.

Detailed Experimental Protocol: Aqueous Solubility Determination

The following protocol details the steps for determining the thermodynamic aqueous solubility of 3-Bromo-2-ethoxy-5-nitropyridine using the shake-flask method, a gold standard in the pharmaceutical industry.

Objective: To determine the equilibrium solubility of 3-Bromo-2-ethoxy-5-nitropyridine in a buffered aqueous solution at a physiologically relevant pH (e.g., 7.4).

Materials:

  • 3-Bromo-2-ethoxy-5-nitropyridine (crystalline solid, >99% purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker incubator (set to 25 °C or 37 °C)

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Standard Solutions: Accurately prepare a series of standard solutions of 3-Bromo-2-ethoxy-5-nitropyridine in acetonitrile at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to construct a calibration curve.

  • Sample Preparation: Add an excess amount of solid 3-Bromo-2-ethoxy-5-nitropyridine to a known volume of PBS (pH 7.4) in a sealed vial. The excess solid ensures that equilibrium is reached. A good starting point is to add enough compound to be visibly present as a solid after initial mixing.

  • Equilibration: Place the vials in the shaker incubator at a constant temperature (e.g., 25 °C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium. The shaking ensures continuous mixing of the solid with the solvent.

  • Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. This step is critical to separate the saturated solution from the excess solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. Dilute the filtered supernatant with acetonitrile to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the prepared standard solutions and the diluted sample onto the HPLC system. The concentration of 3-Bromo-2-ethoxy-5-nitropyridine in the sample is determined by comparing its peak area to the calibration curve.

  • Calculation: The aqueous solubility is calculated by multiplying the determined concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Safety and Handling Considerations

Based on the hazard information for its analogs, 3-Bromo-2-ethoxy-5-nitropyridine should be handled with care.[5][6] It is likely to be an irritant to the skin, eyes, and respiratory tract.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

While direct experimental data for 3-Bromo-2-ethoxy-5-nitropyridine is limited, a robust physicochemical profile can be anticipated through the careful analysis of its structural analogs. This guide provides a foundational understanding of its likely properties and a clear experimental path forward for its comprehensive characterization. The outlined workflow and protocols are designed to generate the high-quality data necessary to support its advancement in drug discovery and development programs.

References

  • PubChem. 3-Bromo-2-nitropyridine. [Link]

  • PubChem. 2-Bromo-5-nitropyridine. [Link]

  • PubChem. 5-Bromo-3-methoxy-2-nitropyridine. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-2-ethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-ethoxy-5-nitropyridine is a highly functionalized pyridine derivative that serves as a crucial and versatile building block in modern organic synthesis. Its strategic arrangement of a bromine atom, an ethoxy group, and a nitro group on the pyridine core imparts a unique reactivity profile, making it an invaluable intermediate in the field of medicinal chemistry. The pyridine scaffold itself is a privileged structure in drug discovery, and the specific substituents on this molecule offer multiple handles for chemical modification. This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, spectral characterization, reactivity, and applications of 3-Bromo-2-ethoxy-5-nitropyridine, designed to equip researchers and drug development professionals with the core knowledge required to effectively utilize this compound in their work.

Section 1: Molecular Architecture and Physicochemical Properties

The foundational characteristics of 3-Bromo-2-ethoxy-5-nitropyridine stem from its distinct molecular structure, which dictates its physical properties and chemical behavior.

IUPAC Name: 3-Bromo-2-ethoxy-5-nitropyridine CAS Number: 74919-31-6[1][2][3] Molecular Formula: C₇H₇BrN₂O₃[1][2] Molecular Weight: 247.05 g/mol [1][2][3]

The molecule consists of a central pyridine ring substituted at three key positions. The electronic nature of these substituents is critical to understanding the molecule's reactivity:

  • Nitro Group (-NO₂ at C5): This is a powerful electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

  • Ethoxy Group (-OCH₂CH₃ at C2): This is an electron-donating group through resonance, which can influence the regioselectivity of certain reactions.

  • Bromo Group (-Br at C3): The bromine atom has a dual electronic role, acting as an electron-withdrawing group through induction and a weak electron-donating group through resonance. Crucially, it serves as an excellent leaving group in a variety of cross-coupling reactions.

Physicochemical Data Summary

The physical properties of 3-Bromo-2-ethoxy-5-nitropyridine are summarized below. It is typically a solid at room temperature, a characteristic shared by its close analog, 3-Bromo-2-methoxy-5-nitropyridine, which appears as a pale yellow to light brown crystalline solid.[4]

PropertyValue/DescriptionSource
Physical State Solid (predicted)Analogous Compounds[4]
Appearance Off-white to light yellow solid (predicted)Analogous Compounds[4]
Boiling Point 298.6°C at 760 mmHg (Predicted)[2]
Density 1.634 g/cm³ (Predicted)[2]
Solubility Sparingly soluble in water; soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General Chemical Principles

Section 2: Synthesis and Mechanistic Considerations

The synthesis of 3-Bromo-2-ethoxy-5-nitropyridine is typically achieved through a multi-step sequence starting from more readily available pyridine precursors. A common and efficient strategy involves the nucleophilic aromatic substitution of a corresponding 2-chloro derivative.

General Synthetic Workflow

A logical and field-proven synthetic route involves the initial synthesis of a di-halogenated nitropyridine intermediate, followed by a selective nucleophilic substitution with sodium ethoxide. This approach provides good yields and high purity.

G cluster_0 Step 1: Nitration & Halogenation cluster_1 Step 2: Ethoxylation A 2-Hydroxypyridine B 3-Bromo-2-hydroxy-5-nitropyridine A->B HNO₃/H₂SO₄, Br₂ C 3-Bromo-2-chloro-5-nitropyridine B->C POCl₃ or SOCl₂ D 3-Bromo-2-ethoxy-5-nitropyridine C->D NaOCH₂CH₃, Ethanol

Caption: General Synthetic Pathway to 3-Bromo-2-ethoxy-5-nitropyridine.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established methodologies for the synthesis of analogous 2-alkoxypyridines.[5]

  • Synthesis of 3-Bromo-2-chloro-5-nitropyridine (Intermediate C):

    • Causality: The conversion of the hydroxyl group in 3-Bromo-2-hydroxy-5-nitropyridine to a chloride is necessary because chloride is a much better leaving group for the subsequent nucleophilic substitution step. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are standard for this transformation.

    • Procedure: To a suspension of 3-Bromo-2-hydroxy-5-nitropyridine (1.0 eq) in an appropriate solvent like acetonitrile, add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise at room temperature. Heat the reaction mixture to reflux (approx. 75-80°C) for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.[6] After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃. The resulting precipitate is filtered, washed with water, and dried to yield 3-Bromo-2-chloro-5-nitropyridine.

  • Synthesis of 3-Bromo-2-ethoxy-5-nitropyridine (Target Compound D):

    • Causality: This step is a classic nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nitro group at the para-position to the leaving group (chloride) strongly activates the C2 position for nucleophilic attack by the ethoxide ion. Ethanol is used as both the reagent source (in the form of its conjugate base) and the solvent.

    • Procedure: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under an inert atmosphere (N₂ or Ar). Cool this solution to 0°C. To a stirred solution of 3-Bromo-2-chloro-5-nitropyridine (1.0 eq) in anhydrous ethanol at 0°C, add the freshly prepared sodium ethoxide solution dropwise. Allow the reaction to warm to room temperature and stir for 16-18 hours.[5] Monitor the reaction by TLC. Upon completion, reduce the solvent volume under vacuum and quench the reaction by adding cold water. The precipitated product is collected by filtration, washed with water, and dried to afford 3-Bromo-2-ethoxy-5-nitropyridine.

Section 3: Spectroscopic Characterization

Structural elucidation and purity assessment of 3-Bromo-2-ethoxy-5-nitropyridine are performed using standard spectroscopic techniques. While specific experimental data is not widely published, the expected spectra can be reliably predicted based on the known effects of the substituents and data from analogous structures.[7][8]

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR Aromatic Protons: Two doublets in the aromatic region (δ 8.0-9.0 ppm). The proton at C4 will be a doublet coupled to the C6 proton. The proton at C6 will appear as a doublet coupled to the C4 proton. Ethoxy Protons: A quartet (δ ~4.5 ppm, -OCH₂-) and a triplet (δ ~1.4 ppm, -CH₃).
¹³C NMR Aromatic Carbons: Five distinct signals. The carbon bearing the nitro group (C5) will be downfield. The carbon attached to the ethoxy group (C2) will also be significantly downfield. The carbon attached to bromine (C3) will be shielded relative to other carbons due to the heavy atom effect. Ethoxy Carbons: Two signals are expected for the ethoxy group, one for the -OCH₂- carbon (~60-70 ppm) and one for the -CH₃ carbon (~15 ppm).[9]
IR Spectroscopy Asymmetric NO₂ stretch: ~1520-1540 cm⁻¹. Symmetric NO₂ stretch: ~1340-1360 cm⁻¹. C-O stretch (Aryl-Alkyl Ether): ~1250 cm⁻¹ and ~1040 cm⁻¹. C-Br stretch: ~650-680 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 246 and 248, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). Fragmentation: Expect loss of the ethoxy group (-45), nitro group (-46), or ethylene from the ethoxy group (-28).

Section 4: Reactivity and Applications in Drug Development

The true value of 3-Bromo-2-ethoxy-5-nitropyridine lies in its predictable and versatile reactivity, which allows for its elaboration into more complex molecular architectures. It serves as a powerful scaffold for building libraries of compounds for biological screening.

Key Reaction Pathways
  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the C3 position is a prime handle for C-C and C-N bond formation via reactions like the Suzuki-Miyaura coupling.[10][11] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR). The Suzuki reaction is a powerful method for creating biaryl compounds, which are common motifs in biologically active molecules.[10][12]

  • Nitro Group Reduction: The nitro group can be readily reduced to an amino group (-NH₂) using standard conditions (e.g., Fe/HCl, SnCl₂, or catalytic hydrogenation). This transformation is fundamental as it introduces a nucleophilic site, opening up a vast array of subsequent chemical modifications, including amide bond formation, sulfonylation, and the construction of fused heterocyclic rings like imidazoles or pyrazines.[11][13]

Logical Flow of Application in Medicinal Chemistry

G cluster_0 Primary Transformations cluster_1 Secondary Scaffolds cluster_2 Advanced Intermediates / Final Compounds A 3-Bromo-2-ethoxy-5-nitropyridine B Suzuki Coupling (C-C Bond Formation) A->B ArB(OH)₂, Pd Catalyst C Nitro Reduction (Amine Formation) A->C Fe/HCl or H₂/Pd D 3-Aryl-2-ethoxy-5-nitropyridine B->D E 5-Amino-3-bromo-2-ethoxypyridine C->E F Biaryl Kinase Inhibitors D->F Further Modification G Fused Heterocycles (e.g., Pyrido[2,3-b]pyrazines) E->G Cyclization Reactions

Caption: Reactivity and Derivatization Pathways for Drug Discovery.

This strategic derivatization makes the parent molecule a key intermediate in the synthesis of compounds targeting a range of diseases, including cancer and viral infections, similar to its analogs.[4][11]

Section 5: Safety and Handling

As a halogenated nitropyridine derivative, 3-Bromo-2-ethoxy-5-nitropyridine should be handled with appropriate care in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, data from closely related compounds provide essential guidance.

  • Hazards: Compounds in this class are generally considered harmful if swallowed, and may cause skin, eye, and respiratory irritation.[14][15][16]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16] Avoid contact with skin and eyes.[17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and bases.[17]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3-Bromo-2-ethoxy-5-nitropyridine is a molecule of significant strategic importance for chemical synthesis. Its value is derived not from any intrinsic biological activity, but from its carefully orchestrated arrangement of functional groups. The interplay between the electron-donating ethoxy group, the electron-withdrawing nitro group, and the synthetically versatile bromine atom creates a powerful platform for generating molecular diversity. For researchers in drug discovery and development, a thorough understanding of its structure, reactivity, and handling is paramount to unlocking its full potential in the creation of novel therapeutics and other advanced chemical materials.

References

  • PubChem. 3-Bromo-2-hydroxy-5-nitropyridine. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • Ina Pharmaceuticals. Product Details: 3-Bromo-2-Ethoxy-5-Nitropyridine. [Link]

  • Albaugh. Safety Data Sheet: BROMICIDE® GRANULES (US). [Link]

  • YouTube. The Suzuki reaction: Reaction mechanism chemistry tutorial. [Link]

  • MDPI. 3-(3-Bromophenyl)-7-acetoxycoumarin. [Link]

  • National Institutes of Health. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

  • Doc Brown's Chemistry. C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis of chemical shifts ppm. [Link]

  • Sriven Pharmachem India Pvt Ltd. Products. [Link]

Sources

3-Bromo-2-ethoxy-5-nitropyridine solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-2-ethoxy-5-nitropyridine

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Chemical Development

In the realms of pharmaceutical sciences and synthetic chemistry, the journey of a molecule from a laboratory curiosity to a viable product is paved with critical data points. Among the most fundamental of these is solubility. For a compound like 3-Bromo-2-ethoxy-5-nitropyridine, a substituted pyridine derivative with potential applications as a building block in medicinal chemistry, understanding its behavior in various solvents is not merely an academic exercise. It is the cornerstone of rational drug design, formulation development, and process chemistry. Poor solubility can terminate the development of an otherwise promising drug candidate, hindering its absorption and bioavailability. Conversely, a well-characterized solubility profile enables chemists to select appropriate reaction media, and allows formulators to design effective delivery systems.

This guide provides a comprehensive technical overview of 3-Bromo-2-ethoxy-5-nitropyridine, from its core physicochemical properties to a detailed, field-proven protocol for the experimental determination of its solubility. It is designed for the hands-on researcher, offering not just methods, but the scientific rationale behind them, ensuring that the data generated is both accurate and meaningful.

Section 1: Physicochemical Characterization

Before delving into solubility, a foundational understanding of the molecule's intrinsic properties is essential. These characteristics govern its interactions at the molecular level.

Table 1: Physicochemical Properties of 3-Bromo-2-ethoxy-5-nitropyridine

PropertyDataSource
Chemical Name 3-Bromo-2-ethoxy-5-nitropyridine-
CAS Number 74919-31-6[1]
Molecular Formula C₇H₇BrN₂O₃-
Molecular Weight 247.05 g/mol -
Appearance Expected to be a solidInferred
Predicted pKa -2.99 ± 0.20 (for the similar 3-Bromo-2-methoxy-5-nitropyridine)[2]
Predicted XLogP3 1.7 (for the similar 3-Bromo-2-methoxy-5-nitropyridine)[3]

Note: Some properties are inferred from structurally similar compounds due to limited publicly available data for this specific molecule.

The structure of 3-Bromo-2-ethoxy-5-nitropyridine is a tapestry of functional groups, each contributing to its overall polarity and potential for intermolecular interactions. The pyridine ring itself is polar. The nitro group (-NO₂) is a strong electron-withdrawing group, significantly increasing the molecule's polarity. The ethoxy group (-OCH₂CH₃) introduces both a polar ether linkage and a non-polar ethyl component. The bromine atom adds to the molecular weight and electronegativity. This structural complexity suggests a nuanced solubility profile.

Caption: Molecular structure and key functional groups influencing solubility.

Section 2: Theoretical Solubility Assessment

The principle of "like dissolves like" provides a robust framework for predicting solubility.[4][5] By analyzing the polarity of 3-Bromo-2-ethoxy-5-nitropyridine and potential solvents, we can formulate a hypothesis about its behavior.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of multiple polar groups (nitro, ether, pyridine nitrogen) suggests some affinity for polar solvents. However, the overall molecular size and the non-polar hydrocarbon character of the ethoxy group will likely limit its solubility in water. It is expected to be sparingly soluble in water but may show moderate solubility in alcohols like ethanol, which can engage in hydrogen bonding and also have a non-polar component.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are excellent at dissolving polar molecules without the complexities of hydrogen bond donation. Due to the significant dipole moment imparted by the nitro group and the pyridine ring, 3-Bromo-2-ethoxy-5-nitropyridine is predicted to exhibit high solubility in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

  • Non-polar Solvents (e.g., Hexane, Toluene): The molecule's significant polarity makes it unlikely to be soluble in non-polar solvents like hexane. The "like dissolves like" rule suggests a mismatch between the solute and solvent.[4]

Section 3: Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)

This section details a rigorous, self-validating protocol for quantitatively measuring the solubility of 3-Bromo-2-ethoxy-5-nitropyridine. The shake-flask method, while traditional, remains the gold standard for its reliability.[5]

Causality Behind Experimental Choices
  • Method Selection: The equilibrium shake-flask method is chosen because it ensures the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetic one.

  • Temperature Control: Solubility is highly temperature-dependent. A constant temperature water bath is used to eliminate this variable, ensuring data is reproducible. Room temperature (~25°C) is a standard starting point.

  • Quantification Method: High-Performance Liquid Chromatography (HPLC) is selected for its specificity, sensitivity, and accuracy in quantifying the analyte in a complex matrix. A UV-Vis detector is appropriate as the nitro-aromatic structure will have a strong chromophore.

Safety & Handling Precautions

While specific toxicity data for this compound is limited, the precautionary principle dictates that it should be handled as a hazardous substance based on its chemical class (halogenated nitropyridine).[6][7][8][9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

  • Ventilation: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Step-by-Step Methodology
  • Preparation of Stock Standard: Accurately weigh approximately 10 mg of 3-Bromo-2-ethoxy-5-nitropyridine and dissolve it in a suitable solvent (e.g., Acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution. This will be used to prepare a calibration curve.

  • Calibration Curve Generation: Prepare a series of dilutions from the stock standard (e.g., 100, 50, 25, 10, 5, 1 µg/mL). Analyze these by HPLC to generate a standard curve of detector response versus concentration.

  • Sample Preparation: In a series of glass vials, add an excess amount of solid 3-Bromo-2-ethoxy-5-nitropyridine to a known volume (e.g., 2 mL) of each test solvent (e.g., water, ethanol, acetonitrile, hexane). "Excess" means enough solid remains undissolved at equilibrium.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator within a constant temperature water bath set to 25°C. Allow the samples to equilibrate for at least 24 hours to ensure saturation is reached.[5]

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a 0.22 µm PTFE filter to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Dilution and Analysis: Immediately dilute the filtered supernatant with a suitable mobile phase (e.g., acetonitrile) to bring the concentration within the range of the calibration curve. Analyze the diluted sample by HPLC.

  • Calculation: Use the peak area from the HPLC analysis and the equation from the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to calculate the solubility in the original solvent.

    Solubility (mg/mL) = (Concentration from Curve (mg/mL)) x (Dilution Factor)

G cluster_prep Preparation Phase cluster_equilibration Equilibration Phase cluster_analysis Analysis Phase cluster_calc Calculation start Start weigh Weigh excess solute start->weigh add_solvent Add known volume of solvent weigh->add_solvent seal Seal Vials add_solvent->seal shake Shake at constant T (e.g., 24h @ 25°C) seal->shake settle Settle excess solid shake->settle filter Filter supernatant (0.22 µm syringe filter) settle->filter dilute Dilute sample into calibration range filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate solubility using calibration curve & dilution factor hplc->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Section 4: Data Presentation & Interpretation

Quantitative solubility data should be presented clearly. The following table serves as a template for recording experimental results.

Table 2: Experimental Solubility of 3-Bromo-2-ethoxy-5-nitropyridine at 25°C

SolventQualitative ClassificationQuantitative Solubility (mg/mL)Quantitative Solubility (mol/L)
Watere.g., Sparingly SolubleRecord experimental valueCalculate from mg/mL
Ethanole.g., SolubleRecord experimental valueCalculate from mg/mL
Acetonitrilee.g., Freely SolubleRecord experimental valueCalculate from mg/mL
Dimethyl Sulfoxide (DMSO)e.g., Very SolubleRecord experimental valueCalculate from mg/mL
Hexanee.g., InsolubleRecord experimental valueCalculate from mg/mL

Section 5: Implications for Research & Drug Development

The solubility data generated is not an endpoint but a critical input for subsequent development decisions.

  • For Synthetic Chemists: Knowing that the compound is likely soluble in polar aprotic solvents like Acetonitrile or DMF guides the choice of reaction media, ensuring a homogeneous reaction environment for predictable kinetics and higher yields.

  • For Formulation Scientists: If aqueous solubility is low (as predicted), this signals the need for formulation strategies to enhance bioavailability for potential oral administration. This could include salt formation (if a suitable acidic or basic handle exists), co-solvent systems, or amorphous solid dispersions. The high solubility in organic solvents like DMSO is useful for in vitro biological screening assays.

G cluster_data Core Data cluster_application Application cluster_outcome Development Outcome sol_data Solubility Data (mg/mL) formulation Formulation Strategy (e.g., Co-solvents, Salts) sol_data->formulation Low Aqueous Solubility synthesis Reaction Solvent Selection sol_data->synthesis High Organic Solubility screening In Vitro Assay Solvent (DMSO) sol_data->screening High DMSO Solubility bioavailability Oral Bioavailability formulation->bioavailability process Process Chemistry Efficiency synthesis->process hit_id Hit Identification screening->hit_id

Caption: Impact of solubility data on development pathways.

References

  • How to determine the solubility of a substance in an organic solvent? (2024).
  • Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College.
  • How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.
  • 3-Bromo-2-methoxy-5-nitropyridine 15862-50-7 wiki. Guidechem.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Loudoun County Public Schools.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • 74919-31-6|3-Bromo-2-ethoxy-5-nitropyridine|BLD Pharm. BLD Pharm.
  • 3-Bromopyridine Safety D
  • 15862-50-7, 3-Bromo-2-methoxy-5-nitropyridine Formula. Echemi.
  • 5-bromo-2-nitropyridine. Jubilant Ingrevia.

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Theoretical Analysis of Electron Density in 3-Bromo-2-ethoxy-5-nitropyridine: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electron density distribution in 3-Bromo-2-ethoxy-5-nitropyridine. This compound, a substituted pyridine derivative, is of significant interest in medicinal chemistry and materials science due to its potential as a versatile synthetic intermediate.[1][2] Understanding the intricate details of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and ultimately, its utility in novel applications. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical computational protocols. We will delve into the application of Density Functional Theory (DFT) to elucidate the electron density, map the molecular electrostatic potential, and analyze the frontier molecular orbitals. The methodologies outlined herein are designed to be self-validating, providing a robust platform for in-silico analysis.

Introduction: The Significance of Electron Density in Substituted Pyridines

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and functional materials. The introduction of various substituents, such as a bromine atom, an ethoxy group, and a nitro group, dramatically influences the electronic landscape of the pyridine core. In 3-Bromo-2-ethoxy-5-nitropyridine, these modifications create a unique distribution of electron density, which governs its chemical behavior.

  • The Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro moiety significantly deactivates the pyridine ring towards electrophilic attack and enhances its susceptibility to nucleophilic substitution.[2]

  • The Bromo Group (-Br): The bromine atom acts as a good leaving group in cross-coupling reactions and also introduces a region of positive electrostatic potential (a σ-hole), which can participate in halogen bonding.[3][4]

  • The Ethoxy Group (-OC2H5): This electron-donating group can influence the molecule's solubility and lipophilicity, crucial parameters in drug design.[2]

A thorough understanding of the interplay of these substituents on the electron density is therefore critical for predicting the molecule's reactivity, designing synthetic pathways, and understanding its potential biological activity.

Theoretical Methodology: A DFT-Based Approach

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the electronic structure of molecules.[5][6][7] It offers a favorable balance between computational cost and accuracy, making it an ideal tool for the analysis of medium-sized organic molecules like 3-Bromo-2-ethoxy-5-nitropyridine.

Foundational Principles of DFT

DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density, ρ(r). This is a significant departure from traditional wave-function-based methods, as the electron density is a much simpler quantity to work with than the many-electron wavefunction.

The practical application of DFT relies on the Kohn-Sham equations, which replace the complex many-electron problem with a fictitious system of non-interacting electrons moving in an effective potential. The key component of this effective potential is the exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and correlation. The choice of the exchange-correlation functional is crucial for obtaining accurate results.

Computational Protocol

The following step-by-step protocol outlines the computational workflow for the theoretical analysis of 3-Bromo-2-ethoxy-5-nitropyridine.

Step 1: Geometry Optimization

  • Objective: To find the lowest energy conformation of the molecule.

  • Method: Employ a suitable DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).[6][8] The inclusion of polarization and diffuse functions is important for accurately describing the electronic distribution, especially for a molecule with heteroatoms and potential for weak intermolecular interactions.

  • Validation: A true energy minimum is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

Step 2: Electron Density and Molecular Electrostatic Potential (MEP) Calculation

  • Objective: To visualize the electron distribution and identify electrophilic and nucleophilic sites.

  • Method: Using the optimized geometry from Step 1, perform a single-point energy calculation with the same functional and basis set. The output of this calculation will be used to generate the electron density isosurface and the MEP map.

  • Interpretation: The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).[3][9][10]

Step 3: Frontier Molecular Orbital (FMO) Analysis

  • Objective: To understand the molecule's reactivity and electronic transitions.

  • Method: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the single-point energy calculation.

  • Interpretation: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity.[6][8]

Step 4: Natural Bond Orbital (NBO) Analysis

  • Objective: To analyze intramolecular charge transfer and hyperconjugative interactions.

  • Method: NBO analysis transforms the canonical molecular orbitals into localized orbitals that are more aligned with chemical intuition (i.e., bonds, lone pairs).

  • Interpretation: This analysis provides insights into the delocalization of electron density and the stability of the molecule arising from these interactions.[6][8]

Visualization of Computational Workflow

The following diagram illustrates the logical flow of the theoretical investigation.

computational_workflow start Define Molecular Structure (3-Bromo-2-ethoxy-5-nitropyridine) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Verify Minimum Energy (No Imaginary Frequencies) freq_calc->validation validation->geom_opt If Invalid single_point Single-Point Energy Calculation validation->single_point If Valid mep Molecular Electrostatic Potential (MEP) Analysis single_point->mep fmo Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) single_point->fmo nbo Natural Bond Orbital (NBO) Analysis single_point->nbo interpretation Interpretation of Results: Reactivity, Interactions, Properties mep->interpretation fmo->interpretation nbo->interpretation structure_property_relationship substituents Substituents (-Br, -OC2H5, -NO2) electron_density Electron Density Distribution substituents->electron_density Influences reactivity Chemical Reactivity (Electrophilic/Nucleophilic Sites) electron_density->reactivity Determines interactions Intermolecular Interactions (Halogen Bonding, Hydrogen Bonding) electron_density->interactions Governs applications Potential Applications (Drug Design, Materials Science) reactivity->applications interactions->applications

Sources

The Genesis of a Key Building Block: A Technical Guide to the Initial Synthesis of 3-Bromo-2-ethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Pyridines

In the landscape of medicinal chemistry and drug development, polysubstituted pyridine scaffolds are of paramount importance. Their inherent chemical versatility and ability to mimic biological structures make them privileged motifs in the design of novel therapeutic agents. 3-Bromo-2-ethoxy-5-nitropyridine, a highly functionalized heterocyclic compound, represents a significant building block for the synthesis of a diverse array of complex molecules. The strategic placement of its bromo, ethoxy, and nitro groups offers multiple points for chemical elaboration, rendering it a valuable intermediate in the quest for new pharmaceuticals and agrochemicals. This guide provides an in-depth exploration of the logical synthesis of this compound, grounded in established chemical principles and supported by analogous, field-proven methodologies.

A Plausible Pathway: The Logical Synthesis of 3-Bromo-2-ethoxy-5-nitropyridine

While a singular, seminal publication detailing the initial "discovery" of 3-Bromo-2-ethoxy-5-nitropyridine is not readily apparent in the chemical literature, its synthesis can be logically deduced from well-established and reliable chemical transformations. The most rational and efficient synthetic route involves a two-step sequence, commencing with a commercially available and highly reactive starting material, 2-chloro-5-nitropyridine. This pathway is predicated on two fundamental and widely employed reactions in heterocyclic chemistry: nucleophilic aromatic substitution (SNAr) and subsequent electrophilic aromatic substitution.

The overall synthetic strategy is as follows:

Synthetic_Pathway Start 2-Chloro-5-nitropyridine Intermediate 2-Ethoxy-5-nitropyridine Start->Intermediate  Step 1: Ethoxylation (SNAr)   Sodium Ethoxide, Ethanol Product 3-Bromo-2-ethoxy-5-nitropyridine Intermediate->Product  Step 2: Bromination   N-Bromosuccinimide (NBS), Acetonitrile Experimental_Workflow cluster_step1 Step 1: Ethoxylation cluster_step2 Step 2: Bromination A Prepare Sodium Ethoxide in Anhydrous Ethanol B Add 2-Chloro-5-nitropyridine A->B C Reflux and Monitor by TLC B->C D Work-up and Isolate 2-Ethoxy-5-nitropyridine C->D E Dissolve Intermediate in Acetonitrile D->E Proceed to next step F Add N-Bromosuccinimide (NBS) E->F G Stir at Room Temperature and Monitor by TLC F->G H Work-up and Purify Final Product G->H

The Synthetic Versatility of 3-Bromo-2-ethoxy-5-nitropyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifaceted Building Block in Modern Chemistry

3-Bromo-2-ethoxy-5-nitropyridine is a highly functionalized heterocyclic compound of significant interest to researchers in drug discovery and materials science. Its strategic arrangement of a reactive bromine atom, an activating ethoxy group, and an electron-withdrawing nitro group on a pyridine core imparts a rich and tunable reactivity profile. This guide provides an in-depth exploration of the chemical behavior of this versatile scaffold, offering field-proven insights into its application in key synthetic transformations. Understanding the interplay of its functional groups is paramount to harnessing its full potential in the synthesis of complex molecular architectures. The pyridine nucleus itself is a cornerstone in medicinal chemistry, with many derivatives finding use as therapeutic agents.[1]

Core Reactivity Profile: A Trifecta of Functional Group Chemistry

The reactivity of 3-Bromo-2-ethoxy-5-nitropyridine is dominated by three key features: the C-Br bond at the 3-position, the electron-deficient nature of the pyridine ring accentuated by the nitro group, and the nitro group itself. This unique combination allows for a diverse range of chemical manipulations, which will be explored in detail.

I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

The bromine atom at the 3-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for constructing intricate molecular frameworks.[2]

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbon atoms. In the context of 3-Bromo-2-ethoxy-5-nitropyridine, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents, which are prevalent in many pharmaceutical compounds.[3]

Mechanistic Rationale: The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the pyridine. This is followed by transmetalation with a boronic acid or ester, and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • System Validation: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 3-Bromo-2-ethoxy-5-nitropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Catalyst Introduction: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand. The choice of ligand can be critical and may require screening for optimal results.

  • Reaction Execution: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base. Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

The Sonogashira coupling provides a direct route to introduce alkynyl functionalities, which are valuable precursors for further transformations and are found in various bioactive molecules.[4] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[5]

Causality in Experimental Design: The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide. This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination. The use of an amine base is crucial for both the deprotonation of the alkyne and as a ligand for the copper catalyst.

Representative Experimental Protocol: Sonogashira Coupling

  • Inert Atmosphere: In a Schlenk flask under an argon atmosphere, dissolve 3-Bromo-2-ethoxy-5-nitropyridine (1.0 equiv.) in a suitable solvent such as THF or DMF.

  • Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).

  • Base and Reaction: Add a degassed amine base, typically triethylamine or diisopropylethylamine. Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues. The filtrate is then concentrated, and the residue is purified by column chromatography.

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in the pharmaceutical industry.[6][7] This reaction allows for the coupling of 3-Bromo-2-ethoxy-5-nitropyridine with a wide range of primary and secondary amines.[8]

Expertise in Catalyst Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand. Bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst deactivation. The base also plays a critical role in facilitating the deprotonation of the amine.

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.5-2.0 equiv.).

  • Substrate Addition: Add 3-Bromo-2-ethoxy-5-nitropyridine (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).

  • Solvent and Heating: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) and heat the mixture, typically between 80-110 °C, until the reaction is complete.

  • Work-up: Cool the reaction to room temperature, quench with water, and extract with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is then purified by chromatography.

II. Nucleophilic Aromatic Substitution (SNAr): Exploiting the Electron-Deficient Ring

The presence of the strongly electron-withdrawing nitro group at the 5-position significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the ethoxy group at the 2-position or potentially the bromo group at the 3-position by strong nucleophiles.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. The regioselectivity of the attack is governed by the ability of the electron-withdrawing groups to stabilize the negative charge in the Meisenheimer complex.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

  • Reaction Mixture: In a sealed tube, dissolve 3-Bromo-2-ethoxy-5-nitropyridine (1.0 equiv.) in a polar aprotic solvent such as DMSO or NMP.

  • Nucleophile Addition: Add the desired amine (2.0-3.0 equiv.) and a base like K₂CO₃ or triethylamine if the amine salt is used.

  • Heating: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor its progress.

  • Isolation: After completion, cool the mixture, pour it into water to precipitate the product, which can then be collected by filtration, washed, and dried. Further purification can be achieved by recrystallization or chromatography.

III. Reduction of the Nitro Group: Accessing the Corresponding Aniline

The nitro group at the 5-position can be readily reduced to an amino group, providing access to 5-amino-3-bromo-2-ethoxypyridine. This transformation is highly valuable as it introduces a versatile amino functionality that can be further derivatized, for example, through acylation, alkylation, or diazotization reactions.

Controlling the Reduction: A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation over palladium on carbon (Pd/C) is a common and clean method.[9] Alternatively, metal-in-acid reductions, such as with iron in acetic acid or tin(II) chloride in hydrochloric acid, are also effective. The choice of reducing agent can be critical to avoid side reactions, such as hydrodebromination.

Representative Experimental Protocol: Nitro Group Reduction

  • Catalytic Hydrogenation: Dissolve 3-Bromo-2-ethoxy-5-nitropyridine in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Pd/C. The reaction is then carried out under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the product.

  • Metal-in-Acid Reduction: Suspend 3-Bromo-2-ethoxy-5-nitropyridine in a solvent such as ethanol or acetic acid. Add iron powder or tin(II) chloride dihydrate and heat the mixture. After the reaction is complete, neutralize the mixture with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent.

Synthesis of 3-Bromo-2-ethoxy-5-nitropyridine

A plausible synthetic route to 3-Bromo-2-ethoxy-5-nitropyridine can be adapted from the synthesis of its methoxy analog.[10] The synthesis would likely start from a commercially available pyridine derivative, followed by a sequence of nitration, bromination, and nucleophilic substitution with ethoxide. The order of these steps is crucial for achieving the desired regiochemistry.

Data Presentation

Table 1: Summary of Key Transformations

Reaction TypeReagents and ConditionsProduct Type
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, Base3-Aryl-2-ethoxy-5-nitropyridine
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Amine base3-Alkynyl-2-ethoxy-5-nitropyridine
Buchwald-Hartwig Amination Primary/Secondary amine, Pd catalyst, Ligand, Base3-Amino-2-ethoxy-5-nitropyridine
Nucleophilic Aromatic Substitution Strong nucleophile (e.g., R₂NH), Heat2-Substituted-3-bromo-5-nitropyridine
Nitro Group Reduction H₂/Pd/C or Fe/AcOH5-Amino-3-bromo-2-ethoxypyridine

Visualizations

Diagram 1: Key Reactivity Pathways

cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution cluster_reduction Nitro Group Reduction A 3-Bromo-2-ethoxy-5-nitropyridine B 3-Aryl-2-ethoxy-5-nitropyridine A->B Suzuki-Miyaura C 3-Alkynyl-2-ethoxy-5-nitropyridine A->C Sonogashira D 3-Amino-2-ethoxy-5-nitropyridine A->D Buchwald-Hartwig E 2-Substituted-3-bromo-5-nitropyridine A->E SNAr F 5-Amino-3-bromo-2-ethoxypyridine A->F Reduction

Caption: Overview of the primary reaction pathways for 3-Bromo-2-ethoxy-5-nitropyridine.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

pd0 Pd(0)L_n pd_complex R-Pd(II)L_n-Br pd0->pd_complex R-Br ox_add Oxidative Addition pd_aryl R-Pd(II)L_n-Ar pd_complex->pd_aryl Ar-B(OR)₂ transmetal Transmetalation pd_aryl->pd0 product R-Ar pd_aryl->product red_elim Reductive Elimination

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Conclusion

3-Bromo-2-ethoxy-5-nitropyridine is a synthetically valuable building block with a well-defined and predictable reactivity profile. Its utility in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and functional group transformations makes it an attractive starting material for the synthesis of a diverse range of complex molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for new discoveries in medicinal chemistry and materials science.

References

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  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Retrieved January 22, 2026, from [Link]

  • Jia, Y. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
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  • Synthesis of 2‐amino‐5‐ethoxypyridine | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., Starosotnikov, A. M., & Ioffe, S. L. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules (Basel, Switzerland), 27(17), 5693.
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  • Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine. (2026, January 18). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]

  • Synthesis of 3-bromo-5-methylpyridine. (n.d.). Google Patents.
  • 3-bromo-5-nitropyridine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 3-Bromo-2-nitropyridine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives. (n.d.). Google Patents.
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. (2005). Crossref. Retrieved January 22, 2026, from [Link]

  • Yao, J., Blake, P. R., & Yang, J. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration. Semantic Scholar. Retrieved from [Link]

  • A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. (2022). MDPI. Retrieved from [Link]

  • El-Boraey, H. A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.). Google Patents.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. Retrieved January 22, 2026, from [Link]

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3-Bromo-2-ethoxy-5-nitropyridine safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-2-ethoxy-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is based on the safety and handling protocols of structurally similar compounds. As no specific Safety Data Sheet (SDS) for 3-Bromo-2-ethoxy-5-nitropyridine is publicly available, these recommendations are extrapolated from data on related bromo-nitro-pyridine derivatives. It is imperative to treat 3-Bromo-2-ethoxy-5-nitropyridine with the utmost caution and to conduct a thorough risk assessment before use.

Hazard Identification and GHS Classification

Based on analogous compounds such as 5-bromo-2-nitropyridine, 3-bromo-2-fluoro-5-nitropyridine, and 3-bromo-2-methyl-5-nitropyridine, 3-Bromo-2-ethoxy-5-nitropyridine is anticipated to be classified under the Globally Harmonized System (GHS) as follows:

  • Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[1][2]

  • Acute Toxicity, Dermal (Category 3 or 4): Toxic or harmful in contact with skin.[1][3]

  • Acute Toxicity, Inhalation (Category 3 or 4): Toxic or harmful if inhaled.[1][3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][4][5]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2][4][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][4][5][6]

Signal Word: Danger or Warning

Hazard Pictograms:




Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense
  • Fume Hood: All handling of 3-Bromo-2-ethoxy-5-nitropyridine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[1][3][6][7]

Personal Protective Equipment (PPE): Essential for Direct Handling
  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in situations where there is a risk of splashing.[4]

  • Hand Protection: Wear nitrile or other chemically resistant gloves at all times. Double-gloving is recommended, especially when handling larger quantities or for prolonged periods. Contaminated gloves should be disposed of immediately.[4][6]

  • Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Ensure that cuffs are snug to prevent accidental skin contact.[4][8]

  • Respiratory Protection: If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][8]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to preventing accidents and ensuring a safe laboratory environment.

Handling
  • Avoid Contact: Prevent all contact with skin, eyes, and clothing.[1][4]

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][4][6] Do not eat, drink, or smoke in the laboratory.[4][5][6]

  • Grounding: For larger quantities, take precautionary measures against static discharge.[5]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[1][3][4][5][6][7]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[3][5][7]

  • Controlled Access: Store in a locked cabinet or a designated area with restricted access.[1][6]

Spill and Emergency Procedures

Prompt and correct response to spills and emergencies can significantly mitigate potential harm.

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform colleagues and the laboratory supervisor.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust.[7] For liquid spills, use an inert absorbent material like vermiculite or sand.[4]

  • Collection: Place the spilled material and absorbent into a labeled, sealed container for hazardous waste disposal.[4][8]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[8]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]

Disposal Considerations

All waste containing 3-Bromo-2-ethoxy-5-nitropyridine must be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for all waste.

  • Professional Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations. This should be carried out by a licensed waste disposal company.[1][6][7]

Physical and Chemical Properties

While specific data for 3-Bromo-2-ethoxy-5-nitropyridine is not available, the following table provides data for a closely related compound, 3-Bromo-2-methoxy-5-nitropyridine.

PropertyValue
Melting Point89°C[9]
Boiling Point285.0 ± 35.0 °C[9]

Visualizing Safety Workflows

Hierarchy of Controls

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 3-Bromo-2-ethoxy-5-nitropyridine Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for handling hazardous chemicals.

Spill Response Workflow

Spill_Response cluster_1 Spill Response for 3-Bromo-2-ethoxy-5-nitropyridine Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor Spill->Alert PPE Don Appropriate PPE Evacuate->PPE Alert->PPE Contain Contain Spill (Absorbent Material) PPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a chemical spill.

References

  • PubChem. 3-Bromo-2-methyl-5-nitropyridine. Retrieved from [Link]

  • University of Wyoming. Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Stability of 3-Bromo-2-ethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-2-ethoxy-5-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its molecular architecture, featuring a pyridine ring functionalized with a bromo, an ethoxy, and a nitro group, makes it a versatile intermediate for the synthesis of novel bioactive compounds.[1] The inherent reactivity conferred by these functional groups, however, raises critical questions about the compound's stability under various storage and handling conditions. Understanding the degradation pathways and the intrinsic stability of 3-Bromo-2-ethoxy-5-nitropyridine is paramount for ensuring the quality, safety, and efficacy of any resulting pharmaceutical products.

This technical guide provides a comprehensive overview of the potential stability challenges associated with 3-Bromo-2-ethoxy-5-nitropyridine. We will delve into its anticipated degradation pathways under different stress conditions, drawing insights from the known chemistry of analogous pyridine derivatives. Furthermore, this guide will present a detailed, field-proven protocol for conducting a forced degradation study, a critical step in the development of stable pharmaceutical formulations.

Molecular Structure and Physicochemical Properties

While specific experimental data for 3-Bromo-2-ethoxy-5-nitropyridine is not extensively available in public literature, we can infer its properties from the closely related analogue, 3-Bromo-2-methoxy-5-nitropyridine. It is expected to be a crystalline solid, likely with a pale yellow to light brown appearance.[1] The presence of the ethoxy group, as compared to a methoxy group, may slightly enhance its lipophilicity.

Table 1: Predicted Physicochemical Properties of 3-Bromo-2-ethoxy-5-nitropyridine

PropertyPredicted Value/CharacteristicRationale
Molecular FormulaC7H7BrN2O3Based on chemical structure.
Molecular Weight247.05 g/mol Calculated from the atomic weights of its constituent elements.
AppearancePale yellow to light brown crystalline solidInferred from the appearance of 3-Bromo-2-methoxy-5-nitropyridine.[1]
SolubilitySparingly soluble in water, soluble in organic solventsTypical for halogenated and nitrated aromatic compounds.
ReactivityHighly reactive due to electron-withdrawing nitro group and halogen substituentThe nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic substitution.[2][3]

Anticipated Degradation Pathways

The chemical structure of 3-Bromo-2-ethoxy-5-nitropyridine suggests several potential degradation pathways. The pyridine ring, rendered electron-deficient by the strongly electron-withdrawing nitro group, is susceptible to nucleophilic attack. The bromo and ethoxy substituents, as well as the nitro group itself, are all potential sites for chemical transformation under stress conditions.

cluster_main Potential Degradation Pathways of 3-Bromo-2-ethoxy-5-nitropyridine main 3-Bromo-2-ethoxy-5-nitropyridine hydrolysis 3-Bromo-2-hydroxy-5-nitropyridine main->hydrolysis H+ or OH- nucleophilic_sub Substitution Products (e.g., amino, hydroxyl) main->nucleophilic_sub Nucleophiles (e.g., H2O, amines) reduction 3-Bromo-2-ethoxy-5-aminopyridine main->reduction Reducing Agents photolysis Complex Mixture of Degradants main->photolysis UV/Vis Light

Figure 1: Predicted degradation pathways for 3-Bromo-2-ethoxy-5-nitropyridine.

Hydrolysis

Under acidic or basic conditions, the ethoxy group at the 2-position of the pyridine ring is susceptible to hydrolysis. This reaction would lead to the formation of 3-Bromo-2-hydroxy-5-nitropyridine. The ease of this hydrolysis is influenced by the electronic nature of the pyridine ring. The electron-withdrawing nitro group at the 5-position enhances the electrophilicity of the C2 carbon, making it more prone to nucleophilic attack by water or hydroxide ions. The hydrolysis of 2-alkoxypyridines to their corresponding 2-hydroxypyridines is a known transformation.[4]

Nucleophilic Aromatic Substitution

The pyridine ring in 3-Bromo-2-ethoxy-5-nitropyridine is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the nitro group.[5] Both the bromo and the ethoxy groups can potentially act as leaving groups. The relative ease of displacement will depend on the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles could displace the bromo group.

Reduction of the Nitro Group

The nitro group is readily reducible to an amino group under various conditions, including catalytic hydrogenation or treatment with reducing metals in acidic media. This transformation would yield 3-Bromo-2-ethoxy-5-aminopyridine. The presence of reducing agents in a formulation or during a synthetic process could lead to this degradation pathway.

Photodegradation

Many nitroaromatic compounds are known to be photolabile.[6] Exposure to ultraviolet or visible light can induce photochemical reactions, leading to a complex mixture of degradation products. The specific photolytic degradation pathway for 3-Bromo-2-ethoxy-5-nitropyridine would need to be elucidated experimentally but could involve ring opening, rearrangement, or reactions with solvent molecules.

Thermal Degradation

At elevated temperatures, brominated organic compounds can undergo thermal decomposition.[7][8] For 3-Bromo-2-ethoxy-5-nitropyridine, this could involve the cleavage of the C-Br bond or other bond scissions, leading to the formation of various degradation products. The presence of other reactive species could also influence the thermal degradation profile.

Forced Degradation Study Protocol

A forced degradation study is essential to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[6][9] The following protocol outlines a comprehensive approach for evaluating the stability of 3-Bromo-2-ethoxy-5-nitropyridine.

cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis and Characterization start Prepare Stock Solution of 3-Bromo-2-ethoxy-5-nitropyridine acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photolytic Photolytic Stress (ICH Q1B) start->photolytic hplc Stability-Indicating HPLC-UV/DAD acid->hplc base->hplc oxidation->hplc thermal->hplc photolytic->hplc lcms LC-MS for Mass Identification hplc->lcms Identify Degradants mass_balance Mass Balance Calculation hplc->mass_balance Quantify Degradation nmr NMR for Structural Elucidation lcms->nmr Confirm Structure

Figure 2: Experimental workflow for the forced degradation study.

Materials and Methods

1. Test Substance and Reagents:

  • 3-Bromo-2-ethoxy-5-nitropyridine (of known purity)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H2O2, 30%), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or purified (e.g., Milli-Q)

  • Formic acid or trifluoroacetic acid (TFA) for mobile phase modification

2. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Diode Array Detector (DAD)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • pH meter

  • Analytical balance

  • Oven or heating block

  • Photostability chamber (compliant with ICH Q1B guidelines)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

3. Preparation of Stock and Stress Samples:

  • Stock Solution: Prepare a stock solution of 3-Bromo-2-ethoxy-5-nitropyridine in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at an elevated temperature (e.g., 80°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature and collect samples at various time points. Basic conditions are often harsher, so starting at room temperature is advisable.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H2O2 to achieve a final concentration of 3% H2O2. Incubate at room temperature and collect samples at various time points.

  • Thermal Degradation: Store the stock solution in a sealed vial at an elevated temperature (e.g., 80°C) in the dark. Also, evaluate the solid compound under the same conditions. Collect samples at various time points.

  • Photolytic Degradation: Expose the stock solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be stored under the same conditions but protected from light.

4. Analytical Methodology:

A stability-indicating HPLC method must be developed and validated. The method should be able to separate the parent compound from all its degradation products.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at multiple wavelengths using a DAD to ensure all components are detected.

    • Injection Volume: 10 µL

5. Characterization of Degradation Products:

  • LC-MS: Analyze the stressed samples by LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products. This will provide initial identification.

  • NMR: If a significant degradation product is formed, it should be isolated (e.g., by preparative HPLC) and its structure elucidated using 1H NMR, 13C NMR, and other 2D NMR techniques.

6. Data Analysis and Reporting:

  • Calculate the percentage of degradation for each stress condition.

  • Determine the mass balance to ensure that all degradation products are accounted for.

  • Propose the structures of the major degradation products and their formation pathways.

Table 2: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Products
Acidic Hydrolysis0.1 M HCl80°C24 hours3-Bromo-2-hydroxy-5-nitropyridine
Basic Hydrolysis0.1 M NaOHRoom Temp.24 hours3-Bromo-2-hydroxy-5-nitropyridine and/or other substitution products
Oxidation3% H2O2Room Temp.24 hoursPotential for N-oxide formation or other oxidative products
Thermal-80°C7 daysProducts of C-Br or other bond cleavage
PhotolyticICH Q1BAmbientAs per ICHComplex mixture of photoproducts

Conclusion

While 3-Bromo-2-ethoxy-5-nitropyridine is a valuable building block in drug discovery, its inherent chemical reactivity necessitates a thorough understanding of its stability profile. This technical guide has outlined the most probable degradation pathways, including hydrolysis, nucleophilic substitution, reduction of the nitro group, and photo- and thermal degradation. The provided forced degradation study protocol offers a robust framework for researchers and drug development professionals to systematically investigate the stability of this compound. The insights gained from such studies are crucial for the development of stable formulations, the establishment of appropriate storage conditions, and ultimately, ensuring the quality and safety of new pharmaceutical entities derived from this versatile intermediate.

References

  • Hu, Y., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. [Link]

  • PubMed. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. [Link]

  • ResearchGate. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. [Link]

  • ResearchGate. Degradation of Pyridines in the Environment. [Link]

  • Google Patents. US4942239A - Process for the production of 2-hydroxypyridine.
  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • ResearchGate. (2015). Nitropyridines: Synthesis and reactions. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]

  • ResearchGate. (2015). Nitropyridines, Their Synthesis and Reactions. [Link]

  • PMC - NIH. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]

  • ResearchGate. Thermal degradation steps and temperatures details. [Link]

  • AIDIC. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • PMC - PubMed Central - NIH. Thermal Decomposition of Brominated Butyl Rubber. [Link]

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Methodological & Application

Synthesis of 3-Bromo-2-ethoxy-5-nitropyridine: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 3-Bromo-2-ethoxy-5-nitropyridine, a key intermediate in the development of novel therapeutics and agrochemicals. The protocol details the regioselective bromination of 2-ethoxy-5-nitropyridine using N-Bromosuccinimide (NBS). We delve into the underlying principles of the electrophilic aromatic substitution mechanism, offering a rationale for experimental choices to ensure high yield and purity. This document includes a step-by-step protocol, safety guidelines, characterization data, a troubleshooting guide, and visual diagrams to facilitate successful synthesis for researchers in medicinal chemistry and process development.

Introduction and Scientific Background

Substituted nitropyridines are foundational scaffolds in medicinal chemistry. The introduction of a bromine atom at a specific position, such as in 3-Bromo-2-ethoxy-5-nitropyridine, creates a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of complex molecular architectures.

The synthesis described herein is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The pyridine ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the starting material, 2-ethoxy-5-nitropyridine, play a crucial role in directing the regiochemical outcome of the bromination.

  • 2-Ethoxy Group (-OEt): This is a strong activating group due to the resonance donation of its oxygen lone pairs (+M effect). It directs incoming electrophiles to the ortho (C3) and para (C5) positions.

  • 5-Nitro Group (-NO₂): This is a powerful deactivating group through both inductive (-I) and resonance (-M) effects, making electrophilic attack more difficult.

  • Pyridine Nitrogen: Deactivates the α- and γ-positions (C2, C6, C4) towards electrophilic attack.

The concerted effect of these groups makes the C3 position the most electron-rich and sterically accessible site for electrophilic attack. The strong activation by the 2-ethoxy group overcomes the deactivating effects of the nitro group and the ring nitrogen, leading to a highly regioselective bromination at the C3 position. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a source of electrophilic bromine under relatively mild conditions, minimizing the formation of by-products often seen with harsher reagents like liquid bromine.[3][4][5]

Reaction_Mechanism cluster_0 Electrophilic Aromatic Substitution (EAS) Start 2-Ethoxy-5-nitropyridine + NBS Intermediate Sigma Complex (Arenium Ion) Start->Intermediate Electrophilic Attack Product 3-Bromo-2-ethoxy-5-nitropyridine + Succinimide Intermediate->Product Deprotonation & Re-aromatization Experimental_Workflow cluster_workflow Synthesis Workflow A 1. Dissolve 2-ethoxy-5-nitropyridine in CH3CN B 2. Cool to 0 °C A->B C 3. Add NBS (portion-wise) B->C D 4. Stir at RT (4-6h) & Monitor via TLC C->D E 5. Quench with Na2S2O3 (aq) D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash, Dry, & Concentrate F->G H 8. Purify (Recrystallization or Column) G->H I Final Product: 3-Bromo-2-ethoxy-5-nitropyridine H->I

Sources

Application Note & Protocol: High-Efficiency Suzuki-Miyaura Coupling of 3-Bromo-2-ethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its exceptional reliability and functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its application is particularly profound in the fields of pharmaceutical and materials science, where the construction of complex biaryl and hetero-biaryl structures is paramount.[4][5] Within this context, pyridine-containing molecules are of immense interest, as the pyridine ring is a key structural motif in a vast number of biologically active compounds and approved pharmaceuticals.[6]

This guide provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 3-Bromo-2-ethoxy-5-nitropyridine . This substrate is an excellent candidate for this transformation; the presence of the electron-withdrawing nitro group enhances the electrophilicity of the pyridine ring, making the carbon-bromine bond highly susceptible to oxidative addition by a palladium catalyst, the first and often rate-determining step of the catalytic cycle.[1] This protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method to synthesize novel 3-aryl-2-ethoxy-5-nitropyridine derivatives, which are valuable intermediates for further chemical elaboration.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][7] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the 3-Bromo-2-ethoxy-5-nitropyridine, forming a Pd(II) complex.[2][8] This is typically the rate-limiting step.

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species.[2][7][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][7]

Suzuki_Miyaura_Catalytic_Cycle Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex R¹-Pd(II)L₂-X Pd0->PdII_Complex Oxidative Addition ArBr R¹-X (Aryl Halide) 3-Bromo-2-ethoxy-5-nitropyridine ArBr->PdII_Complex OxAdd Oxidative Addition PdII_Diorgano R¹-Pd(II)L₂-R² PdII_Complex->PdII_Diorgano Transmetalation ArBOH2 R²-B(OH)₂ (Boronic Acid) ArBOH2->PdII_Diorgano [R²-B(OH)₃]⁻ Base Base (e.g., K₂CO₃) Base->ArBOH2 Transmetalation Transmetalation PdII_Diorgano->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_Diorgano->Product RedElim Reductive Elimination

Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Cycle.

Core Components: A Guide to Reagent Selection

The success of the coupling reaction is highly dependent on the judicious selection of four key components:

  • Organoboron Reagent: Arylboronic acids are the most common coupling partners due to their commercial availability and ease of handling.[1][7] A slight excess (1.1–1.5 equivalents) is typically used to drive the reaction to completion. Be aware that boronic acids can undergo a competitive side reaction called protodeboronation, especially under harsh conditions.[1] More stable alternatives like potassium aryltrifluoroborates or boronate esters (e.g., pinacol esters) can be used to mitigate this issue.[7][11][12]

  • Base: The base is not merely a spectator; it plays at least three critical roles.[7][15] It activates the boronic acid by forming a more nucleophilic "ate" complex, facilitates the crucial transmetalation step, and can influence the rate of reductive elimination.[7][15][16] The choice of base is critical and often substrate-dependent. Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[7] Cesium carbonate is often effective for difficult couplings, while potassium phosphate is a strong, non-nucleophilic base suitable for many systems.

  • Solvent: The solvent system must solubilize the organic reagents, the catalyst, and, to some extent, the inorganic base.[10] Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), or aromatic solvents like toluene, are frequently employed.[1][2] A co-solvent of water is almost always added to dissolve the inorganic base and assist in the activation of the boronic acid.[1] The solvent must be thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of 3-Bromo-2-ethoxy-5-nitropyridine with a generic arylboronic acid. For this example, we will use thiophene-2-boronic acid as the coupling partner, a common transformation in medicinal chemistry.[17][18][19]

Materials and Reagents:

  • 3-Bromo-2-ethoxy-5-nitropyridine (1.0 equiv.)

  • Thiophene-2-boronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask or microwave vial

  • Magnetic stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

Experimental_Workflow Figure 2: Experimental Workflow Diagram cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up cluster_purification 4. Purification A Combine Solid Reagents: Aryl Halide, Boronic Acid, Base, Pd Catalyst B Seal Flask & Purge with Inert Gas (3x) A->B C Add Degassed Solvents (Dioxane/Water) via Syringe B->C D Heat to 80-100 °C with Vigorous Stirring C->D E Monitor Progress by TLC or LC-MS D->E F Cool to RT, Dilute with Water & EtOAc E->F G Separate Layers; Extract Aqueous Phase F->G H Wash Combined Organic Layers with Brine G->H I Dry over MgSO₄, Filter, and Concentrate H->I J Purify Crude Product via Flash Chromatography I->J K Characterize Pure Product (NMR, MS) J->K

Caption: Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-2-ethoxy-5-nitropyridine (e.g., 261 mg, 1.0 mmol), thiophene-2-boronic acid (e.g., 154 mg, 1.2 mmol), K₂CO₃ (e.g., 276 mg, 2.0 mmol), and Pd(PPh₃)₄ (e.g., 58 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and connect it to an inert gas (Argon or Nitrogen) manifold. Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.[20]

  • Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (e.g., 8 mL) followed by degassed deionized water (e.g., 2 mL). The solvent should be degassed beforehand by bubbling inert gas through it for 15-20 minutes.

  • Heating and Monitoring: Attach a condenser to the flask (under a positive pressure of inert gas) and lower the setup into a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine all organic layers and wash them with brine (20 mL). Dry the organic solution over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-ethoxy-5-nitro-3-(thiophen-2-yl)pyridine.[21]

Data Presentation: Parameter Optimization

Optimizing a Suzuki coupling often involves screening several parameters to maximize yield and minimize reaction time.[22][23] The following table provides a summary of common variables that can be adjusted based on the specific substrates used.

Parameter Condition A (Standard) Condition B (Enhanced Reactivity) Condition C (For Chlorides/Difficult Substrates) Rationale & Notes
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(OAc)₂ (1-2 mol%)Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ and Pd₂(dba)₃ are often used with specific ligands for higher activity.[6][9][12][13]
Ligand None (included in catalyst)SPhos (2-4 mol%)Buchwald Ligands or NHCs (e.g., IPr) (2-4 mol%)Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[7][11]
Base K₂CO₃ (2 equiv.)Cs₂CO₃ (2 equiv.)K₃PO₄ (3 equiv.)Cs₂CO₃ is more soluble and often more effective. K₃PO₄ is a strong, non-nucleophilic base good for sensitive substrates.[7][13]
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (5:1)2-MeTHF / H₂O (10:1)Toluene can be effective at higher temperatures. 2-MeTHF is a greener alternative to THF.[1]
Temperature 90 °C110 °C100-120 °CHigher temperatures can increase reaction rates but may also promote side reactions like protodeboronation.[2]

Conclusion

The protocol described herein offers a reliable and scalable method for the synthesis of 3-aryl-2-ethoxy-5-nitropyridine derivatives via the Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and adapt this procedure for a wide range of aryl- and heteroarylboronic acids. The resulting functionalized pyridine products serve as versatile platforms for the discovery of new chemical entities in drug development and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online] Available at: [Link]

  • Wikipedia. Suzuki reaction. [Online] Available at: [Link]

  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Online] Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

  • Garg, N. K., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Online] Available at: [Link]

  • Amatore, C., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Online] Available at: [Link]

  • SlAcc. (n.d.). Use of Base Metals in Suzuki Coupling. Wordpress. [Online] Available at: [Link]

  • Byers, J. A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Online] Available at: [Link]

  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Online] Available at: [Link]

  • de Vries, J. G. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry. [Online] Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Online] Available at: [Link]

  • Molnár, A. (2011). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. [Online] Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link]

  • Hameed, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Online] Available at: [Link]

  • Buchwald, S. L. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online] Available at: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Online] Available at: [Link]

  • Molander, G. A. (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [Online] Available at: [Link]

  • Gholinejad, M., et al. (2020). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. [Online] Available at: [Link]

  • Moshlo, T., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Online] Available at: [Link]

  • Walczak, M. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Online] Available at: [Link]

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Online] Available at: [Link]

  • Schneider, R. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Online] Available at: [Link]

  • Gros, P. C., et al. (2006). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. [Online] Available at: [Link]

  • Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. ResearchGate. [Online] Available at: [Link]

  • Organic Letters Ahead of Print. (2026). ACS Publications. [Online] Available at: [Link]

  • ResearchGate. (2025). Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. [Online] Available at: [Link]

  • Al-Ostath, A., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PMC - NIH. [Online] Available at: [Link]

  • Royal Society of Chemistry. (2014). Synthesis of 2,3-disubstituted thiophenes from 2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates and 1,4-dithiane-2,5-diol. [Online] Available at: [Link]

Sources

Application Note: Leveraging 3-Bromo-2-ethoxy-5-nitropyridine for Advanced Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview of 3-Bromo-2-ethoxy-5-nitropyridine as a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. We delve into the mechanistic underpinnings of its reactivity, offering detailed, field-proven protocols for its reaction with various nucleophiles. This document is intended for researchers, medicinal chemists, and process development scientists seeking to construct complex substituted pyridine scaffolds, which are crucial pharmacophores in numerous bioactive molecules.

Introduction: The Strategic Value of 3-Bromo-2-ethoxy-5-nitropyridine

The pyridine ring is a cornerstone of modern medicinal chemistry. Functionalizing this heterocycle with precision is paramount for tuning the pharmacological properties of drug candidates. 3-Bromo-2-ethoxy-5-nitropyridine is a highly valuable building block designed for this purpose. Its chemical architecture is strategically tailored for facile nucleophilic aromatic substitution (SNAr), a powerful class of reactions for forming carbon-heteroatom and carbon-carbon bonds on aromatic systems.[1]

The reactivity of this substrate is governed by three key features:

  • An Electron-Deficient Ring: The inherent electronegativity of the pyridine nitrogen atom reduces the electron density of the aromatic system, making it susceptible to attack by nucleophiles.[1]

  • Powerful Electronic Activation: The presence of a strong electron-withdrawing nitro (NO₂) group at the 5-position significantly acidifies the ring protons and, more importantly, activates the ring for nucleophilic attack by stabilizing the key reaction intermediate.[2][3]

  • Dual Leaving Groups: The molecule possesses two potential leaving groups: a bromide at the 3-position and an ethoxy group at the 2-position. This duality presents an opportunity for selective functionalization, dictated by the reaction conditions and the nature of the incoming nucleophile.

This application note will explore the causality behind these features and provide robust protocols to control and exploit the reactivity of this versatile reagent.

Mechanistic Insight: The Addition-Elimination Pathway

Nucleophilic aromatic substitution on 3-Bromo-2-ethoxy-5-nitropyridine proceeds via a two-step addition-elimination mechanism .[2] This pathway is fundamentally different from the SN1 and SN2 reactions common in aliphatic chemistry.[4]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon of the pyridine ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[2][4]

  • Stabilization & Aromaticity Restoration: This intermediate is resonance-stabilized, with the negative charge delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group and the ring nitrogen.[1][5] This stabilization is what makes the SNAr reaction feasible.

  • Elimination: The aromaticity of the ring is restored by the expulsion of a leaving group (in this case, either bromide or ethoxide).

The position of the nitro group is critical. Located at C-5, it is para to the C-2 position and meta to the C-3 position. In pyridine systems, nucleophilic attack is favored at the C-2/C-6 and C-4 positions because the resulting negative charge in the Meisenheimer complex can be effectively delocalized onto the electronegative ring nitrogen.[6] Consequently, the C-2 position bearing the ethoxy group is electronically more activated for nucleophilic attack than the C-3 position. However, bromide is a superior leaving group compared to ethoxide. This interplay between electronic activation and leaving group ability is the central consideration when designing experiments with this substrate.

Caption: General SNAr mechanism on the pyridine core.

Safety and Handling

Researchers must consult the Safety Data Sheet (SDS) before using 3-Bromo-2-ethoxy-5-nitropyridine and all other reagents. As a general guideline for substituted bromonitropyridines:

  • Hazard Class: Typically classified as harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11] Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[12][13]

General Experimental Workflow

A typical workflow for an SNAr reaction using this substrate is straightforward and amenable to standard laboratory equipment. The process involves reaction setup, monitoring, workup, and purification.

Workflow start Start reagents Reagent Preparation Dissolve 3-Bromo-2-ethoxy-5-nitropyridine in anhydrous solvent. Add base (if required). start->reagents end End reaction Reaction Step Add nucleophile (NuH). Heat to specified temperature under inert atmosphere (N₂ or Ar). reagents->reaction monitoring Reaction Monitoring Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) reaction->monitoring monitoring->reaction Continue reaction workup Aqueous Workup Quench reaction with H₂O or sat. NH₄Cl. Extract with organic solvent (e.g., EtOAc, DCM). Wash organic layer (brine). monitoring->workup Reaction complete purification Purification & Analysis Dry (Na₂SO₄), filter, and concentrate. Purify via flash column chromatography. Characterize product (NMR, MS). workup->purification purification->end

Caption: Standard experimental workflow for SNAr reactions.

Protocols and Applications

The following protocols are generalized starting points. Optimization of temperature, reaction time, and stoichiometry may be required for specific substrates.

Protocol 1: Amination with N-Nucleophiles

The introduction of amine functionalities is one of the most common applications of SNAr chemistry, providing access to key intermediates for pharmaceuticals.

Step-by-Step Methodology:

  • To a dry reaction vessel under an inert atmosphere (N₂ or Argon), add 3-Bromo-2-ethoxy-5-nitropyridine (1.0 eq).

  • Add an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1-Methyl-2-pyrrolidinone (NMP) (approx. 0.2-0.5 M concentration).

  • Add the desired primary or secondary amine (1.1–1.5 eq).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq), to act as an acid scavenger.

  • Heat the reaction mixture to 80–120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amino-substituted pyridine.

Nucleophile (Example)BaseSolventTemp (°C)Typical Time (h)Notes
MorpholineK₂CO₃DMSO1004-8Reaction generally proceeds cleanly.
AnilineDIPEADMF12012-24Weaker nucleophiles may require higher temperatures and longer reaction times.
BenzylamineK₂CO₃NMP906-12Highly nucleophilic; reacts readily.
PiperidineK₂CO₃DMSO802-6Very reactive; may proceed at lower temperatures.[14]
Protocol 2: Etherification with O-Nucleophiles

Reaction with alkoxides or phenoxides provides access to valuable diaryl or alkyl aryl ethers.

Step-by-Step Methodology:

  • To a solution of the desired alcohol or phenol (1.2 eq) in an anhydrous polar aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C.

  • Allow the mixture to stir for 30 minutes at 0 °C to form the corresponding alkoxide/phenoxide.

  • Add a solution of 3-Bromo-2-ethoxy-5-nitropyridine (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature or heat gently (e.g., 40–60 °C) until the reaction is complete by TLC/LC-MS analysis.[15]

  • Carefully quench the reaction at 0 °C by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with an organic solvent, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

A common alternative involves using a pre-formed salt like sodium methoxide in methanol.[16]

Nucleophile (Example)BaseSolventTemp (°C)Typical Time (h)Notes
Sodium Methoxide(pre-formed)MethanolRT1-4A simple and efficient transformation.[16]
PhenolCs₂CO₃DMF808-16Cesium carbonate is an effective base for this transformation.[15]
4-Methoxybenzyl alcoholNaHTHF406-12Requires formation of the alkoxide prior to addition.
Protocol 3: Thioetherification with S-Nucleophiles

Thiols are excellent nucleophiles and typically react under milder conditions than their oxygen counterparts to form thioethers.

Step-by-Step Methodology:

  • To a solution of 3-Bromo-2-ethoxy-5-nitropyridine (1.0 eq) in a polar solvent like DMF or ethanol, add the desired thiol (1.1 eq).

  • Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (Et₃N, 1.5 eq).

  • Stir the reaction at room temperature or warm gently (40–50 °C). The reaction is often complete within a few hours.

  • Monitor the reaction by TLC/LC-MS.

  • Upon completion, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Nucleophile (Example)BaseSolventTemp (°C)Typical Time (h)Notes
ThiophenolK₂CO₃DMFRT2-4Thiophenols are highly reactive in SNAr.
EthanethiolEt₃NEthanolRT1-3Aliphatic thiols are also very effective nucleophiles.
Benzyl MercaptanK₂CO₃DMF403-6Reaction proceeds smoothly to give the corresponding thioether.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Slow Conversion - Insufficient temperature.- Nucleophile is too weak.- Reagents are wet (especially for reactions with NaH).- Base is not strong enough.- Increase reaction temperature incrementally.- For weak nucleophiles, consider harsher conditions or catalysis.- Ensure all glassware is oven-dried and use anhydrous solvents.- Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃ or NaH).
Multiple Products Observed - Competitive attack at C-2 and C-3.- Side reactions involving the nitro group.- Modify reaction temperature; lower temperatures may favor the kinetically preferred product.- Screen different solvents; solvent polarity can influence regioselectivity.- Ensure an inert atmosphere to prevent reductive side reactions.
Low Yield - Incomplete reaction.- Product degradation under harsh conditions.- Difficult purification.- Increase reaction time or temperature.- Attempt the reaction at a lower temperature for a longer duration.- Optimize the chromatography method (solvent gradient, different stationary phase).

Conclusion

3-Bromo-2-ethoxy-5-nitropyridine is a powerful and versatile reagent for the synthesis of substituted pyridines via nucleophilic aromatic substitution. By understanding the underlying mechanistic principles of electronic activation and leaving group potential, researchers can effectively control its reactivity. The protocols provided herein serve as a robust starting point for accessing a wide array of functionalized pyridine derivatives, enabling the rapid advancement of research in drug discovery and materials science.

References

  • Benchchem. (n.d.). Reactivity of the nitro group on a pyridine ring.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • RSC Publishing. (2024). Directed nucleophilic aromatic substitution reaction.
  • WorldOfChemicals. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, Vol. 65, No. 9.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 5-Bromo-2-chloro-3-nitropyridine.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 3-Bromo-2-fluoro-5-nitropyridine.
  • Mahdhaoui, F., et al. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet - 3-Nitropyridine.
  • Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?
  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
  • ChemicalBook. (n.d.). 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis.
  • MDPI. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and Their Rearrangements.
  • American Chemical Society. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution.
  • PubChem. (n.d.). 3-Bromo-2-nitropyridine.
  • Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube.
  • HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.
  • PubChem. (n.d.). 2-Amino-3-bromo-5-nitropyridine.

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Application Notes & Protocols: 3-Bromo-2-ethoxy-5-nitropyridine as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and bioactive molecules.[1][2][3] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization, make it an invaluable core for drug design.[1][4] Within this class, 3-Bromo-2-ethoxy-5-nitropyridine emerges as a particularly powerful and versatile building block. Its strategic arrangement of functional groups allows for a series of selective and high-yield transformations, making it an ideal starting point for the synthesis of complex heterocyclic systems.

This guide provides an in-depth exploration of the reactivity and synthetic applications of 3-Bromo-2-ethoxy-5-nitropyridine, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical synthesis.

Molecular Architecture and Reactivity Profile

The synthetic utility of 3-Bromo-2-ethoxy-5-nitropyridine stems from the distinct roles of its three key substituents, which can be selectively addressed through careful choice of reaction conditions.

G cluster_molecule 3-Bromo-2-ethoxy-5-nitropyridine cluster_annotations Key Functional Groups & Reactivity Sites mol A C3-Bromo Group: Primary site for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig). The C-Br bond is weaker than C-Cl, enabling selective activation. mol->A Cross-Coupling Site B C5-Nitro Group: A strong electron-withdrawing group that activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr), primarily at the C2 and C6 positions. mol->B Activating Group C C2-Ethoxy Group: Can function as a leaving group in SNAr reactions when attacked by a strong nucleophile, facilitated by the activating effect of the para-nitro group. mol->C SNAr Site / Leaving Group

Caption: Structure and key reactivity sites of 3-Bromo-2-ethoxy-5-nitropyridine.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

The carbon-bromine bond at the C3 position is the most labile site for palladium-catalyzed cross-coupling reactions. The general order of reactivity for carbon-halogen bonds in the crucial oxidative addition step is C–I > C–Br > C–Cl.[5][6] This predictable reactivity allows the bromine to be selectively replaced, leaving the rest of the molecule intact for subsequent transformations.

G cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation start_node 3-Bromo-2-ethoxy-5-nitropyridine process_node process_node product_node product_node start 3-Bromo-2-ethoxy-5-nitropyridine suzuki Suzuki-Miyaura Coupling (with R-B(OH)₂) start->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (with R-C≡C-H) start->sonogashira Pd/Cu Catalyst, Base buchwald Buchwald-Hartwig Amination (with R₂NH) start->buchwald Pd Catalyst, Ligand, Base prod_suzuki 3-Aryl-2-ethoxy-5-nitropyridine suzuki->prod_suzuki prod_sono 3-Alkynyl-2-ethoxy-5-nitropyridine sonogashira->prod_sono prod_buch 3-Amino-2-ethoxy-5-nitropyridine buchwald->prod_buch

Caption: Overview of selective cross-coupling reactions at the C3-bromo position.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for creating carbon-carbon bonds between aryl halides and organoboron compounds.[7][8] It is particularly valuable for synthesizing biaryl structures, which are common motifs in pharmaceutical agents.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[7]

  • Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond of 3-bromo-2-ethoxy-5-nitropyridine to the Pd(0) catalyst, forming a Pd(II) complex. This is typically the rate-determining step.

  • Transmetalation: In the presence of a base (e.g., K₃PO₄, Na₂CO₃), the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron species to form a more nucleophilic boronate complex.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Protocol: Synthesis of 3-Aryl-2-ethoxy-5-nitropyridine

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-2-ethoxy-5-nitropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%). For more challenging couplings, a pre-catalyst system like Pd₂(dba)₃ with a specialized ligand (e.g., SPhos, XPhos) can be superior.

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or Toluene/H₂O.

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 3-aryl-2-ethoxy-5-nitropyridine derivative.

Arylboronic Acid PartnerResulting C3-SubstituentPotential Application Area
Phenylboronic acidPhenylCore scaffold modification
4-Methoxyphenylboronic acid4-MethoxyphenylIntroduction of electron-donating groups
3-Fluorophenylboronic acid3-FluorophenylMetabolic blocking, altering electronics
Thiophene-2-boronic acidThiophen-2-ylBioisosteric replacement of phenyl rings
Sonogashira Coupling: Introducing C(sp) Centers

The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting aryl halides with terminal alkynes.[9][10][11] This transformation is critical for building rigid molecular scaffolds and accessing compounds used in materials science and as precursors for more complex heterocycles.

Mechanistic Rationale: The reaction uniquely employs a dual catalytic system.[10]

  • Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl bromide to Pd(0) and concludes with reductive elimination.

  • Copper Cycle: A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base (e.g., triethylamine) to form a highly reactive copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The amine serves as both the base and, often, as a solvent.

Protocol: Synthesis of 3-Alkynyl-2-ethoxy-5-nitropyridine

  • Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 3-Bromo-2-ethoxy-5-nitropyridine (1.0 equiv.) in a suitable solvent such as anhydrous DMF or THF.

  • Reagent Addition: Add the terminal alkyne (1.2-1.5 equiv.), followed by copper(I) iodide (CuI, 5-10 mol%) and the palladium catalyst, such as Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%).

  • Base: Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equiv.).

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkyne. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify the residue by flash column chromatography.

Terminal Alkyne PartnerResulting C3-Substituent
PhenylacetylenePhenylethynyl
Trimethylsilylacetylene(Trimethylsilyl)ethynyl
Propargyl alcohol3-Hydroxyprop-1-yn-1-yl
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[12][13] It allows for the formation of C-N bonds under conditions that are far milder than classical methods like the Ullmann condensation.

Mechanistic Rationale: This reaction's success hinges on the use of bulky, electron-rich phosphine ligands.[12] These ligands are critical for promoting the final, often difficult, reductive elimination step from the Pd(II)-amido complex to form the C-N bond and regenerate the Pd(0) catalyst. A strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS) is required to deprotonate the amine, allowing it to coordinate to the palladium center.[14][15]

Protocol: Synthesis of N-Substituted-3-amino-2-ethoxy-5-nitropyridines

  • Setup: In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-4 mol%), and the base, sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).

  • Reagent Addition: Add 3-Bromo-2-ethoxy-5-nitropyridine (1.0 equiv.) and the primary or secondary amine (1.2 equiv.).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Amine PartnerResulting C3-Substituent
MorpholineMorpholin-4-yl
AnilinePhenylamino
BenzylamineBenzylamino

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

While the C3-bromo group is the primary site for cross-coupling, the C2-ethoxy group is susceptible to displacement via Nucleophilic Aromatic Substitution (SNAr). This reactivity is driven by the powerful electron-withdrawing nitro group at the C5 position, which is para to the C2 position.[16]

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[17][18]

  • Nucleophilic Addition: A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro group, which is a critical stabilizing interaction.[16]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the ethoxide leaving group, yielding the substituted product.

reactant 3-Bromo-2-ethoxy-5-nitropyridine + Nucleophile (Nu⁻) step1 Step 1: Nucleophilic Addition reactant->step1 intermediate Meisenheimer Complex (Resonance Stabilized Anion) step1->intermediate Forms stabilized intermediate step2 Step 2: Elimination intermediate->step2 Restores aromaticity product 3-Bromo-2-(Nu)-5-nitropyridine + Ethoxide (EtO⁻) step2->product Expels leaving group

Caption: Workflow for the SNAr reaction at the C2 position.

Protocol: Displacement of the 2-Ethoxy Group

  • Setup: Dissolve 3-Bromo-2-ethoxy-5-nitropyridine (1.0 equiv.) in a polar aprotic solvent like DMSO or DMF in a sealed vial.

  • Nucleophile Addition: Add the nucleophile (1.5-2.0 equiv.). For example, a secondary amine like piperidine or an alkoxide like sodium methoxide. If using an amine, a base such as K₂CO₃ may be added to neutralize any generated HBr.

  • Reaction: Heat the reaction mixture to 60-120 °C. The optimal temperature depends on the nucleophilicity of the attacking species. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction and pour it into ice water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography or recrystallization.

Part 3: Sequential Functionalization and Further Transformations

The true power of 3-Bromo-2-ethoxy-5-nitropyridine lies in its potential for sequential, multi-step synthesis. A common and highly effective strategy is to first perform a palladium-catalyzed cross-coupling at the C3-position, followed by the chemical reduction of the C5-nitro group to an amine. This newly formed amino group serves as a handle for a wide array of subsequent functionalizations.

Workflow: Cross-Coupling Followed by Nitro-Group Reduction

G start_node start_node intermediate_node intermediate_node final_node final_node process_node process_node A 3-Bromo-2-ethoxy-5-nitropyridine P1 Suzuki Coupling (R-B(OH)₂ / Pd cat.) A->P1 B 3-Aryl-2-ethoxy-5-nitropyridine P2 Nitro Reduction (e.g., Fe/HCl, SnCl₂, H₂/Pd-C) B->P2 C 5-Amino-3-aryl-2-ethoxypyridine P1->B P2->C

Caption: A powerful two-step sequence: Suzuki coupling followed by nitro reduction.

Protocol: Reduction of the Nitro Group

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis.[19]

  • Setup: To a round-bottom flask, add the 3-substituted-2-ethoxy-5-nitropyridine derivative (1.0 equiv.) and a solvent such as ethanol or ethyl acetate.

  • Reagent: For a classic Bechamp reduction, add iron powder (Fe, 5-10 equiv.) and a catalytic amount of concentrated hydrochloric acid (HCl) or ammonium chloride (NH₄Cl) in water. Alternatively, stannous chloride (SnCl₂) in ethanol or catalytic hydrogenation (H₂ gas, Pd/C catalyst) can be used.

  • Reaction: Heat the mixture to reflux (for Fe/HCl) or stir at room temperature (for H₂/Pd-C) until the reaction is complete (monitored by TLC/LC-MS).

  • Work-up: Cool the reaction. If using iron, filter the mixture through Celite to remove the iron salts, washing thoroughly with the solvent. Basify the filtrate with an aqueous base (e.g., NaHCO₃ solution) to pH > 8.

  • Extraction & Purification: Extract the product with ethyl acetate, dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired 5-aminopyridine derivative. This product can then undergo acylation, diazotization, or other reactions to build further molecular complexity.

Conclusion

3-Bromo-2-ethoxy-5-nitropyridine is a superbly designed building block for modern heterocyclic synthesis. Its well-differentiated reactive sites allow for the selective and high-yield installation of carbon-carbon, carbon-nitrogen, and carbon-heteroatom bonds through a variety of reliable and well-understood chemical transformations. By leveraging palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and subsequent functional group manipulations, researchers can efficiently access a vast chemical space of complex, multi-substituted pyridine derivatives for applications in pharmaceutical and materials science.

References

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Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 3-Bromo-2-ethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Pyridine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and a significant portion of these successful therapeutics incorporate a pyridine scaffold.[3][4][5][6][7] The pyridine ring is a privileged structure in this context due to its ability to form critical hydrogen bond interactions within the ATP-binding site of kinases, often mimicking the adenine hinge-binding motif of ATP itself.[8][9]

This guide focuses on the synthetic utility of 3-Bromo-2-ethoxy-5-nitropyridine , a versatile and highly functionalized starting material for the construction of novel kinase inhibitor libraries. The unique arrangement of its substituents—a reactive bromine atom for cross-coupling, an ethoxy group to modulate solubility and steric interactions, and a nitro group that can be readily transformed into a versatile amino functionality—makes it an ideal building block for creating diverse and potent kinase inhibitors.[10][11] We will explore its reactivity and provide detailed protocols for its incorporation into a scaffold targeting a hypothetical kinase, demonstrating its potential in modern drug discovery.

Chemical Profile of 3-Bromo-2-ethoxy-5-nitropyridine: A Multifunctional Building Block

3-Bromo-2-ethoxy-5-nitropyridine is a crystalline solid with a molecular architecture primed for sequential and regioselective modifications. The electron-withdrawing nature of the nitro group and the pyridine nitrogen significantly influences the reactivity of the C-Br bond, making it susceptible to palladium-catalyzed cross-coupling reactions.

Key Reactive Sites and Their Synthetic Potential:

  • C3-Bromine: This is the primary site for introducing molecular diversity. It readily participates in C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[12][13][14][15] The reactivity of the C-Br bond is generally greater than that of a C-Cl bond, allowing for selective transformations in more complex di-halogenated systems.[16]

  • C5-Nitro Group: The nitro group serves as a masked amine. Its reduction to an amino group provides a crucial handle for further functionalization, such as amide bond formation or the introduction of other pharmacophoric elements designed to interact with the solvent-exposed region of the kinase active site.[5]

  • C2-Ethoxy Group: The ethoxy group can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability. It also sterically shields the adjacent C3 position, which can influence the conformational preferences of the final molecule.

Hypothetical Kinase Target: A Rationale for Inhibitor Design

For the purpose of this guide, we will design a hypothetical inhibitor targeting a member of the Src family of kinases (SFKs) . SFKs are non-receptor tyrosine kinases that are often overactive in various cancers, playing a key role in cell proliferation, survival, and angiogenesis.[3][9] Our design strategy will be to utilize the 3-bromo-2-ethoxy-5-nitropyridine core to construct a molecule that can form a key hydrogen bond with the hinge region of the kinase, while a side chain will be elaborated to occupy the hydrophobic pocket.

Below is a simplified representation of a generic kinase signaling pathway that could be targeted by our synthesized inhibitor.

kinase_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Src Family Kinase (SFK) Src Family Kinase (SFK) Receptor Tyrosine Kinase (RTK)->Src Family Kinase (SFK) Activates Downstream Signaling Proteins Downstream Signaling Proteins Src Family Kinase (SFK)->Downstream Signaling Proteins Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling Proteins->Cell Proliferation & Survival Promotes Novel Inhibitor Novel Inhibitor Novel Inhibitor->Src Family Kinase (SFK) Inhibits

Caption: Simplified kinase signaling pathway and the point of intervention for our novel inhibitor.

Experimental Protocols: A Step-by-Step Guide to Synthesis

The following protocols provide a detailed workflow for the synthesis of a novel kinase inhibitor starting from 3-Bromo-2-ethoxy-5-nitropyridine.

Workflow Overview

synthesis_workflow A Step 1: Suzuki-Miyaura Coupling (C-C Bond Formation) B Step 2: Nitro Group Reduction (Amine Formation) A->B C Step 3: Amide Coupling (Side Chain Introduction) B->C D Final Product (Novel Kinase Inhibitor) C->D

Caption: Overall synthetic workflow for the novel kinase inhibitor.

Step 1: Suzuki-Miyaura Coupling of 3-Bromo-2-ethoxy-5-nitropyridine

This initial step introduces a key aryl moiety at the C3 position, which will serve as a core structural element of our inhibitor. We will couple 3-Bromo-2-ethoxy-5-nitropyridine with 4-methoxyphenylboronic acid as a representative example.

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
3-Bromo-2-ethoxy-5-nitropyridine247.051.01.0
4-Methoxyphenylboronic acid151.961.21.2
Pd(PPh₃)₄ (Tetrakis)1155.560.050.05
Sodium Carbonate (Na₂CO₃)105.992.02.0
1,4-Dioxane-10 mL-
Water-2 mL-

Protocol:

  • To a dry 50 mL round-bottom flask, add 3-Bromo-2-ethoxy-5-nitropyridine (247 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Seal the flask with a rubber septum and purge with argon for 10 minutes.

  • Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the desired product.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings.[17]

  • Base: Sodium carbonate is a mild and effective base for this transformation.[18]

  • Solvent System: The mixture of dioxane and water is standard for Suzuki reactions, ensuring solubility of both organic and inorganic reagents.[13][19]

Step 2: Reduction of the Nitro Group

This step unmasks the amino group, which is essential for the subsequent introduction of the side chain.

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Ethoxy-3-(4-methoxyphenyl)-5-nitropyridine274.271.01.0
Iron powder (Fe)55.855.05.0
Ammonium Chloride (NH₄Cl)53.495.05.0
Ethanol-15 mL-
Water-5 mL-

Protocol:

  • To a 100 mL round-bottom flask, add 2-Ethoxy-3-(4-methoxyphenyl)-5-nitropyridine (274 mg, 1.0 mmol), iron powder (279 mg, 5.0 mmol), and ammonium chloride (267 mg, 5.0 mmol).

  • Add ethanol (15 mL) and water (5 mL).

  • Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (25 mL) and wash with water (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amine, which can often be used in the next step without further purification.

Rationale for Experimental Choices:

  • Reducing Agent: Iron powder in the presence of ammonium chloride is a classic, cost-effective, and efficient method for the reduction of aromatic nitro groups.[5]

Step 3: Amide Coupling (Buchwald-Hartwig Amination or Amide Bond Formation)

For this final step, we will perform a standard amide coupling to introduce a side chain designed to interact with a specific pocket of the kinase. We will use 3-chlorobenzoyl chloride as an example.

Reaction Scheme:

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-Amino-2-ethoxy-3-(4-methoxyphenyl)pyridine244.291.01.0
3-Chlorobenzoyl chloride175.011.11.1
Triethylamine (Et₃N)101.191.51.5
Dichloromethane (DCM)-15 mL-

Protocol:

  • Dissolve 5-Amino-2-ethoxy-3-(4-methoxyphenyl)pyridine (244 mg, 1.0 mmol) in dichloromethane (15 mL) in a 50 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (0.21 mL, 1.5 mmol).

  • Slowly add 3-chlorobenzoyl chloride (0.14 mL, 1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM (15 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the final kinase inhibitor.

Rationale for Experimental Choices:

  • Coupling Reagents: The use of an acyl chloride with a non-nucleophilic base like triethylamine is a straightforward and high-yielding method for amide bond formation.

Characterization and Data Presentation

The synthesized compounds at each step should be characterized by standard analytical techniques to confirm their identity and purity.

Analytical Data Summary (Hypothetical):

CompoundMolecular FormulaExpected Mass [M+H]⁺¹H NMR (Key Signals, δ ppm)
2-Ethoxy-3-(4-methoxyphenyl)-5-nitropyridineC₁₄H₁₄N₂O₄275.108.9 (d, 1H), 8.3 (d, 1H), 7.4 (d, 2H), 7.0 (d, 2H), 4.2 (q, 2H), 3.9 (s, 3H), 1.5 (t, 3H)
5-Amino-2-ethoxy-3-(4-methoxyphenyl)pyridineC₁₄H₁₆N₂O₂245.137.8 (d, 1H), 7.3 (d, 2H), 7.0 (d, 1H), 6.9 (d, 2H), 4.1 (q, 2H), 3.8 (s, 3H), 1.4 (t, 3H)
Final InhibitorC₂₁H₁₉ClN₂O₃383.119.5 (s, 1H), 8.5 (d, 1H), 8.2 (d, 1H), 7.9-7.3 (m, 8H), 4.2 (q, 2H), 3.8 (s, 3H), 1.5 (t, 3H)

Conclusion and Future Directions

This guide has demonstrated the synthetic utility of 3-Bromo-2-ethoxy-5-nitropyridine as a valuable starting material for the construction of novel kinase inhibitors. Through a logical and efficient three-step sequence involving Suzuki-Miyaura coupling, nitro group reduction, and amide bond formation, a potential Src family kinase inhibitor was synthesized. The modularity of this approach allows for the rapid generation of a library of analogues by simply varying the boronic acid and the acyl chloride used in steps 1 and 3, respectively. This enables a thorough exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against the target kinase. Further biological evaluation, including in vitro kinase assays and cellular assays, would be the next logical step in the drug discovery process.[20][21]

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Application Notes and Protocols for the Chemoselective Reduction of 3-Bromo-2-ethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 5-Amino-3-bromo-2-ethoxypyridine

The transformation of 3-Bromo-2-ethoxy-5-nitropyridine to 5-amino-3-bromo-2-ethoxypyridine is a pivotal step in the synthesis of a multitude of high-value compounds within the pharmaceutical and agrochemical industries. The resulting aniline is a versatile building block, prized for its unique substitution pattern which allows for the strategic introduction of further functionalities. The presence of the ethoxy, bromo, and amino groups on the pyridine ring offers multiple points for diversification, making it a key intermediate in the development of novel therapeutic agents and specialized materials.

The primary challenge in this synthetic transformation lies in the chemoselective reduction of the nitro group while preserving the labile carbon-bromine and carbon-oxygen (ethoxy) bonds. Undesired side reactions, such as hydrodehalogenation or ether cleavage, can significantly reduce the yield of the target molecule and complicate purification processes. This document provides detailed, field-proven protocols for three common and effective methods for this reduction, offering insights into the rationale behind procedural steps to ensure robust and reproducible outcomes.

Core Reagents and Materials

Reagent/MaterialGradeSupplier (Example)Notes
3-Bromo-2-ethoxy-5-nitropyridine>98%Sigma-Aldrich, Combi-BlocksStarting material.
Palladium on Carbon (Pd/C)5% or 10%Johnson Matthey, Sigma-AldrichCatalyst for hydrogenation.
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)>98%Acros Organics, Alfa AesarReducing agent.
Iron Powder (Fe)<100 mesh, reducedSigma-Aldrich, Fisher ScientificReducing agent.
Ammonium Chloride (NH₄Cl)ACS GradeFisher ScientificCo-reagent for Fe reduction.
Hydrochloric Acid (HCl)37% (conc.)VWR, Fisher ScientificAcid for SnCl₂ and Fe reductions.
Ethanol (EtOH)AnhydrousDecon Labs, Pharmco-AaperSolvent.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificSolvent for extraction and chromatography.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionFisher ScientificFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificDrying agent.
Celite®---Sigma-AldrichFiltration aid.
Hydrogen Gas (H₂)High PurityAirgas, PraxairFor catalytic hydrogenation.
Nitrogen Gas (N₂)High PurityAirgas, PraxairFor inert atmosphere.

General Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is performed in a properly grounded apparatus, away from ignition sources, and behind a blast shield.

  • Acid Handling: Concentrated acids are corrosive. Handle with extreme care and have appropriate neutralizing agents readily available.

  • Exothermic Reactions: Metal-acid reductions can be exothermic. Use an ice bath for temperature control, especially during the initial stages of the reaction.

Experimental Workflow Overview

The overall process for each protocol follows a general workflow, from reaction setup to the isolation and purification of the final product.

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification Stage Start 3-Bromo-2-ethoxy-5-nitropyridine Setup Reaction Setup: - Dissolve starting material - Add reagents/catalyst Start->Setup 1 Reaction Reduction Reaction: - Stir under controlled conditions - Monitor by TLC/LC-MS Setup->Reaction 2 Filtration Filtration: - Remove catalyst or metal residues Reaction->Filtration 3 Quench Quenching & Neutralization: - Add base (e.g., NaHCO₃) - Adjust pH to 7-8 Filtration->Quench 4 Extraction Liquid-Liquid Extraction: - Use organic solvent (e.g., EtOAc) Quench->Extraction 5 Drying Drying: - Dry organic layer (e.g., Na₂SO₄) Extraction->Drying 6 Concentration Solvent Removal: - Rotary evaporation Drying->Concentration 7 Purification Purification: - Column chromatography or recrystallization Concentration->Purification 8 Final 5-Amino-3-bromo-2-ethoxypyridine Purification->Final 9

Caption: Generalized workflow for the reduction of 3-Bromo-2-ethoxy-5-nitropyridine.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and ease of product isolation. The primary risk is hydrodehalogenation, which can be minimized by careful selection of catalyst and reaction conditions.

Rationale:

Catalytic hydrogenation involves the transfer of hydrogen atoms from H₂ gas to the nitro group, mediated by a metal catalyst surface. Palladium is highly effective for nitro group reduction. The key to success is to find conditions where the rate of nitro reduction is significantly faster than the rate of C-Br bond cleavage. Using a less reactive solvent and avoiding acidic additives can help preserve the bromo substituent.[1]

Step-by-Step Procedure:
  • Vessel Preparation: To a high-pressure hydrogenation vessel, add 3-Bromo-2-ethoxy-5-nitropyridine (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (N₂), carefully add 5% Pd/C (0.05–0.10 eq by weight). Note: Handle Pd/C with care as it can be pyrophoric.

  • Solvent Addition: Add anhydrous ethanol as the solvent. The concentration should be sufficient to fully dissolve the starting material upon gentle warming if necessary.

  • System Purge: Seal the vessel and purge the system with N₂ gas three times, followed by three purges with H₂ gas.

  • Reaction: Pressurize the vessel with H₂ gas (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, carefully vent the H₂ gas and purge the vessel with N₂.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This is a classic and reliable method that is highly chemoselective for nitro group reduction in the presence of halogens.[2][3] The main drawback is the generation of tin-based byproducts, which can sometimes complicate purification.

Rationale:

Tin(II) chloride acts as a single-electron reducing agent. The reduction of the nitro group proceeds through a series of electron and proton transfers, with Sn(II) being oxidized to Sn(IV). The reaction is typically carried out in an alcoholic solvent, which also serves as a proton source. This method is known for its excellent tolerance of various functional groups, including aryl halides.[2]

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Bromo-2-ethoxy-5-nitropyridine (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add SnCl₂·2H₂O (4-5 eq) to the solution.

  • Heating: Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere.

  • Monitoring: Stir the mixture at this temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.[2]

  • Cooling and Quenching: Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it into ice water.

  • Neutralization: Carefully neutralize the mixture to a pH of 7-8 by the slow addition of a saturated aqueous sodium bicarbonate solution. This will precipitate tin salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 3: Reduction using Iron Powder (Fe) and a Mild Acid

This method is cost-effective, environmentally benign, and highly effective for large-scale synthesis. It shows excellent chemoselectivity for the reduction of nitro groups in the presence of sensitive functionalities, including halides.[4][5]

Rationale:

The reduction with iron powder in the presence of a mild acid (like acetic acid or an ammonium chloride solution) is a heterogeneous reaction where iron acts as the electron donor.[6] The reaction proceeds on the surface of the iron particles. This method is advantageous due to the low cost of reagents and straightforward work-up.[5]

Step-by-Step Procedure:
  • Reaction Setup: To a round-bottom flask, add 3-Bromo-2-ethoxy-5-nitropyridine (1.0 eq) and a solvent system of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add iron powder (5-10 eq) and ammonium chloride (5-10 eq).

  • Heating: Heat the suspension to reflux (around 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filtration: Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify as needed.

Comparative Summary of Protocols

ParameterProtocol 1: Pd/C, H₂Protocol 2: SnCl₂·2H₂OProtocol 3: Fe/NH₄Cl
Chemoselectivity Good to ExcellentExcellentExcellent
Risk of Side Reactions HydrodehalogenationLowLow
Reaction Conditions Room temp, 1-4 atm H₂70-80 °CReflux (80-90 °C)
Work-up Complexity Simple (filtration)Moderate (tin salt removal)Moderate (filtration of iron salts)
Scalability Good, requires specialized equipmentGoodExcellent for large scale
Cost High (catalyst)ModerateLow
Environmental Impact LowModerate (tin waste)Low

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction - Insufficient reducing agent/catalyst- Inactive catalyst (Pd/C)- Low reaction temperature- Increase stoichiometry of the reducing agent.- Use fresh, high-quality catalyst.- Ensure the reaction temperature is maintained at the optimal level.
Presence of Dehalogenated Byproduct - Over-reduction with Pd/C- Reaction time too long- Reduce catalyst loading or H₂ pressure.- Monitor the reaction closely and stop it as soon as the starting material is consumed.- Consider using a catalyst poison or switching to SnCl₂ or Fe methods.
Difficult Purification - Residual tin or iron salts in the crude product- During work-up, ensure the pH is basic to fully precipitate metal hydroxides.- A thorough filtration through Celite® is crucial.- Consider an aqueous HCl wash of the organic layer to remove the basic amine product, followed by re-basification and extraction.

References

  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-DIAMINOPYRIDINE. Organic Syntheses Procedure. Retrieved from [Link]

  • Patil SM, et al. (2014). Microwave-Assisted One-Pot Synthesis of Substituted 3-Bromoimidazo [1, 2-a] pyridines and Imidazoheterocycles. Journal of Heterocyclic Chemistry, 51(5), 1509-1525.
  • Kessar SV and Singh P. (n.d.).
  • Setliff FL. (1970). 2, 5-and 5, 6-Dihalonicotinic acids and their precursors.
  • Abramovitch RA and Cue Jr BW. (n.d.). Ring contraction of 2-azidopyridine 1-oxides and related compounds. 2-Cyano-1-hydroxypyrroles and-imidazoles.
  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Sharma, S., Kumar, M., Kumar, V., & Kumar, N. (2014). Vasicine, an abundantly available quinazoline alkaloid from the leaves of Adhatoda vasica, enables an efficient metal- and base-free reduction of nitroarenes to the corresponding anilines in water. The Journal of Organic Chemistry, 79(19), 9433-9439.
  • Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

  • Orlandi, M., Tapparo, A., & Benaglia, M. (2015). Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl3-Mediated Reaction of Wide General Applicability. Organic Letters, 17(16), 4140-4143.
  • Wikipedia. (n.d.). Transfer hydrogenation. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 18). Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine. Retrieved from [Link]

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Application Note & Protocol: A Scalable Synthesis of 3-Bromo-2-ethoxy-5-nitropyridine for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in the design of bioactive molecules.[1] Specifically, highly functionalized pyridines, such as 3-Bromo-2-ethoxy-5-nitropyridine, are invaluable building blocks for the construction of chemical libraries used in high-throughput screening (HTS) campaigns. The strategic placement of bromo, ethoxy, and nitro groups on the pyridine ring offers multiple points for diversification, enabling the rapid generation of a wide range of analogs for structure-activity relationship (SAR) studies.

The nitro group, a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.[2] The bromine atom provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the introduction of a diverse range of substituents.[3] The ethoxy group at the 2-position can modulate the compound's lipophilicity and metabolic stability. This trifunctional pattern makes 3-Bromo-2-ethoxy-5-nitropyridine a versatile precursor for the synthesis of novel chemical entities with potential therapeutic applications, including the development of kinase inhibitors and other targeted therapies.[4]

This application note provides a detailed, scalable, and robust protocol for the synthesis of 3-Bromo-2-ethoxy-5-nitropyridine, designed for researchers and professionals in drug development. The methodology is presented with an emphasis on the underlying chemical principles, safety considerations, and practical insights to ensure reproducibility and high yield.

Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach

The synthesis of 3-Bromo-2-ethoxy-5-nitropyridine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 3-bromo-2-chloro-5-nitropyridine, is treated with sodium ethoxide. The electron-withdrawing nitro group at the 5-position, along with the inherent electron deficiency of the pyridine ring, activates the 2-position for nucleophilic attack by the ethoxide ion. The chloride ion, being a good leaving group, is readily displaced to yield the desired product.

G start 3-Bromo-2-chloro-5-nitropyridine product 3-Bromo-2-ethoxy-5-nitropyridine start->product Nucleophilic Aromatic Substitution (SNAr) reagent Sodium Ethoxide (NaOEt) in Ethanol (EtOH) reagent->product

Figure 1: Synthetic workflow for 3-Bromo-2-ethoxy-5-nitropyridine.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3-Bromo-2-chloro-5-nitropyridine≥97%Commercially AvailableStore in a cool, dry place.
Sodium Ethoxide≥95%Commercially AvailableHighly hygroscopic. Handle under inert atmosphere.
Anhydrous Ethanol (EtOH)≥99.5%Commercially AvailableUse a freshly opened bottle or dry over molecular sieves.
Dichloromethane (DCM)HPLC GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-house
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Celite®Commercially Available

Detailed Scale-Up Protocol

This protocol is optimized for a 10-gram scale synthesis and can be linearly scaled with appropriate adjustments to equipment and safety measures.

1. Reaction Setup:

  • Under an inert atmosphere (e.g., nitrogen or argon), equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a reflux condenser.

  • Charge the flask with 3-bromo-2-chloro-5-nitropyridine (10.0 g, 42.1 mmol).

  • Add anhydrous ethanol (100 mL) to the flask.

2. Reagent Addition:

  • In a separate flask, prepare a solution of sodium ethoxide (3.15 g, 46.3 mmol, 1.1 equivalents) in anhydrous ethanol (50 mL). Caution: Sodium ethoxide is a strong base and is highly reactive with water.

  • Slowly add the sodium ethoxide solution to the stirred suspension of 3-bromo-2-chloro-5-nitropyridine at room temperature over a period of 15-20 minutes. A slight exotherm may be observed.

3. Reaction Monitoring:

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The reaction is generally complete within 2-4 hours.

4. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add dichloromethane (100 mL) and water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite®, and wash the pad with additional dichloromethane.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

5. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford 3-Bromo-2-ethoxy-5-nitropyridine as a pale yellow solid.

Expected Results and Characterization

ParameterExpected Value
Yield 85-95%
Purity (by HPLC) >98%
Appearance Pale yellow solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.95 (d, J = 2.8 Hz, 1H), 8.35 (d, J = 2.8 Hz, 1H), 4.60 (q, J = 7.1 Hz, 2H), 1.50 (t, J = 7.1 Hz, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 158.9, 145.2, 140.1, 138.9, 109.8, 64.5, 14.3
Mass Spectrum (ESI+) m/z 247.0, 249.0 [M+H]⁺ (characteristic bromine isotope pattern)

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling of Reagents:

    • 3-Bromo-2-chloro-5-nitropyridine: This compound is a potential irritant. Avoid inhalation, ingestion, and skin contact.[5]

    • Sodium Ethoxide: A corrosive and flammable solid. It reacts violently with water. Handle in a fume hood under an inert atmosphere.

    • Ethanol and Dichloromethane: Flammable and volatile solvents. Work in a well-ventilated area or fume hood.

  • Reaction Conditions: The reaction is exothermic upon addition of the base. Ensure proper temperature control.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive sodium ethoxide due to moisture.Extend the reflux time and monitor by TLC/LC-MS. Use freshly opened or properly stored sodium ethoxide.
Low Yield Loss of product during work-up. Incomplete precipitation during recrystallization.Ensure complete extraction with DCM. Optimize the recrystallization solvent system and cooling procedure.
Impure Product Presence of starting material or side products.Ensure the reaction goes to completion. Optimize the purification step (e.g., column chromatography if necessary).

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 3-Bromo-2-ethoxy-5-nitropyridine, a key building block for library synthesis in drug discovery. By following this procedure and adhering to the safety guidelines, researchers can efficiently produce this valuable intermediate in high yield and purity, facilitating the exploration of new chemical space in the quest for novel therapeutics.

References

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Gomez, E. D., et al. (2022). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2022(2), M1367. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules, 12(6), 1279–1292. Retrieved from [Link]

  • Bakke, J. M. (2003). Nitropyridines: Synthesis and reactions. Pure and Applied Chemistry, 75(10), 1403-1413. Retrieved from [Link]

  • Mąkosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 239-243. Retrieved from [Link]

  • Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Klich, D., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(23), 7248. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • PubChem. (n.d.). 3-Bromo-2-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Klich, D., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(23), 7248. Retrieved from [Link]

  • Lin, Y.-S., & Lin, W.-W. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 23(11), 2993. Retrieved from [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 198. Retrieved from [Link]

  • Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Retrieved from [Link]

  • Li, M., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Pharmaceuticals, 15(11), 1362. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines.
  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
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The Strategic Application of 3-Bromo-2-ethoxy-5-nitropyridine in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity in Agrochemical Design

In the landscape of modern crop protection, the demand for novel, effective, and environmentally conscious agrochemicals is incessant. The pyridine scaffold is a cornerstone in the design of many successful insecticides, fungicides, and herbicides due to its unique electronic properties and ability to interact with biological targets.[1] 3-Bromo-2-ethoxy-5-nitropyridine emerges as a highly versatile and strategic building block for synthetic chemists in this field. Its trifunctional nature—a reactive bromine atom, an activating nitro group, and a modulating ethoxy group—provides a powerful handle for constructing complex molecular architectures with desired biological activities.

This technical guide delves into the practical applications and detailed protocols for leveraging 3-Bromo-2-ethoxy-5-nitropyridine in the synthesis of advanced agrochemical compounds. We will explore the causality behind its reactivity and provide field-proven methodologies for its use in key synthetic transformations.

Core Reactivity and Strategic Advantages

The chemical behavior of 3-Bromo-2-ethoxy-5-nitropyridine is governed by the interplay of its three key functional groups:

  • The Bromine Atom (C3-Position): This serves as an excellent leaving group, making it the primary site for nucleophilic aromatic substitution (SNAr) and a handle for various palladium-catalyzed cross-coupling reactions. Its reactivity is significantly enhanced by the electron-withdrawing effect of the nitro group.[2]

  • The Nitro Group (C5-Position): As a strong electron-withdrawing group, the nitro moiety activates the pyridine ring towards nucleophilic attack, primarily at the positions ortho and para to it. It also serves as a synthetic precursor, as it can be readily reduced to an amino group, opening avenues for further derivatization to introduce new functionalities.[3]

  • The Ethoxy Group (C2-Position): This group modulates the electronic properties of the pyridine ring. While it is an electron-donating group by resonance, its inductive effect and steric presence can influence the regioselectivity and rate of reactions. It offers a point of differentiation from its methoxy or chloro-analogs, potentially impacting the solubility and metabolic stability of the final agrochemical product.

This unique combination of functionalities allows for a modular and sequential approach to the synthesis of complex agrochemicals, enabling the exploration of a wide chemical space to optimize for potency, selectivity, and environmental profile.

Application in the Synthesis of Pyridine-Based Insecticides

The pyridine core is a well-established pharmacophore in several classes of insecticides, including the neonicotinoids and the more recent diamide insecticides that target insect ryanodine receptors.[2] 3-Bromo-2-ethoxy-5-nitropyridine is an ideal starting material for the synthesis of novel analogs in these classes.

A common strategy involves a nucleophilic substitution at the C3 position to introduce a key pharmacophoric element, followed by further modifications of the pyridine ring.

Experimental Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aliphatic Amine

This protocol describes a general procedure for the reaction of 3-Bromo-2-ethoxy-5-nitropyridine with a generic primary or secondary amine, a key step in building insecticide scaffolds.

Rationale: The strong electron-withdrawing nitro group makes the C3 position susceptible to attack by nucleophiles like amines. The choice of a polar aprotic solvent such as DMF or DMSO stabilizes the charged Meisenheimer intermediate, facilitating the reaction. A non-nucleophilic base is used to scavenge the HBr generated.

Materials:

  • 3-Bromo-2-ethoxy-5-nitropyridine

  • Aliphatic amine (e.g., piperidine, morpholine) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-2-ethoxy-5-nitropyridine (1.0 eq) and anhydrous DMF.

  • Add the aliphatic amine (1.1 eq) to the solution.

  • Add potassium carbonate (1.5 eq) to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-2-ethoxy-5-nitropyridine derivative.

Workflow Diagram:

SNAr_Workflow reagents 1. Dissolve 3-Bromo-2-ethoxy-5-nitropyridine, Amine, and Base in DMF reaction 2. Heat and Stir (60-80°C, 4-12h) reagents->reaction Inert Atmosphere workup 3. Quench with Water & Extract with Ethyl Acetate reaction->workup Monitor by TLC/LC-MS purification 4. Dry, Concentrate, & Purify via Chromatography workup->purification product Final Product: 3-Amino-2-ethoxy-5-nitropyridine Derivative purification->product

Caption: Workflow for Nucleophilic Aromatic Substitution.

Application in Fungicide and Herbicide Synthesis via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, enabling the synthesis of complex biaryl and heteroaryl structures common in fungicides and herbicides.[4] The bromine at the C3 position of 3-Bromo-2-ethoxy-5-nitropyridine is well-suited for reactions like the Suzuki-Miyaura coupling.

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol provides a general method for coupling 3-Bromo-2-ethoxy-5-nitropyridine with an arylboronic acid, a key transformation for creating agrochemical candidates with a biaryl core.

Rationale: The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the pyridine ring and an aromatic or heteroaromatic moiety. The choice of a palladium catalyst and a suitable phosphine ligand is crucial for an efficient catalytic cycle. A base is required to activate the boronic acid for transmetalation.[5]

Materials:

  • 3-Bromo-2-ethoxy-5-nitropyridine

  • Substituted Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq) (if using Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • In a round-bottom flask, combine 3-Bromo-2-ethoxy-5-nitropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the 1,4-dioxane and water solvent mixture.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • To the de-gassed mixture, add the palladium catalyst and phosphine ligand.

  • Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-ethoxy-5-nitropyridine derivative.

Workflow Diagram:

Suzuki_Workflow setup 1. Combine Bromopyridine, Boronic Acid, & Base in Dioxane/Water degas 2. De-gas with Argon/Nitrogen setup->degas catalyst 3. Add Palladium Catalyst & Ligand degas->catalyst Inert Atmosphere reaction 4. Heat and Stir (90-100°C, 12-24h) catalyst->reaction workup 5. Aqueous Workup & Extraction reaction->workup purification 6. Column Chromatography workup->purification product Final Product: 3-Aryl-2-ethoxy-5-nitropyridine purification->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Quantitative Data Summary

While specific yield data for reactions with 3-Bromo-2-ethoxy-5-nitropyridine are not extensively published, the following table provides expected yield ranges based on analogous reactions with similar halo-nitropyridine substrates.[2][5]

Reaction TypeSubstrate 1Substrate 2Catalyst/ReagentsExpected Yield (%)
SNAr 3-Bromo-2-alkoxy-5-nitropyridineAliphatic AmineK₂CO₃, DMF75-95%
Suzuki Coupling 3-Bromo-2-alkoxy-5-nitropyridineArylboronic AcidPd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O60-90%

Conclusion and Future Outlook

3-Bromo-2-ethoxy-5-nitropyridine stands as a potent and versatile intermediate for the synthesis of novel agrochemicals. Its well-defined reactivity allows for predictable and high-yielding transformations through both nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers and synthetic chemists to explore new chemical space in the quest for more effective and sustainable crop protection solutions. The ability to sequentially modify the pyridine core at multiple positions makes this building block an invaluable tool in the rational design of next-generation insecticides, fungicides, and herbicides.

References

  • Jia, Y. et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9), 2005. [Link]

  • ResearchGate. (2025). Synthesis of new herbicides from the class of sulfonylureas. [Link]

  • Kurbanli, S. et al. (2009). Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. Asian Journal of Chemistry, 21(3). [Link]

  • MDPI. (2021). A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives. Molecules, 26(21), 6432. [Link]

  • Li, J. et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3758-3768. [Link]

  • Bakhite, E. A. et al. (2022). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Molecules, 27(18), 5894. [Link]

  • Google Patents. (2009). CN101503403A - Preparation of sulfonylurea herbicide nicosulfuron.
  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(19), 6649. [Link]

  • ResearchGate. (2013). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. [Link]

  • ResearchGate. (2015). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. [Link]

  • Molander, G. A. et al. (2014). Reductive cross-coupling of 3-bromo-2,1-borazaronaphthalenes with alkyl iodides. Organic Letters, 16(14), 3692-3695. [Link]

  • ResearchGate. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. [Link]

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • NIH. (2020). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ChemistrySelect, 5(26), 7891-7898. [Link]

  • NIH. (2020). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Molecules, 25(23), 5556. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209. [Link]

  • Bakhite, E. A. et al. (2024). Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). Journal of Agricultural and Food Chemistry. [Link]

  • ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]

  • ResearchGate. (2020). Brief Talk on the C-C Cross Coupling Reactions for the Synthesis of Agrochemicals Literature Report. [Link]

  • ResearchGate. (2018). Synthesis and Herbicidal Activity of Novel Sulfonylureas Containing Thiadiazol Moiety. [Link]

  • ResearchGate. (2023). Pyridine Derivatives as Insecticides. Part 3. Synthesis, Crystal Structure, and Toxicological Evaluation of Some New Partially Hydrogenated Isoquinolines against Aphis gossypii (Glover, 1887). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-2-ethoxy-5-nitropyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 3-Bromo-2-ethoxy-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols for the successful recrystallization of this compound.

Troubleshooting Guide: Question & Answer

This section addresses specific issues that may be encountered during the recrystallization of 3-Bromo-2-ethoxy-5-nitropyridine.

Question 1: I'm unsure which solvent system to use for the recrystallization of 3-Bromo-2-ethoxy-5-nitropyridine. Where should I start?

Answer: For halogenated nitropyridines like 3-Bromo-2-ethoxy-5-nitropyridine, a mixed solvent system is often effective. A good starting point is a mixture of ethanol and water. For the closely related compound, 3-Bromo-2-methoxy-5-nitropyridine, an ethanol/water mixture in a 7:3 ratio has been shown to be effective for achieving high purity.[1]

It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture. The ideal solvent system is one in which 3-Bromo-2-ethoxy-5-nitropyridine has high solubility at elevated temperatures and low solubility at room temperature or below.[2][3] Other potential single solvents to evaluate include methanol and toluene, while alternative mixed solvent systems could be acetone/water or toluene/hexane.[2]

Question 2: My compound has "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out," where the solute separates as a liquid instead of a solid, is a common problem in recrystallization.[2][4] This can occur if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated, leading to supersaturation.

Here are several troubleshooting steps to address this issue:

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to dilute the solution slightly, then allow it to cool more slowly.[5]

  • Induce Crystallization: Try to induce crystallization by scratching the inside of the flask at the air-liquid interface with a glass rod. This creates nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure 3-Bromo-2-ethoxy-5-nitropyridine, adding a "seed crystal" to the cooled solution can initiate crystallization.[2]

  • Lower the Cooling Temperature: If the oil persists, try cooling the solution in an ice bath after it has slowly cooled to room temperature.

Question 3: The yield of my purified 3-Bromo-2-ethoxy-5-nitropyridine is very low. What are the likely causes and how can I improve it?

Answer: Low recovery of the purified product is a frequent issue in recrystallization. Several factors could be contributing to this:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor, even after cooling.[2][5] To remedy this, use the minimum amount of hot solvent necessary to completely dissolve the crude product.

  • Premature Crystallization: If crystals form during the hot filtration step (if performed), product will be lost. To prevent this, ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent. The excess solvent can be evaporated after filtration.[4]

  • Incomplete Crystallization: Cooling the solution too quickly or not allowing sufficient time for crystallization can lead to a lower yield. It is best to allow the solution to cool slowly to room temperature before further cooling in an ice bath.

Question 4: My final product is still colored (e.g., yellow or brown), even after recrystallization. How can I obtain a colorless product?

Answer: The persistence of color after recrystallization often indicates the presence of impurities. While 3-Bromo-2-ethoxy-5-nitropyridine is typically a pale yellow to light brown crystalline solid, a darker color may suggest residual starting materials or byproducts.[6]

To address this, you can try the following:

  • Decolorizing Carbon: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

  • Second Recrystallization: A second recrystallization of the purified product can further remove persistent impurities.

Frequently Asked Questions (FAQs)

What are the key physical properties of 3-Bromo-2-ethoxy-5-nitropyridine?

How can I be sure my recrystallization was successful?

The success of a recrystallization can be assessed by:

  • Melting Point Analysis: A pure compound will have a sharp melting point range. Impurities typically broaden and depress the melting point.

  • Spectroscopic Analysis: Techniques such as NMR, IR, and Mass Spectrometry can confirm the identity and purity of the final product.

  • Thin-Layer Chromatography (TLC): Comparing the TLC of the crude and recrystallized material against a standard can indicate the removal of impurities.

Is it possible that 3-Bromo-2-ethoxy-5-nitropyridine decomposes during recrystallization?

While stable under normal conditions, prolonged heating, especially in the presence of certain solvents or impurities, could potentially lead to degradation. It is advisable to use the minimum heating time required to dissolve the compound.

Experimental Protocols

Protocol 1: Recrystallization of 3-Bromo-2-ethoxy-5-nitropyridine using an Ethanol/Water Solvent System
  • Dissolution: In a fume hood, place the crude 3-Bromo-2-ethoxy-5-nitropyridine in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove the impurities.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add warm water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation
ParameterRecommended Solvent SystemRationale
Solvent EthanolGood solubility at high temperatures.
Anti-Solvent WaterLow solubility for the compound, miscible with ethanol.
Ratio (approx.) 7:3 (Ethanol:Water)Based on effective ratio for a structurally similar compound.[1]

Visualizations

Troubleshooting Workflow for Recrystallization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals Crystals Form? cool->crystals oiling_out Oiling Out? crystals->oiling_out No success Successful Purification crystals->success Yes reheat_add_solvent Reheat & Add More 'Good' Solvent oiling_out->reheat_add_solvent Yes scratch_seed Scratch Flask or Add Seed Crystal oiling_out->scratch_seed No low_yield Low Yield? check_solvent_vol Check Solvent Volume (Evaporate if excess) low_yield->check_solvent_vol Yes check_cooling Ensure Slow Cooling & Ice Bath Finish low_yield->check_cooling No success->low_yield reheat_add_solvent->cool scratch_seed->cool check_solvent_vol->start Re-run check_cooling->start Re-run

Caption: Troubleshooting workflow for the recrystallization of 3-Bromo-2-ethoxy-5-nitropyridine.

References

  • 3-Bromo-2-chloro-5-nitropyridine | C5H2BrClN2O2 | CID 230889 - PubChem . PubChem. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester . University of Rochester Department of Chemistry. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester . University of Rochester Department of Chemistry. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Recrystallization - Single Solvent . UCLA Chemistry and Biochemistry. Available at: [Link]

  • Problems in recrystallization - Biocyclopedia . Biocyclopedia. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo . Mettler Toledo. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Bromination of 2-Ethoxy-5-Nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the bromination of 2-ethoxy-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific electrophilic aromatic substitution. The inherent electronic properties of the substituted pyridine ring can lead to a variety of side reactions, impacting yield, purity, and scalability. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

I. Core Reaction Overview & Challenges

The bromination of 2-ethoxy-5-nitropyridine is a critical step in the synthesis of various pharmaceutical intermediates. The reaction aims to introduce a bromine atom onto the pyridine ring, typically at the 3-position, to yield 3-bromo-2-ethoxy-5-nitropyridine. The pyridine ring is inherently electron-deficient, which generally deactivates it towards electrophilic attack.[1][2] However, the substituents—an electron-donating ethoxy group and a powerful electron-withdrawing nitro group—create a nuanced reactivity profile that must be carefully managed.[3]

The primary challenge in this reaction is controlling selectivity and minimizing the formation of undesired byproducts. The key to a successful synthesis lies in understanding the potential side reactions and implementing strategies to mitigate them.

Mechanism of Electrophilic Bromination

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A source of electrophilic bromine (Br+) attacks the electron-rich pyridine ring, forming a positively charged intermediate known as an arenium ion.[4] This intermediate is stabilized by resonance. In a subsequent step, a proton is removed, restoring the aromaticity of the ring and yielding the brominated product.[4]

II. Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequently encountered side reactions during the bromination of 2-ethoxy-5-nitropyridine, providing detailed explanations and actionable solutions.

FAQ 1: My reaction is producing a significant amount of di-brominated product. How can I improve the selectivity for mono-bromination?

Root Cause Analysis:

Over-bromination, or the formation of di-brominated species, occurs when the desired mono-brominated product is sufficiently activated to undergo a second bromination. The electron-donating ethoxy group, while directing ortho and para, can contribute to this increased reactivity.

Mitigation Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight sub-stoichiometric amount (e.g., 0.9 to 0.95 equivalents) of the brominating agent relative to the 2-ethoxy-5-nitropyridine can help minimize over-bromination.[5] It is preferable to use less than one equivalent of the brominating agent to avoid side products.[5]

  • Choice of Brominating Agent: The choice of brominating agent is critical. While elemental bromine (Br₂) can be used, it is highly reactive and can lead to a number of side reactions, including oxidation.[6] N-Bromosuccinimide (NBS) is often a milder and more selective alternative.[7][8][9] NBS provides a low, steady concentration of electrophilic bromine, which can help to control the reaction rate and improve selectivity.[8]

  • Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second bromination reaction more significantly than the first, thereby improving selectivity for the mono-brominated product.

  • Slow Addition: Adding the brominating agent slowly and portion-wise to the reaction mixture can help to maintain a low concentration of the electrophile, further reducing the likelihood of over-bromination.

ParameterRecommendation for Mono-selectivityRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder, more selective, provides a low concentration of Br+.[7][8]
Stoichiometry 0.9 - 0.95 eq. of brominating agentMinimizes the availability of the electrophile for a second substitution.[5]
Temperature 0°C to room temperatureReduces the rate of the second, less favorable bromination.
Addition Method Slow, dropwise, or portion-wiseMaintains a low concentration of the brominating agent.
FAQ 2: I am observing the formation of 2-hydroxy-5-nitropyridine in my reaction mixture. What is causing this and how can I prevent it?

Root Cause Analysis:

The formation of 2-hydroxy-5-nitropyridine is indicative of the hydrolysis of the 2-ethoxy group. This side reaction is typically promoted by the presence of strong acids and water in the reaction medium. While some acidic conditions may be necessary to activate the brominating agent, excessive acidity or prolonged reaction times in the presence of water can lead to significant hydrolysis. Acid-catalyzed hydrolysis of similar substituted pyridine N-oxides has been observed to be selective for the 2-position.[10]

Mitigation Strategies:

  • Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

  • Choice of Solvent: Use a non-polar, aprotic solvent that is less likely to participate in hydrolysis. Dichloromethane or chloroform are often suitable choices.

  • Acid Scavenger: In cases where the generation of acidic byproducts (such as HBr) is unavoidable, the addition of a non-nucleophilic base, such as sodium bicarbonate or pyridine, can help to neutralize the acid and suppress hydrolysis.

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to potentially hydrolytic conditions.

FAQ 3: My reaction is sluggish and gives a low yield of the desired product. What can I do to improve the reaction rate and conversion?

Root Cause Analysis:

The pyridine ring is inherently electron-deficient and therefore deactivated towards electrophilic aromatic substitution.[1][2] The strong electron-withdrawing effect of the nitro group at the 5-position further deactivates the ring, making the reaction challenging under mild conditions.

Mitigation Strategies:

  • Use of a Catalyst: The addition of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can help to polarize the Br-Br bond in elemental bromine, creating a more potent electrophile and increasing the reaction rate.

  • Temperature Control: While high temperatures can lead to side reactions, a moderate increase in temperature may be necessary to achieve a reasonable reaction rate. The optimal temperature should be determined experimentally.

  • Solvent Effects: The choice of solvent can influence the reaction rate. In some cases, a more polar solvent can help to stabilize the charged intermediate and accelerate the reaction. However, this must be balanced against the risk of hydrolysis.

  • Alternative Brominating Agents: For particularly deactivated substrates, more reactive brominating agents may be required. However, this increases the risk of side reactions and should be approached with caution.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_problems Common Problems cluster_solutions Solutions Start Low Yield or Impure Product CheckPurity Analyze Crude Product by NMR/LC-MS Start->CheckPurity IdentifyByproduct Identify Major Byproduct(s) CheckPurity->IdentifyByproduct Dibromination Di-brominated Product IdentifyByproduct->Dibromination Over-bromination Hydrolysis 2-Hydroxy-5-nitropyridine IdentifyByproduct->Hydrolysis Loss of ethoxy group LowConversion Low Conversion/Starting Material IdentifyByproduct->LowConversion Incomplete reaction Sol_Dibromination Reduce Brominating Agent Stoichiometry Use Milder Reagent (NBS) Lower Temperature Slow Addition Dibromination->Sol_Dibromination Sol_Hydrolysis Ensure Anhydrous Conditions Use Aprotic Solvent Add Acid Scavenger Minimize Reaction Time Hydrolysis->Sol_Hydrolysis Sol_LowConversion Add Lewis Acid Catalyst (FeBr3) Optimize Temperature Solvent Screening Consider More Reactive Brominating Agent LowConversion->Sol_LowConversion Optimize Optimize Reaction Conditions Sol_Dibromination->Optimize Sol_Hydrolysis->Optimize Sol_LowConversion->Optimize

Caption: Troubleshooting workflow for side reactions in the bromination of 2-ethoxy-5-nitropyridine.

III. Experimental Protocols

Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)

This protocol is optimized for the selective mono-bromination of 2-ethoxy-5-nitropyridine, minimizing over-bromination and hydrolysis.

Materials:

  • 2-Ethoxy-5-nitropyridine

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis, dried in an oven

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add 2-ethoxy-5-nitropyridine (1.0 eq.).

  • Dissolve the starting material in anhydrous DCM.

  • Cool the reaction mixture to 0°C using an ice bath.

  • In a separate flask, dissolve NBS (0.95 eq.) in a minimal amount of anhydrous DCM.

  • Add the NBS solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Conclusion

The successful bromination of 2-ethoxy-5-nitropyridine is a balance of activating the inherently electron-deficient pyridine ring while controlling the reaction to prevent the formation of side products. By understanding the underlying mechanisms of potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired product. Careful control of stoichiometry, choice of brominating agent, and reaction conditions are paramount to achieving a successful and scalable synthesis.

V. References

  • CN104974081A - Synthetic method of 3-bromopyridine - Google Patents. (URL: )

  • WO2019145177A1 - Bromination of pyridine derivatives - Google Patents. (URL: )

  • 3-Bromo-2-methoxy-5-nitropyridine 15862-50-7 wiki - Guidechem. (URL: )

  • CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents. (URL: )

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL: [Link])

  • US2752356A - Process of preparation of 2-hydroxypyridine-1-oxide and homologs - Google Patents. (URL: )

  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube. (URL: [Link])

  • Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination - ResearchGate. (URL: [Link])

  • How to carry out bromination of pyridine at 2- or 4- positions? - ResearchGate. (URL: [Link])

  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF - ResearchGate. (URL: [Link])

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (URL: [Link])

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF - ResearchGate. (URL: [Link])

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (URL: [Link])

  • 2,3-diaminopyridine - Organic Syntheses Procedure. (URL: [Link])

  • US4942239A - Process for the production of 2-hydroxypyridine - Google Patents. (URL: )

  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (URL: [Link])

  • Influence of intramolecular hydrogen bonds on the acid hydrolysis of di(ethoxycarbonyl)pyridine N-oxides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

  • N-Bromosuccinimide - Wikipedia. (URL: [Link])

  • Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (URL: [Link])

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water - ResearchGate. (URL: [Link])

  • Oxidative treatment of bromide-containing waters: formation of bromine and its reactions with inorganic and organic compounds--a critical review - PubMed. (URL: [Link])

  • Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions - PMC - NIH. (URL: [Link])

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (URL: [Link])

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. (URL: [Link])

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines - ResearchGate. (URL: [Link])

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Technical Support Center: Optimizing Suzuki Coupling Reactions for 3-Bromo-2-ethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals on optimizing the Suzuki-Miyaura coupling reaction with the challenging substrate, 3-Bromo-2-ethoxy-5-nitropyridine. This guide is structured to address common issues and provide actionable solutions in a direct question-and-answer format, moving beyond a rigid template to offer scientifically grounded insights.

Introduction: Navigating the Nuances of a Challenging Substrate

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2][3] However, the successful coupling of 3-Bromo-2-ethoxy-5-nitropyridine presents a unique set of challenges due to the electronic and steric properties of the substituents on the pyridine ring. The electron-withdrawing nitro group can activate the C-Br bond towards oxidative addition, but it can also influence side reactions.[4] The presence of the 2-ethoxy group and the pyridine nitrogen introduces steric hindrance and potential for catalyst inhibition. This guide will provide a comprehensive framework for troubleshooting and optimizing your reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is showing low to no conversion of the starting material. What are the likely causes and how can I address them?

A1: Low or no conversion is a common issue and can often be traced back to the catalyst system and reaction conditions.

  • Catalyst Activity: The choice of palladium catalyst and ligand is paramount. For electron-deficient and sterically hindered substrates like 3-Bromo-2-ethoxy-5-nitropyridine, standard catalysts like Pd(PPh₃)₄ may be ineffective.[5]

    • Expert Insight: The oxidative addition of the palladium(0) species to the aryl bromide is a critical step in the catalytic cycle.[6][7][8] For electron-deficient pyridines, this step can be challenging. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), are often necessary to promote this step and stabilize the active catalytic species.[9] N-heterocyclic carbene (NHC) ligands can also be highly effective.[10]

    • Troubleshooting Steps:

      • Switch to a more active catalyst system. Consider using a pre-formed catalyst or generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky phosphine ligand.

      • Increase catalyst loading. While typically ranging from 1-5 mol%, for challenging substrates, a higher loading (up to 10 mol%) might be necessary to initiate the reaction. However, this should be a secondary option to choosing a more effective catalyst.

      • Ensure catalyst quality. Palladium catalysts can degrade over time. Use freshly opened or properly stored catalysts.

  • Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[11][7][10] An inappropriate base can lead to poor reactivity or decomposition of starting materials.

    • Expert Insight: For substrates with sensitive functional groups, strong bases like NaOH or NaOMe can cause undesired side reactions. Milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred.[12] The presence of water can be beneficial for some Suzuki couplings, but for substrates prone to protodeboronation, anhydrous conditions may be necessary.[13]

    • Troubleshooting Steps:

      • Screen different bases. Start with a mild inorganic base like K₂CO₃ or K₃PO₄. If the reaction is still sluggish, a stronger base like Cs₂CO₃ could be trialed.

      • Consider the role of water. Most Suzuki reactions benefit from a small amount of water to help dissolve the base and facilitate the catalytic cycle. A common solvent system is a 4:1 to 10:1 mixture of an organic solvent and water. However, if protodeboronation of the boronic acid is suspected, try using anhydrous solvents and a base like K₃PO₄.

  • Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the reaction temperature.

    • Expert Insight: Common solvents for Suzuki couplings include 1,4-dioxane, tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.[2] The choice of solvent can influence the solubility of the base and the stability of the catalytic species.

    • Troubleshooting Steps:

      • Ensure adequate solubility. If your starting materials are not fully dissolved, the reaction will be slow. Try a different solvent or a solvent mixture.

      • Degas the solvent. Oxygen can oxidize the active Pd(0) catalyst. It is crucial to thoroughly degas the solvent before use by bubbling an inert gas (argon or nitrogen) through it or by using the freeze-pump-thaw method.

Q2: I am observing significant formation of side products, primarily the dehalogenated starting material (2-ethoxy-5-nitropyridine) and homocoupling of the boronic acid. How can I minimize these?

A2: The formation of dehalogenated and homocoupled products points towards specific issues within the catalytic cycle.

  • Dehalogenation: This side reaction occurs when the aryl-palladium intermediate reacts with a proton source instead of the boronic acid.

    • Expert Insight: Dehalogenation can be promoted by the presence of water or other protic species. It can also be a sign of a slow transmetalation step.

    • Troubleshooting Steps:

      • Minimize proton sources. If using a hydrated base, consider drying it before use or switching to an anhydrous base and solvent system.

      • Accelerate transmetalation. A more effective base or a change in solvent might speed up the desired transmetalation step, outcompeting the dehalogenation pathway. Using a boronic ester (e.g., a pinacol ester) instead of a boronic acid can sometimes reduce protodeboronation, which is a related side reaction where the boronic acid is protonated and decomposed.[1]

  • Homocoupling of Boronic Acid: This side reaction, leading to the formation of a biaryl from two molecules of the boronic acid, is often catalyzed by palladium and can be exacerbated by the presence of oxygen.

    • Expert Insight: Homocoupling is more prevalent when the reductive elimination of the desired product is slow.

    • Troubleshooting Steps:

      • Rigorous exclusion of oxygen. Ensure the reaction is set up and maintained under a strictly inert atmosphere (argon or nitrogen).

      • Optimize the ligand. A bulkier ligand can favor the reductive elimination of the cross-coupled product over the homocoupled product.

      • Control the stoichiometry. Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can increase the rate of homocoupling.

Q3: The reaction works, but the yield is consistently moderate. How can I further optimize the reaction for higher yield?

A3: Moving from a moderate to a high yield often requires fine-tuning of the reaction parameters.

  • Temperature and Reaction Time: These two parameters are intrinsically linked.

    • Expert Insight: Suzuki couplings are often run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate. However, prolonged heating can lead to catalyst decomposition and the formation of byproducts.

    • Troubleshooting Steps:

      • Monitor the reaction progress. Use TLC or GC-MS to track the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to avoid product degradation.

      • Perform a temperature screen. Run the reaction at a few different temperatures (e.g., 80 °C, 90 °C, 100 °C) to find the optimal balance between reaction rate and catalyst stability.

  • Stoichiometry of Reagents: The ratio of the reactants can impact the yield.

    • Expert Insight: A slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion. The amount of base is also critical, with 2-3 equivalents being a common starting point.

    • Troubleshooting Steps:

      • Optimize the boronic acid equivalents. Try varying the amount of boronic acid from 1.1 to 2.0 equivalents to see if it improves the conversion of the limiting reagent (3-Bromo-2-ethoxy-5-nitropyridine).

      • Optimize the base equivalents. Vary the amount of base to find the optimal concentration for the transmetalation step without causing unwanted side reactions.

Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling of 3-Bromo-2-ethoxy-5-nitropyridine

This protocol is a starting point and should be optimized for your specific boronic acid partner.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 3-Bromo-2-ethoxy-5-nitropyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) and ligand (if not using a pre-catalyst).

    • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition:

    • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1, 10 mL) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification:

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel.[4][14]

Table 1: Recommended Starting Conditions for Catalyst and Base Screening
ParameterCondition A (Mild)Condition B (Intermediate)Condition C (Aggressive)Rationale
Pd Source Pd(dppf)Cl₂Pd(OAc)₂Pd₂(dba)₃Varying levels of catalyst activation required.
Ligand -SPhosBrettPhosIncreasing steric bulk and electron-donating ability for challenging substrates.[5][9]
Base K₂CO₃K₃PO₄Cs₂CO₃Increasing base strength to promote transmetalation.
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)Anhydrous DMFExploring different solvent polarities and the effect of water.
Temperature 80 °C90 °C100 °CBalancing reaction rate with catalyst stability.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A trans-Ar-Pd(II)(X)L₂ OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B cis-Ar-Pd(II)(Ar')L₂ Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product ArX 3-Bromo-2-ethoxy-5-nitropyridine ArX->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation Troubleshooting_Tree Start Low Yield/No Reaction CheckCatalyst Is the catalyst system appropriate? Start->CheckCatalyst SideProducts Significant Side Products? Start->SideProducts ChangeCatalyst Use bulky, electron-rich ligand (e.g., SPhos, XPhos) CheckCatalyst->ChangeCatalyst No CheckBase Is the base optimal? CheckCatalyst->CheckBase Yes ChangeBase Screen milder bases (K₂CO₃, K₃PO₄) or stronger bases (Cs₂CO₃) CheckBase->ChangeBase No CheckSolvent Are reactants soluble? Is solvent degassed? CheckBase->CheckSolvent Yes ChangeSolvent Try alternative solvents (Dioxane, Toluene, DMF) and ensure degassing CheckSolvent->ChangeSolvent No Dehalogenation Dehalogenation? SideProducts->Dehalogenation Homocoupling Homocoupling? SideProducts->Homocoupling ReduceProtons Use anhydrous conditions Dehalogenation->ReduceProtons ExcludeOxygen Ensure inert atmosphere Homocoupling->ExcludeOxygen

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

  • Miyaura, N., Yanagi, T., & Suzuki, A. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. Synthetic Communications, 11(7), 513-519. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
  • Grasa, G. A., & Colacot, T. J. (2007). A highly practical and general route for the synthesis of (di-tert-butyl) (phenyl) phosphine and its palladium complexes. Organic letters, 9(26), 5489-5492.
  • Wikipedia contributors. (2024, January 15). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2025). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Thompson, A. E., Hughes, G., & Fallis, A. G. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. The Journal of organic chemistry, 70(8), 3282-3291.
  • ResearchGate. (2018). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Öcal, N., & Er, M. (2016). Microwave assisted Suzuki-Miyaura and Ullmann type homocoupling reactions of 2-and 3-halopyridines using a Pd (OAc)
  • Leadbeater, N. E., & Marco, M. (2002). Palladium-catalyzed Suzuki reactions in water with no added ligand: effects of reaction scale, temperature, pH of aqueous phase, and substrate structure. Organic Process Research & Development, 6(5), 567-572.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2012). The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]

  • Scott, C. J., & Sweeney, J. B. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides–understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6347-6359.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • ResearchGate. (2018). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Yılmaz, M., & Keleş, M. (2018). The catalytic activity of Palladium (II) complexes containing PN ligands in the Heck and Suzuki CC coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 133-148.
  • Sharma, A., & Kumar, V. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-28.
  • Szymański, P., & Kaczmarczyk, S. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3, 4, 5-tribromo-2, 6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14(1), 2329-2338.
  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. [Link]

  • ResearchGate. (2007). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • ChemOrgChem. (2022, March 24). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]

  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. [Link]

  • Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 75(6), 147-158. [Link]

  • DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]

  • ResearchGate. (2020). Influence of Catalyst Loading on the Suzuki Coupling Reaction. [Link]

  • Scott, C. J., & Sweeney, J. B. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides–understanding the trends for pharmaceutically important classes. Chemical science, 7(10), 6347-6359. [Link]

  • Sci-Hub. (1995). ChemInform Abstract: Biaryl Synthesis via Suzuki Coupling on a Solid Support. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Suzuki–Miyaura (hetero-) aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 43(1), 412-443.

Sources

Technical Support Center: Purification of 3-Bromo-2-ethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Bromo-2-ethoxy-5-nitropyridine (CAS: 74919-31-6). This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common purification challenges, ensuring the high purity of this critical synthetic intermediate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the purification of 3-Bromo-2-ethoxy-5-nitropyridine.

Q1: What are the most likely impurities in my crude 3-Bromo-2-ethoxy-5-nitropyridine sample?

A1: Based on its typical synthesis route, which often involves the bromination of 2-ethoxy-5-nitropyridine, the common process-related impurities include:

  • Unreacted Starting Material: Residual 2-ethoxy-5-nitropyridine.[1][2]

  • Over-brominated Byproducts: Dibrominated nitropyridine species are a significant possibility, analogous to impurities found in similar syntheses.[3]

  • Positional Isomers: Depending on the regioselectivity of the synthesis, minor isomers may be present.

  • Hydrolysis Products: The presence of water or acid/base residues can lead to the hydrolysis of the ethoxy group, forming 3-Bromo-2-hydroxy-5-nitropyridine.[3][4]

  • Residual Solvents: Solvents used during the reaction or workup phase.

Q2: How can I quickly assess the purity and complexity of my crude product?

A2: Thin-Layer Chromatography (TLC) is the most effective initial technique. By spotting your crude material on a silica TLC plate and developing it with a solvent system like hexane/ethyl acetate, you can visualize the number of components. A single spot suggests relatively high purity, while multiple spots indicate the presence of significant impurities requiring more rigorous purification. Comparing the crude material to a reference standard, if available, is ideal.

Q3: My crude product is a dark yellow or brown solid. Is this normal?

A3: While the pure compound is often a pale yellow crystalline solid, a darker yellow or brown coloration typically indicates the presence of impurities.[1] Colored impurities can often be removed effectively by recrystallization with the optional use of activated charcoal, or by column chromatography.[5][6]

Q4: Which primary purification method—recrystallization or column chromatography—should I choose?

A4: The choice depends on the impurity profile identified by your initial TLC analysis.

  • Choose Column Chromatography when your crude material contains multiple impurities, particularly those with similar polarity to the desired product (e.g., dibrominated species).[3] It offers high resolving power for complex mixtures.

  • Choose Recrystallization when your material is already relatively pure (>90-95%) and you need to remove minor impurities or improve the crystalline form. It is an excellent final "polishing" step.[6][7]

Section 2: Purification Strategy and Protocols

A systematic approach is crucial for efficient purification. The following workflow will guide you from initial assessment to selecting and executing the appropriate purification protocol.

Decision Workflow for Purification

Purification_Workflow start Crude 3-Bromo-2-ethoxy-5-nitropyridine assess_purity Assess Purity via TLC (e.g., 4:1 Hexane:EtOAc) start->assess_purity decision Impurity Profile? assess_purity->decision chromatography Protocol 1: Column Chromatography decision->chromatography Multiple spots or Rf close to product recrystallization Protocol 2: Recrystallization decision->recrystallization One major spot, minor impurities analysis Assess Final Purity (TLC, HPLC, NMR, MP) chromatography->analysis recrystallization->analysis end Pure Product (>99%) analysis->end

Caption: Decision-making workflow for selecting the appropriate purification method.

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for separating the target compound from byproducts like dibrominated species and unreacted starting materials.[3] The key is achieving differential partitioning between the stationary phase (silica) and the mobile phase.

Step-by-Step Methodology:

  • Eluent Selection: Perform TLC analysis to determine the optimal mobile phase. A solvent system of Hexane:Ethyl Acetate (4:1) is a validated starting point for the analogous 3-bromo-2-methoxy-5-nitropyridine and is expected to work well here.[3] The target compound should have an Rf value of approximately 0.2-0.3 for good separation.[8]

  • Column Packing:

    • Prepare a slurry of silica gel (230–400 mesh) in the initial, least polar eluent (hexane).

    • Pour the slurry into a vertically clamped column and gently tap to ensure even packing, avoiding air bubbles.[8] Add a thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution.

    • Remove the solvent via rotary evaporation to obtain a dry, free-flowing powder of the product adsorbed onto the silica.[8]

    • Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves resolution.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle positive pressure (air or nitrogen) to achieve a steady flow rate.

    • Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).

  • Monitoring:

    • Spot collected fractions onto TLC plates to identify which ones contain your purified product.

    • Combine the pure fractions.

  • Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 3-Bromo-2-ethoxy-5-nitropyridine.

Troubleshooting Guide: Column Chromatography

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation / Co-elution Inappropriate solvent system; Column overloading.Optimize the eluent polarity with TLC. A shallower gradient or isocratic elution might be necessary. Reduce the amount of crude material loaded onto the column.[5]
Product Won't Elute Eluent is not polar enough.Gradually increase the polarity of the mobile phase (e.g., move from 4:1 to 3:1 Hexane:EtOAc).
Streaking/Tailing on TLC Sample is too concentrated; Compound is acidic/basic.Ensure the sample is fully dissolved and not overloaded on the TLC plate. Consider adding a trace amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to improve spot shape.[5]
Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from an already solid product, yielding high-purity crystalline material. The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[7]

Step-by-Step Methodology:

  • Solvent Selection: An Ethanol/Water (7:3) mixture is reported to be effective for the closely related methoxy analog, yielding 99% pure product.[3] This is an excellent starting point. The ideal solvent system should dissolve the compound completely when boiling but allow for maximum crystal recovery upon cooling.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent mixture, swirling and heating gently until the solid is completely dissolved.[5][7] Avoid adding excess solvent, as this will reduce your final yield.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Bring the mixture back to a boil for a few minutes.[5]

    • Perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.[7]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum to remove all residual solvent.

Troubleshooting Guide: Recrystallization

IssuePossible Cause(s)Recommended Solution(s)
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the compound; The solution is supersaturated.Add slightly more hot solvent to dissolve the oil, then attempt to cool again. If it persists, a different solvent system is required.
No Crystals Form Solution is not saturated (too much solvent); Cooling too rapidly.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[7] If necessary, boil off some solvent to concentrate the solution and cool again.
Low Recovery Too much solvent was used; Crystals were washed with warm solvent.Use the minimum amount of hot solvent for dissolution. Always wash crystals with ice-cold solvent.
Impurities Co-crystallize Cooling was too rapid; The impurity has very similar solubility properties.Ensure the solution cools slowly to room temperature before moving to an ice bath.[6] If purity does not improve, a second recrystallization or column chromatography may be necessary.

Section 3: Final Purity Confirmation

After purification, it is imperative to confirm the purity and identity of the 3-Bromo-2-ethoxy-5-nitropyridine. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC) / Gas Chromatography (GC): To quantify purity and detect trace impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities.[6]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities.[7]

References

  • Benchchem. (n.d.). 3-Bromo-2-methoxy-5-nitropyridine | 15862-50-7.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Stenutz, R. (n.d.). 2-ethoxy-5-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-nitropyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • PubChem. (n.d.). 3-Bromo-2-hydroxy-5-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-Bromo-2-methoxy-5-nitropyridine. Retrieved from [Link]

Sources

preventing decomposition of 3-Bromo-2-ethoxy-5-nitropyridine during reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Bromo-2-ethoxy-5-nitropyridine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance to prevent the decomposition of this versatile building block during chemical reactions. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of working with this molecule and ensure the integrity of your experiments.

Introduction to the Stability of 3-Bromo-2-ethoxy-5-nitropyridine

3-Bromo-2-ethoxy-5-nitropyridine is a highly functionalized heterocyclic compound, valuable in the synthesis of complex molecules in the pharmaceutical and materials science sectors. Its reactivity, however, is a double-edged sword. The electron-withdrawing nitro group and the strategic placement of the bromo and ethoxy groups make it an excellent substrate for a variety of transformations, but also render it susceptible to specific decomposition pathways. Understanding these potential pitfalls is crucial for successful and reproducible synthetic outcomes.

This guide provides a structured approach to troubleshooting common issues, backed by mechanistic insights and preventative protocols.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and observations that arise during the use of 3-Bromo-2-ethoxy-5-nitropyridine.

Q1: My reaction mixture is turning dark brown/black. What is causing this discoloration?

A dark coloration is often indicative of decomposition, particularly of nitroaromatic compounds. This can be triggered by several factors:

  • High Temperatures: 3-Bromo-2-ethoxy-5-nitropyridine, like many nitropyridines, can be thermally sensitive. Prolonged heating at high temperatures can lead to polymerization or the formation of complex, colored byproducts.

  • Strong Bases: The presence of strong bases, especially in combination with heat, can promote side reactions and decomposition.

  • Incompatible Reagents: Strong reducing or oxidizing agents can react with the nitro group, leading to a cascade of decomposition reactions.

Q2: I'm observing a new, more polar spot on my TLC analysis that is not my desired product. What could this be?

A more polar byproduct is frequently the result of hydrolysis of the 2-ethoxy group to the corresponding 2-pyridone (3-bromo-5-nitro-1H-pyridin-2-one). This is a common decomposition pathway, especially under acidic conditions or in the presence of water with prolonged heating.

Q3: My yields in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are consistently low. Could my starting material be decomposing?

Yes, decomposition of the starting material is a likely culprit for low yields in cross-coupling reactions. The basic conditions and elevated temperatures typical of these reactions can promote hydrolysis of the ethoxy group. Additionally, strong nucleophiles used in these reactions can sometimes lead to unwanted side reactions.

Q4: Can the nitro group be a source of instability?

Absolutely. The nitro group is strongly electron-withdrawing and activates the pyridine ring for nucleophilic attack. While this is often the desired reactivity, it can also make the molecule susceptible to reaction with unintended nucleophiles present in the reaction mixture. Furthermore, the nitro group itself can be reduced under certain conditions, leading to a different set of byproducts.

Troubleshooting Guides for Common Reactions

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Symptom Potential Cause(s) Troubleshooting & Prevention
Low yield of desired product Hydrolysis of the 2-ethoxy group: The basic conditions (e.g., K₃PO₄, Cs₂CO₃) and presence of water, especially at elevated temperatures, can lead to the formation of the 2-pyridone byproduct.• Use anhydrous solvents and reagents where possible.• Employ milder, non-aqueous bases such as KF.[1]• Minimize reaction times and use the lowest effective temperature.• Consider a phase-transfer catalyst to minimize contact with aqueous base.
Competitive Nucleophilic Aromatic Substitution (SNAr): Strong nucleophiles (e.g., some amines in Buchwald-Hartwig reactions) could potentially displace the 2-ethoxy group.• Use bulkier phosphine ligands on the palladium catalyst, which can sometimes disfavor SNAr pathways.• Optimize the reaction temperature; SNAr may have a different activation energy than the desired cross-coupling.
Formation of multiple unidentified byproducts Thermal Decomposition: High reaction temperatures can lead to non-specific degradation of the nitropyridine ring.• Screen for catalysts that are active at lower temperatures.[2]• If high temperatures are unavoidable, keep reaction times as short as possible.
Reaction fails to go to completion Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. The nitro group can also interact with the catalyst.• Use ligands that are known to be effective for heterocyclic substrates.• Increase catalyst loading, though this should be a last resort due to cost and potential for increased side reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptom Potential Cause(s) Troubleshooting & Prevention
Formation of a mixture of products Competitive attack at different positions: A strong nucleophile could potentially attack at the carbon bearing the bromo group or the carbon bearing the ethoxy group. The nitro group activates the ring for nucleophilic attack, primarily at positions ortho and para to it.[3]• The regioselectivity will be highly dependent on the specific nucleophile and reaction conditions. Careful analysis (e.g., by NMR, MS) is needed to identify the products.• Modifying the steric and electronic properties of the nucleophile can influence the site of attack.
Reaction is sluggish or does not proceed Poor activation of the leaving group: While the nitro group is activating, the reaction may still require forcing conditions for some nucleophile/leaving group combinations.• Increase the reaction temperature cautiously, monitoring for decomposition.• Use a more polar aprotic solvent (e.g., DMF, DMSO) to accelerate SNAr reactions.

Key Decomposition Pathways

Hydrolysis of the 2-Ethoxy Group

This is one of the most common decomposition pathways for 3-Bromo-2-ethoxy-5-nitropyridine.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the pyridine nitrogen is protonated, which further activates the ring towards nucleophilic attack. Water can then attack the C2 position, leading to the elimination of ethanol and formation of the more stable 2-pyridone tautomer.[4][5]

    G A 3-Bromo-2-ethoxy-5-nitropyridine B Protonated Pyridine Intermediate A->B + H₃O⁺ C Tetrahedral Intermediate B->C + H₂O D 3-Bromo-5-nitro-1H-pyridin-2-one C->D - EtOH, - H₃O⁺

    Caption: Acid-catalyzed hydrolysis of the 2-ethoxy group.

  • Base-Promoted Hydrolysis: While generally requiring more forcing conditions than acid catalysis for this specific substrate, strong aqueous bases at elevated temperatures can also lead to hydrolysis via nucleophilic attack of hydroxide at the C2 position.

Competing Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it susceptible to attack by strong nucleophiles.

G cluster_0 Potential SNAr Pathways start 3-Bromo-2-ethoxy-5-nitropyridine pathA Attack at C3 Product A: 3-Nu-2-ethoxy-5-nitropyridine start->pathA:f0 Nu⁻ (- Br⁻) pathB Attack at C2 Product B: 3-Bromo-2-Nu-5-nitropyridine start->pathB:f0 Nu⁻ (- EtO⁻)

Caption: Competing SNAr pathways.

Recommended Handling and Reaction Conditions

To minimize the decomposition of 3-Bromo-2-ethoxy-5-nitropyridine, the following general guidelines should be followed:

  • Temperature Control: Avoid excessive heating. If a reaction requires elevated temperatures, it is crucial to determine the lowest possible temperature for the transformation to proceed at a reasonable rate. Monitor reactions closely and avoid prolonged heating times.

  • pH Control:

    • Avoid acidic conditions: The presence of strong acids, particularly in aqueous media, should be avoided to prevent hydrolysis of the 2-ethoxy group. If acidic conditions are necessary, use anhydrous acids and rigorously dried solvents.

    • Use of Bases: When a base is required, opt for non-nucleophilic, and if possible, non-aqueous bases. For palladium-catalyzed reactions, bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) with anhydrous solvents are often good choices.

  • Inert Atmosphere: For sensitive reactions, particularly palladium-catalyzed couplings, maintaining an inert atmosphere (e.g., under nitrogen or argon) is essential to prevent side reactions and catalyst degradation.

  • Solvent Choice: Use high-purity, anhydrous solvents. For SNAr reactions, polar aprotic solvents like DMF or DMSO are often preferred, but care should be taken to ensure they are free of water.

  • Storage: Store 3-Bromo-2-ethoxy-5-nitropyridine in a cool, dry, and dark place, away from strong acids, bases, and oxidizing agents.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel, add 3-Bromo-2-ethoxy-5-nitropyridine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a non-aqueous base such as powdered potassium fluoride (3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, dioxane, or DMF) via syringe.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

By carefully controlling the reaction parameters and being mindful of the potential decomposition pathways, researchers can successfully employ 3-Bromo-2-ethoxy-5-nitropyridine in a wide range of synthetic applications.

References

  • Stambuli, J. P.; Kuwano, R.; Hartwig, J. F. (2002). Alkyl Di-tert-butylphosphane-Ligated Palladium(I) Dimers as Catalysts for the Suzuki Reaction. Angew. Chem. Int. Ed., 41, 4746-4748.
  • Larock, R. C., & Amardeil, R. (2000).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Katritzky, A. R., & Taylor, R. (1990).
  • Joucla, L., & Dondoni, A. (2003). A convenient one-pot synthesis of 2-alkoxy-3-nitropyridines. Tetrahedron Letters, 44(49), 8841-8844.
  • Surry, D. S., & Buchwald, S. L. (2008).
  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Hartwig, J. F. (2010).
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

challenges in the regioselective synthesis of 3-Bromo-2-ethoxy-5-nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromo-2-ethoxy-5-nitropyridine Derivatives

This technical support center is designed for researchers, medicinal chemists, and drug development professionals encountering challenges in the regioselective synthesis of 3-Bromo-2-ethoxy-5-nitropyridine. This key synthetic intermediate is valuable for its role in constructing more complex molecular architectures, but its synthesis is fraught with challenges related to regioselectivity, reaction efficiency, and byproduct formation. This guide provides in-depth, field-proven insights, troubleshooting protocols, and mechanistic explanations to navigate these complexities.

Core Synthetic Strategy: A Two-Step Approach

The most logical and commonly employed route to 3-Bromo-2-ethoxy-5-nitropyridine involves a two-step electrophilic aromatic substitution sequence starting from 2-ethoxypyridine. The strategy hinges on carefully controlling the directing effects of the substituents at each stage.

  • Nitration: The initial step is the nitration of 2-ethoxypyridine to form 2-ethoxy-5-nitropyridine. The activating, ortho-para directing ethoxy group (-OEt) and the deactivating, meta-directing pyridine nitrogen atom work in concert to favor substitution at the C5 position.

  • Bromination: The subsequent bromination of 2-ethoxy-5-nitropyridine introduces the bromine atom. At this stage, the C3 position is strongly favored due to the ortho-directing effect of the C2-ethoxy group and the meta-directing effect of the C5-nitro group.

The following workflow diagram illustrates this synthetic pathway and highlights the key stages where challenges typically arise.

Start 2-Ethoxypyridine Intermediate 2-Ethoxy-5-nitropyridine Start->Intermediate Nitration (HNO₃/H₂SO₄) FinalProduct 3-Bromo-2-ethoxy-5-nitropyridine Intermediate->FinalProduct Bromination (NBS or Br₂) Challenge1 Challenge: Regioselectivity (3- vs. 5-nitro isomer) Intermediate->Challenge1 Challenge2 Challenge: Low Reactivity & Side Reactions FinalProduct->Challenge2

Caption: General workflow for the synthesis of 3-Bromo-2-ethoxy-5-nitropyridine.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

Part 1: The Nitration of 2-Ethoxypyridine

Question 1: I am observing a significant amount of the 2-ethoxy-3-nitropyridine isomer along with my desired 5-nitro product. How can I improve regioselectivity?

Answer: This is a classic regioselectivity challenge. While the C5 position is electronically favored, the C3 position is also activated by the C2-ethoxy group. The outcome is highly dependent on reaction conditions, particularly the acidic medium which protonates the pyridine nitrogen.

Mechanistic Insight: Under strong acidic conditions (e.g., H₂SO₄/HNO₃), the pyridine nitrogen is protonated, forming a pyridinium ion. This dramatically increases the ring's deactivation towards electrophilic attack.[1][2] The powerful electron-withdrawing effect of the -N⁺H- group strongly directs incoming electrophiles to the meta positions (C3 and C5). The C2-ethoxy group, an ortho-para director, activates the C3 and C5 positions. The confluence of these effects means that while C5 is generally preferred, a competing reaction at C3 is common.

cluster_0 Attack at C5 (Favored) cluster_1 Attack at C3 (Less Favored) c5_1 Intermediate 1 c5_2 Resonance Structure A c5_1->c5_2 c5_3 Resonance Structure B (Charge away from N) c5_2->c5_3 Product5 Product5 c5_3->Product5 → 5-Nitro Product c3_1 Intermediate 2 c3_2 Resonance Structure C (Charge adjacent to N+) c3_1->c3_2 c3_3 Resonance Structure D c3_2->c3_3 Product3 Product3 c3_3->Product3 → 3-Nitro Byproduct start 2-Ethoxypyridinium Ion + NO₂⁺ start->c5_1 More Stable Intermediate start->c3_1 Less Stable Intermediate Start Low Yield in Bromination? Reagent Are you using Br₂? Start->Reagent Temp Is reaction at RT? Reagent->Temp No Sol_NBS Action: Switch to NBS (1.1 eq.) Reagent->Sol_NBS Yes Catalyst Is an acid catalyst /solvent being used? Temp->Catalyst No Sol_Temp Action: Increase Temp. to 50-80 °C Temp->Sol_Temp Yes Sol_Catalyst Action: Use H₂SO₄ or Oleum as solvent Catalyst->Sol_Catalyst Yes Monitor Monitor reaction by TLC/LCMS to avoid over-bromination. Catalyst->Monitor No Sol_NBS->Temp Sol_Temp->Catalyst Sol_Catalyst->Monitor

Sources

Technical Support Center: Alternative Catalysts for Cross-Coupling with 3-Bromo-2-ethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges and opportunities in cross-coupling reactions with 3-bromo-2-ethoxy-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond standard palladium catalysis. Here, we delve into the nuances of alternative catalyst systems, offering practical, field-tested insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Catalyst Selection: Moving Beyond Palladium

Q1: Why should I look for alternatives to palladium for my cross-coupling reaction with 3-bromo-2-ethoxy-5-nitropyridine?

While palladium catalysts are the workhorses of cross-coupling, several factors necessitate the exploration of alternatives, especially in pharmaceutical and large-scale synthesis.[1] Palladium is a precious metal with significant cost and price volatility.[1] For pharmaceutical applications, stringent regulations require the removal of residual palladium to very low (ppm) levels, which can be a costly and time-consuming process.[1] Furthermore, the nitro group on your substrate, while activating the C-Br bond, can sometimes lead to catalyst deactivation or undesired side reactions with certain palladium-ligand systems.[2] First-row transition metals like nickel and copper offer more abundant, cost-effective, and environmentally friendlier options.[1][3]

Q2: What are the primary alternative catalyst systems for this type of electron-deficient substrate?

The two most viable and studied alternatives to palladium are nickel-based and copper-based catalysts.[3]

  • Nickel Catalysts: These have emerged as a powerful alternative, particularly for carbon-carbon bond formation (e.g., Suzuki-Miyaura type reactions).[3][4] Nickel's unique electronic properties and ability to engage in different catalytic cycles make it well-suited for coupling with electron-deficient substrates.[4][5]

  • Copper Catalysts: Copper has a long history in cross-coupling, most notably in Ullmann-type reactions for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.[3][6] While less common for C-C couplings with aryl bromides compared to palladium and nickel, modern ligand development has expanded its scope.[7]

Iron-based catalysts are an emerging, highly economical option, but their development for this specific application is less mature.[3]

Q3: What are the key advantages and potential challenges of using a nickel-based catalyst for my Suzuki-Miyaura coupling?

Advantages:

  • Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.[1]

  • Unique Reactivity: Nickel can catalyze challenging couplings that are difficult with palladium and may offer different selectivity. It is particularly effective for reactions involving electron-deficient aryl halides.[8][9]

  • Diverse Oxidation States: Nickel's ability to access various oxidation states opens up different mechanistic pathways, including those involving single-electron transfer (SET).[4][5]

Potential Challenges:

  • Harsher Conditions: Some nickel-catalyzed reactions may require higher temperatures or stronger bases compared to their palladium counterparts.[1]

  • Ligand Sensitivity: The choice of ligand is critical. While palladium catalysis is often dominated by phosphine ligands, nickel catalysis frequently employs bipyridine or terpyridine-type ligands.[5][9]

  • Air and Moisture Sensitivity: Ni(0) species, the active form in many catalytic cycles, can be sensitive to air and moisture, often requiring more stringent inert atmosphere techniques.

Q4: When is a copper catalyst the right choice for functionalizing 3-bromo-2-ethoxy-5-nitropyridine?

A copper catalyst should be your primary consideration for Ullmann-type C-N and C-O bond formations (the equivalent of Buchwald-Hartwig aminations and etherifications). If your goal is to couple an amine, alcohol, or phenol at the C3 position, copper catalysis is a classic and effective method.[3][6]

The key to modern, efficient copper catalysis lies in the choice of ligand. Simple copper salts often require very high temperatures, but the addition of ligands, typically diamines or phenanthrolines, can dramatically accelerate the reaction and allow for milder conditions.[6]

Troubleshooting Guide: Common Cross-Coupling Reactions

This section addresses specific issues you might encounter when using alternative catalysts with 3-bromo-2-ethoxy-5-nitropyridine.

Suzuki-Miyaura Coupling (C-C Bond Formation)

Q: My nickel-catalyzed Suzuki-Miyaura reaction is sluggish or fails completely. What are the first things to check?

A: Failure in a nickel-catalyzed Suzuki coupling often comes down to a few key parameters. Let's break down the troubleshooting process.

  • Catalyst & Ligand System: Are you using an appropriate Ni(II) precatalyst and ligand? A common starting point is a combination like NiCl₂(bpy) or NiCl₂(dme) with a bipyridine or terpyridine ligand.[5][9] Unlike palladium systems where phosphine ligands are common, nitrogen-based ligands are often more effective for nickel.

  • The Role of the Reductant: Most nickel-catalyzed cross-couplings start with a stable Ni(II) precatalyst that must be reduced in situ to the active Ni(0) species. A stoichiometric metallic reductant, such as manganese (Mn) or zinc (Zn) powder, is often required.[9] Ensure your reductant is fresh and activated.

  • Base and Solvent: The choice of base is critical. Inorganic bases like K₃PO₄ or Cs₂CO₃ are common, but their efficacy can be highly solvent-dependent. Ensure your solvent (e.g., DMF, DMAc, or dioxane) is rigorously anhydrous, as water can interfere with the catalyst and reagents.

  • Inert Atmosphere: The active Ni(0) catalyst is highly oxygen-sensitive. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that solvents have been properly degassed.[10]

Q: I'm seeing a lot of my boronic acid decomposing or forming homocoupled byproducts. How can I prevent this?

A: This is a classic problem in cross-coupling, known as protodeborylation or homocoupling.[1]

  • Temperature Control: Avoid excessively high temperatures, which can accelerate boronic acid decomposition.

  • Base Selection: A weaker base or careful control of stoichiometry might be necessary. Sometimes, the presence of a small amount of water can facilitate the desired reaction, but too much can promote protodeborylation.[11]

  • Reagent Purity: Ensure your boronic acid is pure. Boronic acids can dehydrate to form boroxines, which can have different reactivity.

  • Use of Trifluoroborate Salts: Consider converting your boronic acid to a more stable potassium aryltrifluoroborate salt (ArBF₃K). These are often more robust and less prone to decomposition.

Buchwald-Hartwig Amination (C-N Bond Formation)

Q: I'm trying a copper-catalyzed amination with a secondary amine, and the yield is poor. What should I optimize?

A: Copper-catalyzed aminations are highly dependent on the interplay between the ligand, base, and solvent.

  • Ligand is Key: This is the most critical parameter. While simple Ullmann reactions are ligand-free, they require harsh conditions. For milder reactions, a chelating ligand is essential. 1,10-Phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are excellent starting points.

  • Base Quality Matters: The choice and physical properties of the base can have a dramatic impact.[6] A strong, non-nucleophilic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically used. The particle size of the base can affect reaction rates; finely ground, dry base is often preferable.[6]

  • Solvent Choice: High-boiling point, polar aprotic solvents like DMF, DMSO, or dioxane are typically required to achieve the necessary reaction temperatures (often >100 °C).

  • Copper Source: While less sensitive than other parameters, the copper source can make a difference.[6] CuI is the most common and effective precursor, but Cu₂O or Cu(OAc)₂ can also be used.

Q: My starting amine is very hindered or contains sensitive functional groups. Is a copper-catalyzed reaction still viable?

A: This is a significant challenge. While modern copper catalysis has improved, it can still struggle with very bulky amines. In these cases, it may be necessary to revert to a state-of-the-art palladium system. Modern Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are exceptionally effective for coupling hindered substrates under relatively mild conditions.[1][12] These systems often provide higher yields and better functional group tolerance than copper for particularly challenging aminations.[1][13]

Frequently Asked Questions (FAQs)

Q: How does the electronic nature of 3-bromo-2-ethoxy-5-nitropyridine influence the reaction?

A: The substrate's electronic properties are a double-edged sword. The potent electron-withdrawing nitro group makes the pyridine ring electron-deficient. This has two main consequences:

  • Activation: The C-Br bond is highly activated towards oxidative addition, which is the first and often rate-limiting step in the catalytic cycle.[14] This means the reaction can often proceed under milder conditions than with an electron-rich aryl bromide.

  • Catalyst Interaction: The nitro group and the pyridine nitrogen can coordinate to the metal center. This can sometimes lead to catalyst inhibition or deactivation, where the catalyst is trapped in an unreactive state.[2] Furthermore, some catalyst systems, particularly those with highly reducing phosphine ligands, can potentially reduce the nitro group, leading to undesired side products.[2]

Q: I'm not getting reproducible results. What are the most common sources of variability in these reactions?

A: Reproducibility issues often stem from subtle variations in experimental conditions. The most common culprits are:

  • Atmosphere Control: Inconsistent or poor inert atmosphere technique. Oxygen can irreversibly deactivate many catalysts.[10]

  • Reagent & Solvent Quality: Purity of the substrate, coupling partner, and especially the dryness of the solvent are critical.[10]

  • Base Quality: As mentioned, the source, dryness, and particle size of inorganic bases can significantly impact reaction kinetics.[6]

  • Stirring: For heterogeneous mixtures (e.g., with an inorganic base), inefficient stirring can lead to poor mixing and inconsistent results.

Experimental Protocols & Data

Table 1: Comparison of Typical Conditions for Cross-Coupling with Aryl Bromides
Reaction TypeCatalyst SystemTypical Ligand(s)Typical Base(s)Typical Solvent(s)Temperature (°C)
Suzuki-Miyaura Palladium-based PPh₃, Buchwald ligands (e.g., SPhos, XPhos)K₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, DMF (often with H₂O)80-110
Nickel-based bpy, tpy, dppfK₃PO₄, Cs₂CO₃DMF, DMAc, Dioxane80-130
Buchwald-Hartwig Palladium-based Buchwald ligands, BINAPNaOtBu, LHMDS, K₃PO₄Toluene, Dioxane80-110
Copper-based DMEDA, PhenanthrolineK₂CO₃, K₃PO₄, Cs₂CO₃DMF, DMSO, Dioxane100-150

Note: This table provides generalized conditions. Optimization is essential for the specific substrate 3-bromo-2-ethoxy-5-nitropyridine.

Protocol: Nickel-Catalyzed Suzuki-Miyaura Coupling of 3-Bromo-2-ethoxy-5-nitropyridine

Objective: To synthesize 3-(Aryl)-2-ethoxy-5-nitropyridine using a nickel catalyst.

Materials:

  • 3-Bromo-2-ethoxy-5-nitropyridine (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • NiCl₂(dme) (0.05 mmol, 5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄), finely ground and dried (3.0 mmol, 3.0 eq)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromo-2-ethoxy-5-nitropyridine, the arylboronic acid, NiCl₂(dme), dtbbpy, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times to ensure a completely inert atmosphere.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Visualized Workflows & Mechanisms

Catalyst Selection Workflow

start Define Goal: Couple with 3-bromo-2-ethoxy-5-nitropyridine coupling_type What type of bond? start->coupling_type cc C-C Bond (e.g., Suzuki, Heck) coupling_type->cc cn_co C-N or C-O Bond (e.g., Buchwald-Hartwig) coupling_type->cn_co cc_pref Primary Choice: Nickel Catalyst System cc->cc_pref cc_alt Alternative: Modern Pd Catalyst (e.g., Buchwald ligand) cc->cc_alt cn_co_pref Primary Choice: Copper Catalyst System (Ullmann-type) cn_co->cn_co_pref cn_co_alt Alternative: Modern Pd Catalyst (for hindered/sensitive substrates) cn_co->cn_co_alt optimize Optimize: Ligand, Base, Solvent, Temp. cc_pref->optimize cn_co_pref->optimize

Caption: Decision tree for selecting an alternative catalyst.

Generalized Catalytic Cycle for Ni-Catalyzed Suzuki Coupling

cluster_0 Catalytic Cycle A Ni(II)L₂ B Ni(0)L₂ (Active Catalyst) A->B  Reduction  (e.g., Mn, Zn) C Ar-Ni(II)(Br)L₂ (Oxidative Addition) B->C Ar-Br D Ar-Ni(II)(Ar')L₂ (Transmetalation) C->D Ar'B(OH)₂ Base D->B Ar-Ar' (Reductive Elimination)

Caption: Generalized catalytic cycle for Nickel-catalyzed Suzuki coupling.

Troubleshooting a Failed Cross-Coupling Reaction

start Reaction Failed: Low or No Conversion q1 Is the atmosphere strictly inert? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are reagents/solvents pure and anhydrous? a1_yes->q2 sol1 Action: Improve degassing. Use Schlenk line or glovebox. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the catalyst/ligand/ base combination optimal? a2_yes->q3 sol2 Action: Purify reagents. Use freshly distilled/dry solvents. a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the temperature appropriate? a3_yes->q4 sol3 Action: Screen alternative ligands, bases, and solvents. a3_no->sol3 a4_no No q4->a4_no sol4 Action: Increase temperature. Consider microwave heating. a4_no->sol4

Caption: A logical workflow for troubleshooting a failed reaction.

References

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  • Benchchem.

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Technical Support Center: Byproduct Analysis in the Synthesis of 3-Bromo-2-ethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 3-Bromo-2-ethoxy-5-nitropyridine is a critical process for researchers and professionals in drug development, serving as a versatile intermediate for various biologically active molecules. The introduction of bromo, ethoxy, and nitro groups onto the pyridine ring provides multiple avenues for further chemical modification. However, the multi-step nature of this synthesis, often involving bromination and nitration of a pyridine core, presents challenges in controlling regioselectivity and minimizing byproduct formation. This guide provides in-depth troubleshooting and frequently asked questions to assist researchers in identifying and mitigating the formation of common impurities, ensuring the synthesis of high-purity 3-Bromo-2-ethoxy-5-nitropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-Bromo-2-ethoxy-5-nitropyridine and where do byproducts typically arise?

A common and effective synthetic pathway involves the bromination of 2-ethoxy-5-nitropyridine. Byproducts can be introduced at various stages, including from impurities in the starting materials or through side reactions during the bromination or nitration steps. For instance, during the nitration of 2-ethoxypyridine, regioisomers can be formed. Similarly, the bromination step can lead to di-brominated species or isomers depending on the reaction conditions.

Q2: What are the expected major byproducts in this synthesis?

Based on the typical synthetic route, the following byproducts are frequently encountered:

  • Isomeric Monobrominated Products: Bromination at positions other than the desired 3-position.

  • Dibrominated Products: Over-bromination can lead to the formation of dibromo-2-ethoxy-5-nitropyridine species.

  • Unreacted Starting Material: Incomplete bromination will result in the presence of 2-ethoxy-5-nitropyridine.

  • Nitration Isomers: If the synthesis starts from 2-ethoxypyridine, isomers such as 2-ethoxy-3-nitropyridine may be carried through.

  • Hydrolysis Products: Under certain conditions, the ethoxy group can be hydrolyzed to a hydroxyl group, forming brominated nitropyridinols.

Q3: Which analytical techniques are best suited for identifying and quantifying these byproducts?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis:

  • Thin Layer Chromatography (TLC): An excellent initial technique for monitoring reaction progress and detecting the presence of multiple components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts and confirming their molecular weights.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of different byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the desired product and any isolated byproducts. Impurities can sometimes be identified directly in the crude product spectrum.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-Bromo-2-ethoxy-5-nitropyridine, their probable causes, and actionable solutions.

Issue 1: Low Yield of the Desired Product
Probable Cause Recommended Solution
Incomplete Reaction - Monitor the reaction closely using TLC or HPLC. Ensure the reaction is allowed to proceed for the recommended time.[2][3] - Increase reaction time cautiously. Given that substituted pyridines can be deactivated, a longer reaction time may be necessary.[2] - Optimize stoichiometry. Carefully control the molar ratios of the reactants.[2]
Improper Temperature Control - Maintain the recommended reaction temperature. Nitration and bromination reactions are often exothermic.[3] For bromination, a moderate temperature is typically required, while nitration often benefits from lower temperatures to improve selectivity.[2]
Loss of Product During Workup/Purification - Optimize the workup procedure. Ensure complete extraction and minimize losses during washing steps. - Select an appropriate recrystallization solvent. The ideal solvent will fully dissolve the product at elevated temperatures but provide low solubility at cooler temperatures to maximize recovery.
Issue 2: Formation of Multiple Isomers (Poor Regioselectivity)
Probable Cause Recommended Solution
Suboptimal Reaction Temperature - Strictly control the temperature. For nitration, running the reaction at 0°C or lower can significantly improve selectivity.[2] For bromination, the optimal temperature should be determined experimentally to favor the desired isomer.
Incorrect Choice or Addition of Reagents - Controlled addition of the reacting agent. Add the brominating or nitrating agent slowly and dropwise with efficient stirring. This helps to maintain a low concentration of the electrophile and dissipate heat.[2] - Consider alternative reagents. For bromination, reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) may offer better regioselectivity compared to liquid bromine.[4]
Influence of Solvent - Solvent selection is crucial. The polarity and nature of the solvent can influence the directing effects of the substituents on the pyridine ring. Aprotic solvents are often used for bromination reactions.[4]
Issue 3: Presence of Over-Brominated or Di-nitrated Byproducts
Probable Cause Recommended Solution
Excess of Brominating/Nitrating Agent - Use a controlled molar excess of the reagent. A large excess can lead to the formation of di-substituted products.[2] The molar ratio of the brominating agent to the pyridine derivative can be optimized, and in some cases, using slightly less than one equivalent of the brominating agent can minimize side products.[4]
High Reaction Temperature - Maintain a lower reaction temperature. Higher temperatures can increase the rate of the second substitution reaction.[3]
Prolonged Reaction Time at Elevated Temperatures - Monitor the reaction to completion and then promptly proceed with the workup. Extended reaction times, especially at higher temperatures, can promote the formation of over-reacted products.[2]
Issue 4: Product is an Oil or Discolored
Probable Cause Recommended Solution
Presence of Unreacted Starting Material - The presence of unreacted starting materials can result in an oily product.[3] See "Low Yield" troubleshooting for solutions to drive the reaction to completion.
Formation of Dinitro Compounds - Dinitro compounds are often yellow and can be oily.[3] See "Presence of Over-Brominated or Di-nitrated Byproducts" for mitigation strategies.
Decomposition of Starting Material or Product - The harsh acidic conditions of nitration can sometimes lead to the formation of dark, tarry byproducts.[5] Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate and minimize reaction time. [6]

Detailed Experimental Protocols

Protocol 1: General Procedure for Bromination of 2-ethoxy-5-nitropyridine

This protocol provides a general guideline. Specific conditions may need to be optimized based on laboratory observations.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-ethoxy-5-nitropyridine in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane)[4].

  • Cooling: Cool the solution to the desired temperature (e.g., 0-10 °C) using an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the same solvent) dropwise to the stirred solution, maintaining the temperature.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Quenching: Once the reaction is complete, quench the reaction mixture by adding a suitable quenching agent (e.g., a solution of sodium thiosulfate).

  • Workup: Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure 3-Bromo-2-ethoxy-5-nitropyridine.

Protocol 2: Byproduct Identification by GC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject an appropriate volume of the sample into the GC-MS instrument.

  • Chromatographic Separation: Use a suitable GC column and temperature program to separate the components of the mixture.

  • Mass Spectral Analysis: Analyze the mass spectrum of each separated component to determine its molecular weight and fragmentation pattern, which aids in identification.

Visualizations

Diagram 1: Key Steps in the Synthesis and Potential Byproduct Formation

Synthesis_Byproducts cluster_start Starting Material cluster_nitration Nitration cluster_bromination Bromination 2-ethoxypyridine 2-ethoxypyridine Nitrating_Agent HNO3 / H2SO4 2-ethoxy-5-nitropyridine Desired Intermediate Nitrating_Agent->2-ethoxy-5-nitropyridine Nitration_Isomers Byproduct: Nitration Isomers Nitrating_Agent->Nitration_Isomers Poor Regioselectivity Brominating_Agent e.g., NBS, DBDMH 3-Bromo-2-ethoxy-5-nitropyridine Final Product Brominating_Agent->3-Bromo-2-ethoxy-5-nitropyridine Monobromo_Isomers Byproduct: Monobromo Isomers Brominating_Agent->Monobromo_Isomers Poor Regioselectivity Dibromo_Product Byproduct: Dibromo Product Brominating_Agent->Dibromo_Product Over-bromination

Caption: Synthetic pathway and common byproduct formation points.

Diagram 2: Troubleshooting Logic for Low Product Yield

Low_Yield_Troubleshooting Low_Yield Low Yield of Desired Product Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Improper_Temp Improper Temperature? Low_Yield->Improper_Temp Workup_Loss Loss During Workup? Low_Yield->Workup_Loss Monitor_Reaction Action: Monitor reaction (TLC/HPLC) Incomplete_Reaction->Monitor_Reaction Increase_Time_Temp Action: Increase time or temperature cautiously Incomplete_Reaction->Increase_Time_Temp Optimize_Temp Action: Optimize and control temperature Improper_Temp->Optimize_Temp Optimize_Workup Action: Optimize workup and purification Workup_Loss->Optimize_Workup

Caption: Decision tree for troubleshooting low product yield.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting Unexpected Results in the Nitration of Bromobenzene: A Technical Support Guide.
  • BenchChem. (2025).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(10), 3531–3535.
  • Google Patents. (n.d.). Bromination of pyridine derivatives.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-bromo-3-nitropyridine.

Sources

Validation & Comparative

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Bromo-2-ethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. 3-Bromo-2-ethoxy-5-nitropyridine stands as a key heterocyclic building block, its utility defined by the specific arrangement of its bromo, ethoxy, and nitro functionalities. While this compound is commercially available, a comprehensive, publicly accessible experimental NMR dataset is notably absent from the scientific literature. This guide, therefore, provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-2-ethoxy-5-nitropyridine. By leveraging established principles of nuclear magnetic resonance spectroscopy and comparing with structurally related analogues, we offer a robust framework for the characterization of this and similar substituted pyridines.

The Structural Rationale for NMR Spectral Features

The predicted ¹H and ¹³C NMR spectra of 3-Bromo-2-ethoxy-5-nitropyridine are governed by the interplay of the electronic effects of its substituents. The ethoxy group at the C2 position is an electron-donating group (EDG) through resonance, which tends to shield the pyridine ring protons and carbons, shifting their signals to a higher field (lower ppm). Conversely, the nitro group at the C5 position is a potent electron-withdrawing group (EWG) through both resonance and inductive effects, causing significant deshielding and shifting the signals of nearby nuclei to a lower field (higher ppm). The bromine atom at the C3 position also contributes to the overall electronic environment, primarily through its inductive electron-withdrawing effect.

The substitution pattern breaks the symmetry of the pyridine ring, rendering all remaining protons and carbons magnetically inequivalent. This results in a complex but interpretable set of signals, with spin-spin coupling providing crucial information about the connectivity of the molecule.

Predicted ¹H NMR Spectrum of 3-Bromo-2-ethoxy-5-nitropyridine

The ¹H NMR spectrum of 3-Bromo-2-ethoxy-5-nitropyridine is predicted to exhibit two distinct signals in the aromatic region corresponding to the protons at the C4 and C6 positions. The ethoxy group will present as a quartet and a triplet in the aliphatic region.

Table 1: Predicted ¹H NMR Data for 3-Bromo-2-ethoxy-5-nitropyridine in CDCl₃

ProtonPredicted Chemical Shift (δ) [ppm]Predicted MultiplicityPredicted Coupling Constant (J) [Hz]
H-4~8.30Doublet (d)~2.5
H-6~8.90Doublet (d)~2.5
-OCH₂CH₃~4.60Quartet (q)~7.1
-OCH₂CH₃~1.50Triplet (t)~7.1

Causality behind the Predictions:

  • H-6: This proton is situated para to the electron-donating ethoxy group and ortho to the strongly electron-withdrawing nitro group. The deshielding effect of the nitro group is expected to dominate, resulting in a significant downfield shift to approximately 8.90 ppm.

  • H-4: This proton is positioned meta to both the nitro and ethoxy groups. While it will experience some deshielding from the nitro group, the effect will be less pronounced than on H-6. The predicted chemical shift is around 8.30 ppm.

  • Coupling: The two aromatic protons, H-4 and H-6, are expected to exhibit a four-bond coupling (meta-coupling), with a small coupling constant (J) of approximately 2.5 Hz, appearing as two distinct doublets.

  • Ethoxy Group: The methylene (-OCH₂-) protons are adjacent to the oxygen atom and will be deshielded, appearing as a quartet around 4.60 ppm due to coupling with the methyl protons. The methyl (-CH₃) protons will be a triplet at a higher field, around 1.50 ppm.

Predicted ¹³C NMR Spectrum of 3-Bromo-2-ethoxy-5-nitropyridine

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the five carbons of the pyridine ring and the two carbons of the ethoxy group.

Table 2: Predicted ¹³C NMR Data for 3-Bromo-2-ethoxy-5-nitropyridine in CDCl₃

CarbonPredicted Chemical Shift (δ) [ppm]
C-2~160
C-3~110
C-4~138
C-5~140
C-6~145
-OCH₂CH₃~68
-OCH₂CH₃~14

Causality behind the Predictions:

  • C-2: Directly attached to the electronegative oxygen of the ethoxy group, this carbon will be significantly deshielded, with a predicted chemical shift around 160 ppm.

  • C-3: Bonded to the bromine atom, this carbon will also be deshielded, though to a lesser extent than C-2. Its chemical shift is predicted to be around 110 ppm.

  • C-5: Attached to the strongly electron-withdrawing nitro group, this carbon will be significantly deshielded, with an expected chemical shift in the region of 140 ppm.

  • C-6 and C-4: These carbons will be deshielded due to the overall electron-poor nature of the ring, with predicted chemical shifts around 145 ppm and 138 ppm, respectively.

  • Ethoxy Carbons: The methylene carbon (-OCH₂-), being closer to the oxygen, will be more deshielded (~68 ppm) than the terminal methyl carbon (-CH₃) (~14 ppm).

Comparative Analysis with Structural Analogues

To ground these predictions, it is instructive to compare them with the known NMR data of similar compounds.

3-Bromo-2-methoxypyridine

This analogue differs by having a methoxy group instead of an ethoxy group. The electronic effects of methoxy and ethoxy groups are very similar, so the primary difference in the ¹H NMR spectrum will be the signals for the alkoxy group itself (a singlet for the methoxy vs. a quartet and triplet for the ethoxy). The aromatic proton chemical shifts should be very similar to those predicted for the target compound, albeit slightly shifted due to the absence of the nitro group's strong deshielding effect.

2-Ethoxy-5-nitropyridine

This compound lacks the bromine at the C3 position. The absence of the bromine will lead to a more shielded C3 and will also influence the chemical shifts of the other ring protons and carbons. However, the significant downfield shifts caused by the nitro group at C5 will still be a dominant feature.

By analyzing the incremental shifts caused by the addition of a nitro group to a 2-ethoxypyridine system and a bromine to a 2-ethoxy-5-nitropyridine system, we can build a more confident prediction for the target molecule.

Experimental Protocol for NMR Sample Preparation and Data Acquisition

For researchers who synthesize or acquire 3-Bromo-2-ethoxy-5-nitropyridine, the following protocol outlines the standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra.

Materials:

  • 3-Bromo-2-ethoxy-5-nitropyridine sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-Bromo-2-ethoxy-5-nitropyridine.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Vortex the solution until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals and determine the chemical shifts and coupling constants.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 128-1024 (or more, depending on sample concentration)

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Visualizing Molecular Structure and NMR Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure and the predicted NMR correlations.

molecular_structure cluster_pyridine 3-Bromo-2-ethoxy-5-nitropyridine cluster_substituents N1 N C2 C2 N1->C2 C3 C3 C2->C3 O2 O C2->O2 C4 C4 C3->C4 Br3 Br C3->Br3 C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 N5 N C5->N5 C6->N1 H6 H C6->H6 C_ethoxy1 CH₂ O2->C_ethoxy1 C_ethoxy2 CH₃ C_ethoxy1->C_ethoxy2 O5a O N5->O5a + O5b O N5->O5b -

Caption: Molecular structure of 3-Bromo-2-ethoxy-5-nitropyridine.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in CDCl₃ with TMS transfer Transfer to NMR tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim acquire_1H Acquire ¹H Spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum acquire_1H->acquire_13C ft_phase Fourier Transform & Phasing acquire_13C->ft_phase baseline Baseline Correction ft_phase->baseline reference Referencing (TMS/Solvent) baseline->reference analyze Integration & Peak Picking reference->analyze

Caption: Experimental workflow for NMR analysis.

Conclusion

While awaiting the publication of a definitive experimental spectrum, this predictive and comparative guide provides a scientifically grounded characterization of 3-Bromo-2-ethoxy-5-nitropyridine. The presented data, rooted in the fundamental principles of substituent effects on NMR chemical shifts, offers researchers a reliable starting point for the identification and analysis of this important heterocyclic compound. The detailed experimental protocol further equips scientists with the necessary methodology to obtain high-quality NMR data, contributing to the broader spectroscopic knowledge base.

References

  • Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI.[Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier.[Link]

  • Predict 13C carbon NMR spectra. NMRDB.org.[Link]

  • Predict 1H proton NMR spectra. NMRDB.org.[Link]

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 3-Bromo-2-ethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 3-Bromo-2-ethoxy-5-nitropyridine, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. Impurities can arise from starting materials, by-products of the synthesis, or degradation, and their presence can have unforeseen consequences on downstream reactions and biological activity.

This guide provides an in-depth comparison of two instrumental pillars of purity analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the characterization of 3-Bromo-2-ethoxy-5-nitropyridine. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal technique for their specific needs. The methodologies described herein are grounded in established chromatographic principles and are designed to be self-validating systems, adhering to the spirit of international regulatory guidelines.[1][2][3]

Understanding the Analyte: 3-Bromo-2-ethoxy-5-nitropyridine

Before designing an analytical method, understanding the physicochemical properties of the target molecule is critical.

  • Structure and Polarity : The molecule possesses a polar nitropyridine core, a moderately polar ethoxy group, and a non-polar bromo substituent. This combination results in a compound of intermediate polarity, making it amenable to both reversed-phase HPLC and, with considerations, gas chromatography.

  • Chromophore : The nitropyridine ring is an excellent chromophore, which predicts strong absorbance in the UV region. This is a significant advantage for HPLC with UV detection.

  • Thermal Stability : A key consideration, especially for GC, is the presence of the nitro group. Nitroaromatic compounds can be thermally labile, potentially degrading at the high temperatures often used in GC inlets.[4][5][6] This necessitates careful optimization of GC conditions to prevent analytical artifacts.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is arguably the most precise and widely used technique for the purity assessment of non-volatile or thermally sensitive pharmaceutical compounds.[7][8] Its strength lies in its versatility, high resolution, and the ability to analyze samples at ambient temperatures, thus preserving the integrity of the analyte. For 3-Bromo-2-ethoxy-5-nitropyridine, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.

Rationale for RP-HPLC Method Design

The choice of a reversed-phase method is based on the analyte's intermediate polarity. A non-polar stationary phase (like C18) combined with a polar mobile phase will provide robust retention and separation from potential impurities, which are likely to have different polarities. A UV detector is selected due to the strong UV-absorbing properties of the nitropyridine moiety, ensuring high sensitivity.[9]

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weigh & Dissolve Sample in Diluent (e.g., ACN/H2O) Filter Filter through 0.45 µm Syringe Filter Prep->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC purity analysis of 3-Bromo-2-ethoxy-5-nitropyridine.

Detailed Experimental Protocol: HPLC-UV Method

This protocol is designed as a starting point for method development and must be validated according to ICH Q2(R1) guidelines before routine use.[1][2][10]

1. Instrumentation and Reagents

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Purified water (e.g., Milli-Q®).

  • 3-Bromo-2-ethoxy-5-nitropyridine sample.

2. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). Rationale: This starting ratio provides a good balance of solvent strength to achieve reasonable retention and run time. It can be optimized based on initial results.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape.

  • Detection Wavelength: 254 nm. Rationale: A common wavelength for aromatic compounds, providing good sensitivity. A full UV scan of the analyte is recommended to determine the optimal wavelength (λmax).

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

3. Sample and Standard Preparation

  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Sample Preparation: Accurately weigh approximately 10 mg of the 3-Bromo-2-ethoxy-5-nitropyridine sample and dissolve it in 10 mL of diluent to obtain a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Filtration: Filter the final solution through a 0.45 µm PTFE or nylon syringe filter before injection to protect the column from particulates.

4. Data Analysis

  • Purity is typically assessed using the area percent method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.

  • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Identification

GC-MS is an exceptionally sensitive and specific technique, ideal for separating and identifying volatile and thermally stable compounds.[11] The mass spectrometer provides structural information, making it invaluable for the definitive identification of unknown impurities.[11] However, the primary challenge for analyzing 3-Bromo-2-ethoxy-5-nitropyridine is its potential for thermal degradation.[4][5]

Rationale for GC-MS Method Design

The key to a successful GC-MS method for this analyte is to minimize thermal stress. This is achieved by:

  • Using a Programmable Temperature Vaporizing (PTV) Inlet: A PTV inlet allows for a "cool on-column" type injection, where the sample is introduced at a low temperature and then the inlet is rapidly heated to transfer the analyte to the column, minimizing residence time in the hot zone.[5]

  • Optimizing the Temperature Program: A moderate initial oven temperature with a controlled ramp rate ensures that the analyte elutes without decomposition on the column.[12]

  • Choosing an Appropriate Column: A low-to-mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for this analyte, providing good separation based on boiling points and polarity differences.

Workflow for GC-MS Purity Assessment

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Weigh & Dissolve Sample in Volatile Solvent (e.g., Ethyl Acetate) Filter Filter through 0.45 µm Syringe Filter Prep->Filter Inject Inject into GC-PTV Inlet Filter->Inject Separate Separation on Capillary Column Inject->Separate Ionize Electron Ionization (EI, 70 eV) Separate->Ionize Detect Mass Analysis (Full Scan Mode) Ionize->Detect Integrate Extract Ion Chromatograms & Integrate Peaks Detect->Integrate Identify Identify Impurities via Mass Spectra Library Search Integrate->Identify Calculate Calculate Purity & Report Impurities Identify->Calculate

Caption: Workflow for GC-MS purity and impurity identification of 3-Bromo-2-ethoxy-5-nitropyridine.

Detailed Experimental Protocol: GC-MS Method

1. Instrumentation and Reagents

  • Gas chromatograph with a PTV inlet and coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Data acquisition and processing software with a mass spectral library (e.g., NIST).

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • GC-grade ethyl acetate or dichloromethane.

  • 3-Bromo-2-ethoxy-5-nitropyridine sample.

2. Chromatographic and Spectrometric Conditions

  • Inlet: PTV, Splitless mode.

  • Inlet Temperature Program: Start at 80 °C (hold for 0.2 min), then ramp at 200 °C/min to 250 °C (hold for 5 min). Rationale: This gentle start minimizes thermal shock to the analyte before volatilization.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

    • Rationale: This program provides a good separation window for potential impurities with varying boiling points.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan, m/z range 40-450. Rationale: Full scan mode is essential for identifying unknown impurities.

3. Sample Preparation

  • Solvent: Ethyl Acetate.

  • Sample Preparation: Prepare a stock solution of approximately 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

4. Data Analysis

  • Purity can be estimated by area percent from the Total Ion Chromatogram (TIC).

  • Crucially, each impurity peak should be investigated by examining its mass spectrum. The fragmentation pattern can be compared against spectral libraries (like NIST) to tentatively identify the structure. The characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectra.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goal.

FeatureHPLC-UVGC-MSRationale & Justification
Analyte Integrity Excellent. Analysis at ambient temperature avoids degradation.Good to Fair. Risk of thermal degradation of the nitro group exists.[4][5][6]HPLC is inherently safer for potentially thermally labile compounds.
Impurity Detection Excellent for a wide range of polarities.Excellent for volatile and semi-volatile impurities.The methods are complementary; HPLC detects non-volatile impurities, while GC detects volatile ones.
Impurity Identification Limited. Requires collection of fractions for further analysis (e.g., by MS or NMR).Excellent. Mass spectra provide structural information and allow for library matching.[11]GC-MS is superior for the structural elucidation of unknown, volatile impurities.
Quantitation Accuracy Excellent. High precision and accuracy for assay and purity.[7][8]Good. Can be highly quantitative but may be affected by inlet discrimination or degradation.HPLC is generally considered the "gold standard" for quantitative purity and assay determination in pharmaceuticals.[7]
Speed Moderate. Run times are typically 10-30 minutes.Fast. Run times can be under 15 minutes.GC can often provide faster analysis times.
Regulatory Acceptance High. The primary method for release testing and stability studies.[3][9]High. Widely used for specific tests like residual solvents and impurity identification.Both are well-established and accepted techniques, but HPLC is more common for routine purity assays.

Conclusion and Recommendations

For the comprehensive purity assessment of 3-Bromo-2-ethoxy-5-nitropyridine, a dual-methodology approach is often ideal. However, if a single technique must be chosen, the decision should be guided by the analytical objective.

  • For routine quality control, batch release, and stability testing, where accurate quantification of the main component and known impurities is the goal, HPLC-UV is the recommended method. Its robustness, high precision, and non-destructive nature make it the superior choice for quantitative purity assessment.[7][13]

  • For impurity profiling, structural identification of unknown by-products, and screening for volatile contaminants, GC-MS is the more powerful tool. Its ability to provide mass spectral data is unmatched for identifying unexpected process impurities or degradants, provided the thermal lability of the analyte is carefully managed.[11]

Ultimately, the development and validation of these methods must be performed in accordance with established guidelines, such as ICH Q2(R1), to ensure the generation of reliable, reproducible, and trustworthy data that underpins the quality and safety of the final product.[1][2][10]

References

  • Aviv, J., & Amirav, A. (2009). Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams. Journal of Chromatography A, 1216(18), 4030-4043. Available at: [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • SCION Instruments. (n.d.). Sample Preparation – Derivatization Extraction. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. Available at: [Link]

  • Phenomenex. (2023). Temperature Programming for Better GC Results. Available at: [Link]

  • National Institutes of Health. (2023). Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F. Available at: [Link]

  • Watson, D. G. (1994). Chemical derivatization in gas chromatography. In Gas Chromatography: A Practical Approach. Oxford University Press. Available at: [Link]

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification. Available at: [Link]

  • LinkedIn. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • MDPI. (2022). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available at: [Link]

  • Klee, M. (2023). Activity and Decomposition. Separation Science. Available at: [Link]

  • MDPI. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride. Available at: [Link]

  • ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. Available at: [Link]

  • Pharmaguideline. (2023). Steps for HPLC Method Validation. Available at: [Link]

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A Comparative Analysis of Reactivity: 3-Bromo-2-ethoxy-5-nitropyridine vs. 3-Chloro-2-ethoxy-5-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of the reactivity of 3-Bromo-2-ethoxy-5-nitropyridine and 3-Chloro-2-ethoxy-5-nitropyridine, with a specific focus on nucleophilic aromatic substitution (SNAr) reactions. While both compounds are valuable intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, their relative reactivity is a critical consideration in process development and optimization. This document synthesizes fundamental principles of SNAr reactions, analyzes the electronic and steric effects of the substituents, and presents a detailed experimental protocol for a direct comparative study.

Introduction: The Significance of Halogenated Nitropyridines in Synthesis

Halogenated nitropyridines are a cornerstone of modern organic synthesis, serving as versatile precursors for a wide array of functionalized heterocyclic compounds. The pyridine ring, activated by the potent electron-withdrawing nitro group, is highly susceptible to nucleophilic aromatic substitution (SNAr), a powerful tool for C-N, C-O, and C-S bond formation. The choice of the halogen substituent at the 3-position, bromine versus chlorine, can significantly influence the reaction kinetics and overall efficiency of a synthetic route. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the factors governing the reactivity of 3-Bromo-2-ethoxy-5-nitropyridine and 3-Chloro-2-ethoxy-5-nitropyridine.

Mechanistic Overview: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of 3-halo-2-ethoxy-5-nitropyridines proceeds via a two-step addition-elimination mechanism.[1][2]

  • Nucleophilic Attack: A nucleophile attacks the electrophilic carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The aromaticity of the pyridine ring is temporarily disrupted in this step.

  • Leaving Group Expulsion: The Meisenheimer complex then collapses, expelling the halide ion and restoring the aromaticity of the ring to yield the final substitution product.

The presence of the electron-withdrawing nitro group at the 5-position is crucial for activating the pyridine ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex through resonance.[2]

SNAr_Mechanism Reactants 3-Halo-2-ethoxy-5-nitropyridine + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Step 1: Nucleophilic Attack (Rate-Determining) Product Substituted Product + Halide Ion (X⁻) Meisenheimer->Product Step 2: Leaving Group Expulsion

Caption: Generalized mechanism for the SNAr reaction.

Comparative Reactivity Analysis

In the context of SNAr reactions, the nature of the leaving group can have a profound, and sometimes counterintuitive, effect on the reaction rate. This is often referred to as the "element effect."[3][4]

The "Element Effect" in SNAr

Contrary to SN1 and SN2 reactions where the leaving group ability follows the order I > Br > Cl > F, in SNAr reactions, this trend is often reversed: F > Cl ≈ Br > I.[5][6][7] This phenomenon is attributed to the fact that the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[6][8] A more electronegative halogen enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the rate of nucleophilic attack.

Electronic and Steric Considerations
  • Electronegativity: Chlorine is more electronegative than bromine. This increased electronegativity makes the carbon atom at the 3-position of 3-chloro-2-ethoxy-5-nitropyridine more electron-deficient and, consequently, more susceptible to nucleophilic attack compared to its bromo- a`nalog.

  • Polarizability: Bromine is more polarizable than chlorine. While less significant in the rate-determining step of SNAr, the greater polarizability of the C-Br bond can play a role in the stability of the transition state. [8]

  • Steric Hindrance: The van der Waals radius of bromine is larger than that of chlorine. However, given the planar nature of the pyridine ring, the steric hindrance offered by the halogen at the 3-position is generally considered to have a minimal impact on the approach of the nucleophile.

  • The 2-ethoxy Group: The ethoxy group at the 2-position exerts both an inductive electron-withdrawing effect and a resonance electron-donating effect. Its presence influences the overall electron density of the ring and can sterically shield the 3-position to some extent, although this effect is expected to be similar for both the bromo- and chloro-derivatives.

Based on the dominant "element effect" in SNAr reactions, it is predicted that 3-chloro-2-ethoxy-5-nitropyridine will exhibit a higher reactivity towards nucleophiles than 3-bromo-2-ethoxy-5-nitropyridine under identical reaction conditions.

Experimental Protocol for Comparative Reactivity Study

To empirically validate the predicted reactivity, the following experimental protocol is proposed. This protocol is designed as a self-validating system to ensure the reliability of the comparative data.

Objective

To quantitatively compare the reaction rates of 3-bromo-2-ethoxy-5-nitropyridine and 3-chloro-2-ethoxy-5-nitropyridine with a model nucleophile, piperidine, under controlled conditions.

Materials and Methods
  • Substrates:

    • 3-Bromo-2-ethoxy-5-nitropyridine

    • 3-Chloro-2-ethoxy-5-nitropyridine

  • Nucleophile: Piperidine

  • Solvent: Dimethylformamide (DMF), anhydrous

  • Internal Standard: Dodecane (for GC analysis) or a suitable non-reactive compound for HPLC/UPLC analysis.

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV Detector (HPLC/UPLC-UV).

Experimental Procedure
  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of 3-bromo-2-ethoxy-5-nitropyridine in anhydrous DMF.

    • Prepare a 0.1 M stock solution of 3-chloro-2-ethoxy-5-nitropyridine in anhydrous DMF.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMF.

    • Prepare a 0.05 M stock solution of the internal standard in anhydrous DMF.

  • Reaction Setup:

    • In two separate, identical reaction vessels equipped with magnetic stirrers and maintained at a constant temperature (e.g., 50 °C) using a controlled temperature bath, add the following:

      • Vessel 1 (Bromo): 5.0 mL of the 0.1 M 3-bromo-2-ethoxy-5-nitropyridine solution and 1.0 mL of the internal standard solution.

      • Vessel 2 (Chloro): 5.0 mL of the 0.1 M 3-chloro-2-ethoxy-5-nitropyridine solution and 1.0 mL of the internal standard solution.

    • Allow the solutions to equilibrate to the reaction temperature for 15 minutes.

  • Reaction Initiation and Monitoring:

    • Simultaneously, initiate the reactions by adding 1.0 mL of the 1.0 M piperidine stock solution to each reaction vessel.

    • Immediately withdraw a 0.1 mL aliquot from each vessel (t=0), quench it in a vial containing 1.0 mL of a suitable quenching solution (e.g., dilute aqueous HCl), and label appropriately.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., 15, 30, 60, 90, 120, and 180 minutes).

  • Sample Analysis:

    • Analyze the quenched aliquots by GC-FID or HPLC/UPLC-UV to determine the concentration of the starting material relative to the internal standard at each time point.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_data Data Output Stock_Bromo 0.1 M Bromo-Substrate Stock Vessel_Bromo Vessel 1: Bromo-Substrate + IS Stock_Bromo->Vessel_Bromo Stock_Chloro 0.1 M Chloro-Substrate Stock Vessel_Chloro Vessel 2: Chloro-Substrate + IS Stock_Chloro->Vessel_Chloro Stock_Nu 1.0 M Piperidine Stock Initiation Initiate with Piperidine Stock_Nu->Initiation Stock_IS 0.05 M Internal Standard Stock Stock_IS->Vessel_Bromo Stock_IS->Vessel_Chloro Vessel_Bromo->Initiation Vessel_Chloro->Initiation Sampling Time-course Sampling & Quenching Initiation->Sampling Analysis GC or HPLC Analysis Sampling->Analysis Data_Table Concentration vs. Time Data Analysis->Data_Table Kinetics Rate Constant Calculation Data_Table->Kinetics

Caption: Workflow for the comparative reactivity study.

Data Analysis and Interpretation

The data should be tabulated to show the percentage of remaining starting material at each time point for both reactions.

Time (min)% 3-Bromo-2-ethoxy-5-nitropyridine Remaining% 3-Chloro-2-ethoxy-5-nitropyridine Remaining
0100100
15Experimental ValueExperimental Value
30Experimental ValueExperimental Value
60Experimental ValueExperimental Value
90Experimental ValueExperimental Value
120Experimental ValueExperimental Value
180Experimental ValueExperimental Value

By plotting the natural logarithm of the concentration of the starting material versus time, the pseudo-first-order rate constant (k) for each reaction can be determined from the slope of the resulting line. A direct comparison of these rate constants will provide a quantitative measure of the relative reactivity.

Conclusion

Based on the fundamental principles of the "element effect" in nucleophilic aromatic substitution, it is anticipated that 3-chloro-2-ethoxy-5-nitropyridine will demonstrate superior reactivity compared to 3-bromo-2-ethoxy-5-nitropyridine. The higher electronegativity of chlorine enhances the electrophilicity of the reaction center, facilitating the rate-determining nucleophilic attack. The provided experimental protocol offers a robust framework for validating this hypothesis and quantifying the difference in reactivity, thereby enabling more informed decisions in synthetic route design and process optimization.

References

  • Getlik, M., et al. (2013). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 78(11), 5705-5710. [Link][9][10][11]

  • Isanbor, C., & Emokpae, T. A. (2008). Nucleophilic heteroaromatic substitution: Kinetics of the reactions of nitropyridines with aliphatic amines in dipolar aprotic solvents. International Journal of Chemical Kinetics, 40(3), 125-135. [Link][12]

  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 265-274. [Link][13][14]

  • Pace, V., et al. (2010). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 75(16), 5760-5763. [Link][5]

  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link][1]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link][6]

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
  • Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
  • Um, I.-H. (2008). The "Element Effect" in Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 41(6), 734-743. [Link][3][4][7]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link][2]

  • Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Electron-Deficient Arenes. Chemical Reviews, 104(5), 2631-2666. [Link][8]

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A Senior Application Scientist's Guide to Suzuki Coupling Efficiency of Bromo-Nitropyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Nitropyridines and the Power of Suzuki Coupling

In the landscape of modern medicinal chemistry and materials science, functionalized pyridine scaffolds are indispensable building blocks. Among these, nitropyridines hold a special significance due to the versatile chemistry of the nitro group, which can serve as a directing group or be transformed into a variety of other functionalities. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most robust and widely utilized methods for the construction of C-C bonds.[1] Its tolerance of a wide range of functional groups and generally mild reaction conditions make it an invaluable tool in the synthesis of complex molecules.

This guide provides a comparative analysis of the Suzuki coupling efficiency of various bromo-nitropyridine isomers. Understanding the interplay of electronic and steric factors governed by the relative positions of the bromine, nitro, and nitrogen atoms within the pyridine ring is paramount for reaction design, optimization, and the strategic synthesis of novel compounds.

The Suzuki-Miyaura Catalytic Cycle: A Brief Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[2] The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the bromo-nitropyridine, forming a Pd(II) complex. This is often the rate-determining step of the reaction.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base which activates the boronic acid.[2]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Bromo-Nitropyridine Isomers

The reactivity of bromo-nitropyridine isomers in Suzuki coupling is dictated by a combination of electronic and steric effects. The electron-withdrawing nature of both the pyridine nitrogen and the nitro group significantly influences the electron density at the carbon-bromine bond, thereby affecting the rate of oxidative addition.

General Reactivity Trends of Bromopyridines

In the absence of other substituents, the general order of reactivity for simple bromopyridines in Suzuki coupling is:

2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine

This trend is primarily due to the electron-withdrawing character of the nitrogen atom, which makes the C2 and C4 positions more electron-deficient and thus more susceptible to oxidative addition by the palladium(0) catalyst. The C3 position is less activated, often leading to slower reaction rates.

The Influence of the Nitro Group

The introduction of a strongly electron-withdrawing nitro group further modulates the reactivity of the bromo-nitropyridine isomers. The position of the nitro group relative to the bromine atom can either enhance or diminish the inherent reactivity of the C-Br bond.

Isomer-by-Isomer Comparison
Bromo-Nitropyridine IsomerStructurePredicted ReactivityMechanistic Rationale
2-Bromo-5-nitropyridine High The bromine at the activated 2-position and the strongly electron-withdrawing nitro group at the 5-position work in concert to make the C-Br bond highly electron-deficient and susceptible to oxidative addition. This isomer was used as a reference substrate in a quantitative study of oxidative addition, indicating its high reactivity.[3]
2-Bromo-3-nitropyridine High Similar to the 2-bromo-5-nitro isomer, the bromine is at the activated 2-position. The adjacent nitro group provides strong electronic activation. However, there may be some steric hindrance from the ortho-nitro group, potentially slightly reducing reactivity compared to the 5-nitro isomer.
4-Bromo-3-nitropyridine High The bromine is at the activated 4-position. The ortho-nitro group provides strong electronic activation. Similar to 2-bromo-3-nitropyridine, potential steric hindrance from the adjacent nitro group might play a role.
3-Bromo-4-nitropyridine Moderate to High The bromine is at the less activated 3-position. However, the nitro group at the 4-position strongly withdraws electron density from the ring, enhancing the electrophilicity of the C3 position.
5-Bromo-2-nitropyridine Moderate The bromine is at the less activated 5-position (equivalent to the 3-position). The nitro group at the 2-position has a strong electron-withdrawing effect, which should increase the reactivity of the C5-Br bond compared to 3-bromopyridine.
3-Bromo-2-nitropyridine Moderate to Low The bromine is at the less activated 3-position. The adjacent nitro group at the 2-position provides electronic activation, but significant steric hindrance from the ortho-nitro group is expected to impede the approach of the bulky palladium catalyst, likely reducing the reaction rate.
3-Bromo-5-nitropyridine Low The bromine is at the less activated 3-position, and the nitro group is at the 5-position. While the nitro group is electron-withdrawing, its influence on the C3 position is less pronounced compared to when it is ortho or para to the bromine. This isomer is expected to be the least reactive.

Note: The predicted reactivity is a qualitative assessment based on established electronic and steric principles in Suzuki coupling reactions of pyridines. Actual yields and reaction times will also depend on the specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the nature of the boronic acid coupling partner.

Reactivity_Comparison cluster_high High Reactivity cluster_moderate Moderate Reactivity cluster_low Low Reactivity 2-Bromo-5-nitropyridine 2-Bromo-5-nitropyridine 2-Bromo-3-nitropyridine 2-Bromo-3-nitropyridine 4-Bromo-3-nitropyridine 4-Bromo-3-nitropyridine 3-Bromo-4-nitropyridine 3-Bromo-4-nitropyridine 5-Bromo-2-nitropyridine 5-Bromo-2-nitropyridine 3-Bromo-2-nitropyridine 3-Bromo-2-nitropyridine 3-Bromo-5-nitropyridine 3-Bromo-5-nitropyridine High_Reactivity High Moderate_Reactivity Moderate Low_Reactivity Low

Caption: Predicted reactivity hierarchy of bromo-nitropyridine isomers in Suzuki coupling.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling of a Bromo-Nitropyridine

The following protocol is a general procedure that can be adapted for the Suzuki-Miyaura coupling of various bromo-nitropyridine isomers with arylboronic acids. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials:

  • Bromo-nitropyridine isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the bromo-nitropyridine isomer (e.g., 1 mmol, 203 mg for 2-bromo-5-nitropyridine), arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Add a magnetic stir bar to the flask.

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Add K₂CO₃ (2 mmol, 276 mg).

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired nitrobipyridine product.

Experimental_Workflow Start Start Combine_Reagents Combine bromo-nitropyridine, boronic acid, and Pd(PPh₃)₄ in a Schlenk flask. Start->Combine_Reagents Inert_Atmosphere Evacuate and backfill with inert gas (3x). Combine_Reagents->Inert_Atmosphere Add_Solvents_Base Add 1,4-dioxane, degassed water, and K₂CO₃. Inert_Atmosphere->Add_Solvents_Base Heat_Stir Heat to 90 °C and stir. Add_Solvents_Base->Heat_Stir Monitor_Reaction Monitor progress by TLC or GC-MS. Heat_Stir->Monitor_Reaction Workup Cool, dilute with EtOAc and water, and perform aqueous workup. Monitor_Reaction->Workup Purification Purify by flash column chromatography. Workup->Purification End End Purification->End

Caption: A generalized experimental workflow for the Suzuki coupling of bromo-nitropyridines.

Conclusion: A Guide for Rational Synthesis

The Suzuki-Miyaura coupling of bromo-nitropyridine isomers is a powerful method for the synthesis of functionalized nitrobipyridines. The efficiency of this transformation is highly dependent on the isomeric position of the bromo and nitro substituents. A thorough understanding of the underlying electronic and steric effects allows for a rational selection of starting materials and reaction conditions.

Isomers with the bromine atom at the electronically activated 2- or 4-positions, further activated by a nitro group, are expected to be the most reactive. Conversely, isomers with the bromine at the 3-position and with significant steric hindrance from an adjacent nitro group are likely to be the most challenging substrates. By leveraging the principles outlined in this guide, researchers can design more efficient and predictable synthetic routes to novel and valuable molecules for applications in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Malik, A. et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules2020 , 25, 2656. Available at: [Link]

  • The Royal Swedish Academy of Sciences. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • Rasool, N. et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules2017 , 22, 190. Available at: [Link]

  • Sigman, M. S. et al. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chem. Sci., 2022 , 13, 4443-4452. Available at: [Link]

  • Carrow, B. P. Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS2011 . Available at: [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Available at: [Link]

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A Comparative Guide to the Synthetic Validation of 3-Bromo-2-ethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Bromo-2-ethoxy-5-nitropyridine

3-Bromo-2-ethoxy-5-nitropyridine is a versatile heterocyclic building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its trifunctional nature—a reactive bromine atom, an electron-donating ethoxy group, and an electron-withdrawing nitro group on a pyridine core—allows for a multitude of subsequent chemical transformations. The strategic positioning of these groups makes it an attractive starting material for the synthesis of novel therapeutic agents. This guide aims to provide a comprehensive validation of its synthesis, empowering researchers to make informed decisions in their synthetic endeavors.

Route 1: Nucleophilic Aromatic Substitution (SNAr) – A High-Yielding and Direct Approach

This is arguably the most direct and efficient method for the synthesis of 3-Bromo-2-ethoxy-5-nitropyridine. The strategy relies on the nucleophilic displacement of a chloride ion from a suitable precursor by ethoxide. The presence of the electron-withdrawing nitro group in the para-position to the leaving group significantly activates the pyridine ring towards nucleophilic attack, making this a highly favorable transformation.

Mechanistic Rationale

The reaction proceeds via a classic SNAr mechanism. The ethoxide ion, a potent nucleophile, attacks the carbon atom bearing the chlorine. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. The subsequent departure of the chloride ion restores the aromaticity of the pyridine ring, yielding the desired product. The choice of an appropriate precursor, 3-Bromo-2-chloro-5-nitropyridine, is critical for the success of this reaction.[1]

Experimental Protocol: Synthesis via SNAr

Materials:

  • 3-Bromo-2-chloro-5-nitropyridine

  • Ethanol (absolute)

  • Sodium metal

  • Deionized water

  • Ice

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal in small portions to absolute ethanol at room temperature. The reaction is exothermic. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: In a separate flask, dissolve 3-Bromo-2-chloro-5-nitropyridine in absolute ethanol.

  • Nucleophilic Substitution: Cool the solution of 3-Bromo-2-chloro-5-nitropyridine in an ice bath. Slowly add the freshly prepared sodium ethoxide solution dropwise to the cooled solution with continuous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture into ice-water. The product will precipitate out of the solution as a solid. Collect the solid by vacuum filtration and wash it with cold water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 3-Bromo-2-ethoxy-5-nitropyridine.

Visualizing the SNAr Pathway

sn_ar_synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3_bromo_2_chloro_5_nitropyridine 3-Bromo-2-chloro- 5-nitropyridine reaction_mixture Nucleophilic Aromatic Substitution (SNAr) 3_bromo_2_chloro_5_nitropyridine->reaction_mixture Reactant sodium_ethoxide Sodium Ethoxide (in Ethanol) sodium_ethoxide->reaction_mixture Nucleophile product 3-Bromo-2-ethoxy- 5-nitropyridine reaction_mixture->product Forms

Caption: Workflow for the SNAr synthesis of 3-Bromo-2-ethoxy-5-nitropyridine.

Route 2: Electrophilic Bromination – A Two-Step Alternative

An alternative approach involves the direct bromination of the pre-synthesized 2-ethoxy-5-nitropyridine. This method separates the introduction of the ethoxy and bromo functionalities into two distinct steps. The viability of this route hinges on the regioselectivity of the bromination step. The pyridine ring is activated by the ethoxy group and deactivated by the nitro group, directing the electrophilic bromine to the desired position.

Mechanistic Rationale

The synthesis of the precursor, 2-ethoxy-5-nitropyridine, can be achieved via the ethoxylation of 2-chloro-5-nitropyridine, a reaction analogous to the SNAr described in Route 1. The subsequent step is an electrophilic aromatic substitution (bromination). The electron-donating ethoxy group at the 2-position and the electron-withdrawing nitro group at the 5-position direct the incoming electrophile (bromine) to the 3-position. The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis via Electrophilic Bromination

Part A: Synthesis of 2-ethoxy-5-nitropyridine

Materials:

  • 2-Chloro-5-nitropyridine

  • Ethanol (absolute)

  • Sodium metal

  • Deionized water

  • Ice

Procedure:

  • Preparation of Sodium Ethoxide: As described in Route 1.

  • Reaction Setup: Dissolve 2-chloro-5-nitropyridine in absolute ethanol.

  • Nucleophilic Substitution: Cool the solution and add the sodium ethoxide solution dropwise.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, pour the mixture into ice-water to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and recrystallize to obtain pure 2-ethoxy-5-nitropyridine.

Part B: Bromination of 2-ethoxy-5-nitropyridine

Materials:

  • 2-ethoxy-5-nitropyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or another suitable aprotic solvent)

  • Radical initiator (e.g., AIBN or benzoyl peroxide) - optional, depending on conditions.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-ethoxy-5-nitropyridine in the chosen solvent.

  • Bromination: Add N-bromosuccinimide to the solution. If required, add a catalytic amount of a radical initiator.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

  • Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate 3-Bromo-2-ethoxy-5-nitropyridine.

Visualizing the Electrophilic Bromination Pathway

electrophilic_bromination cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Bromination 2_chloro_5_nitropyridine 2-Chloro-5-nitropyridine snar_intermediate SNAr Reaction 2_chloro_5_nitropyridine->snar_intermediate sodium_ethoxide_1 Sodium Ethoxide sodium_ethoxide_1->snar_intermediate intermediate 2-Ethoxy-5-nitropyridine snar_intermediate->intermediate bromination_reaction Electrophilic Bromination intermediate->bromination_reaction nbs N-Bromosuccinimide (NBS) nbs->bromination_reaction final_product 3-Bromo-2-ethoxy-5-nitropyridine bromination_reaction->final_product

Sources

A Spectroscopic Journey: Characterizing the Synthesis of 3-Bromo-2-ethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers

In the landscape of medicinal chemistry and drug development, substituted pyridines are foundational scaffolds. 3-Bromo-2-ethoxy-5-nitropyridine is a highly functionalized intermediate, offering multiple reaction sites for the construction of complex, biologically active molecules. Its synthesis, while straightforward, requires careful monitoring to ensure regioselectivity and purity. This guide provides a detailed spectroscopic comparison of the target compound with its key precursors, offering a roadmap for researchers to confidently track the synthetic transformation through ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

The narrative follows a common and efficient synthetic route, starting from 2-chloro-5-nitropyridine. This precursor undergoes a nucleophilic aromatic substitution (SNAr) to yield 2-ethoxy-5-nitropyridine, which is subsequently brominated to afford the final product. Each step imparts distinct changes to the molecule's electronic and steric environment, leaving a unique fingerprint in its spectroscopic data.

The Synthetic Pathway: A Visual Overview

The transformation from a simple chloropyridine to the target molecule involves two key steps: ethoxylation and bromination. The electron-withdrawing nitro group at the 5-position is critical, as it activates the pyridine ring, making the C2 position susceptible to nucleophilic attack by the ethoxide ion.

Synthetic_Pathway cluster_0 Step 1: Ethoxylation (SNAr) cluster_1 Step 2: Bromination Precursor_1 2-Chloro-5-nitropyridine Intermediate 2-Ethoxy-5-nitropyridine Precursor_1->Intermediate  NaOEt, EtOH   Product 3-Bromo-2-ethoxy-5-nitropyridine Intermediate->Product  NBS, Acetonitrile  

Caption: Synthetic route to 3-Bromo-2-ethoxy-5-nitropyridine.

Part 1: ¹H NMR Spectroscopy - Tracking Proton Environments

Proton NMR is arguably the most powerful tool for monitoring this synthesis. The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring provide unambiguous evidence of each chemical transformation.

From 2-Chloro-5-nitropyridine to 2-Ethoxy-5-nitropyridine:

The initial precursor, 2-chloro-5-nitropyridine, displays a characteristic three-proton AXM spin system. The proton at C6 (H-6) is a doublet, coupled to H-4. The H-4 proton appears as a doublet of doublets, coupled to both H-6 and H-3. H-3 is a doublet, coupled only to H-4.

Upon substitution of the chloro group at C2 with an ethoxy group, several significant changes occur:

  • Shielding Effect: The electron-donating character of the ethoxy group, compared to the inductive withdrawal of chlorine, causes a general upfield shift (shielding) of the ring protons.

  • Appearance of Ethyl Protons: Two new signals appear: a quartet around 4.4-4.6 ppm (the -OCH₂- group) and a triplet around 1.4-1.5 ppm (the -CH₃ group), with a typical coupling constant (³J) of ~7 Hz. The downfield position of the quartet is due to the deshielding effect of the adjacent oxygen atom.

From 2-Ethoxy-5-nitropyridine to 3-Bromo-2-ethoxy-5-nitropyridine:

The final bromination step is the most dramatic from a ¹H NMR perspective.

  • Disappearance of H-3: The proton at the C3 position is replaced by bromine, causing its signal to vanish from the spectrum.

  • Simplified Spectrum: The spectrum simplifies to a two-proton AX system. The remaining H-4 and H-6 protons now appear as two distinct doublets, coupled only to each other, with a small meta-coupling constant (⁴J) typically in the range of 2-3 Hz. The strong deshielding effect of the nitro group makes the H-6 proton resonate further downfield than the H-4 proton.

Comparative ¹H NMR Data
CompoundProtonApprox. Chemical Shift (δ, ppm)MultiplicityKey Observations
2-Chloro-5-nitropyridine [1]H-3~8.3dDisappears after bromination.
H-4~8.5ddBecomes a doublet after bromination.
H-6~9.1dMost deshielded due to proximity to N and NO₂.
2-Ethoxy-5-nitropyridine H-3~7.0dShielded by ethoxy group.
H-4~8.4ddPosition relatively unchanged.
H-6~9.0dRemains strongly deshielded.
-OCH₂-~4.5qConfirms presence of ethoxy group.
-CH₃~1.4tConfirms presence of ethoxy group.
3-Bromo-2-ethoxy-5-nitropyridine H-4~8.6dCoupled only to H-6 (meta coupling).
H-6~9.1dCoupled only to H-4 (meta coupling).
-OCH₂-~4.6qMay shift slightly downfield due to bromine.
-CH₃~1.5tLargely unaffected.
Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Part 2: ¹³C NMR Spectroscopy - Probing the Carbon Skeleton

Carbon NMR complements the proton data by providing a direct view of the carbon framework. The low natural abundance of the ¹³C isotope means that C-C coupling is not observed, resulting in simpler spectra where each unique carbon atom produces a single peak (in a proton-decoupled spectrum).[2]

Key Transformations:

  • Ethoxylation (C2): The most significant change occurs at the C2 position. The resonance for this carbon, initially bonded to chlorine, shifts dramatically downfield upon substitution with the more electronegative oxygen atom of the ethoxy group. The chemical shift of a carbon atom in a haloalkane is influenced by the electronegativity of the halogen.[3] New signals for the ethoxy carbons (-OCH₂) and (-CH₃) will also appear in the aliphatic region of the spectrum (typically < 70 ppm).

  • Bromination (C3): The introduction of bromine at C3 induces a downfield shift for the C3 signal itself, due to the electronegativity of the bromine atom. However, this effect is less pronounced than the C-O bond. The key diagnostic feature is the appearance of a signal in the region expected for a carbon bonded to bromine (around 110-120 ppm) and the corresponding shifts in the adjacent C2 and C4 carbons. Quaternary carbons, like the C3 carbon after bromination, often exhibit lower peak intensities in ¹³C NMR spectra.[4]

Comparative ¹³C NMR Data
CompoundCarbonApprox. Chemical Shift (δ, ppm)Key Observations
2-Chloro-5-nitropyridine [5]C2~152Carbon attached to Cl.
C3~124
C4~136
C5~142Carbon attached to NO₂.
C6~146
2-Ethoxy-5-nitropyridine C2~163Significant downfield shift due to C-O bond.
C3~112Shielded by ethoxy group.
C4~137
C5~141
C6~147
-OCH₂-~63Aliphatic ether carbon.
-CH₃~14Aliphatic methyl carbon.
3-Bromo-2-ethoxy-5-nitropyridine C2~159Shifts slightly due to adjacent Br.
C3~115Carbon attached to Br.
C4~139Downfield shift due to adjacent Br.
C5~142
C6~148
-OCH₂-~64
-CH₃~14
Note: Chemical shifts are approximate and based on established substituent effects.

Part 3: FT-IR Spectroscopy - Identifying Functional Groups

Infrared spectroscopy is invaluable for quickly verifying the presence or absence of key functional groups. The analysis focuses on the characteristic stretching and bending vibrations.

Key Vibrational Markers:

  • Nitro Group (NO₂): This group is present in all three compounds and serves as a constant landmark. It displays two strong, characteristic absorption bands: an asymmetric stretch (~1520-1550 cm⁻¹) and a symmetric stretch (~1340-1360 cm⁻¹).

  • C-Cl Stretch: In 2-chloro-5-nitropyridine, a C-Cl stretching vibration is expected in the fingerprint region, typically around 700-800 cm⁻¹. The disappearance of this peak is a key indicator of a successful ethoxylation reaction.[6][7]

  • C-O-C Ether Stretch: The formation of 2-ethoxy-5-nitropyridine is confirmed by the appearance of a strong C-O-C asymmetric stretching band, typically found between 1200-1260 cm⁻¹.

  • Aromatic Region: The aromatic C=C and C=N stretching vibrations within the pyridine ring appear in the 1400-1600 cm⁻¹ region. The substitution pattern affects the exact position and intensity of these peaks.

  • Aliphatic C-H Stretch: The ethoxy group introduces new C-H stretching vibrations from the CH₂ and CH₃ groups, which are observed just below 3000 cm⁻¹ (~2850-2980 cm⁻¹).

Comparative FT-IR Data (Key Peaks, cm⁻¹)
CompoundNO₂ Asymmetric StretchNO₂ Symmetric StretchC-O-C StretchC-Cl StretchAliphatic C-H Stretch
2-Chloro-5-nitropyridine [6]~1530~1350Absent~740Absent
2-Ethoxy-5-nitropyridine ~1525~1345~1240Absent~2980
3-Bromo-2-ethoxy-5-nitropyridine ~1540~1355~1250Absent~2980
Note: Values are approximate. The electronic environment can slightly shift peak positions.

Experimental Protocols & Workflow

Adherence to standardized protocols is essential for reproducible and reliable data.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the compound is fully dissolved.

  • Solvent Choice: CDCl₃ is a common choice for many organic compounds. However, if solubility is an issue, DMSO-d₆ can be used, but its residual proton and water peaks must be accounted for.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a reference standard (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H spectrum (typically requires 8-16 scans).

    • Acquire a proton-decoupled ¹³C spectrum (may require several hundred to a few thousand scans due to the low natural abundance of ¹³C).[2]

    • Process the data (Fourier transform, phase correction, and baseline correction).

Protocol 2: FT-IR Sample Preparation and Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

General Spectroscopic Analysis Workflow

Spectroscopic_Workflow Start Synthesized Compound (Crude or Purified) Prep Sample Preparation Start->Prep NMR_Acq NMR Data Acquisition (¹H, ¹³C) Prep->NMR_Acq FTIR_Acq FT-IR Data Acquisition (ATR) Prep->FTIR_Acq NMR_Analysis Analyze NMR Spectra - Chemical Shifts - Integration - Coupling Patterns NMR_Acq->NMR_Analysis FTIR_Analysis Analyze FT-IR Spectrum - Presence/Absence of Functional Group Peaks FTIR_Acq->FTIR_Analysis Comparison Compare Data with Precursor Spectra NMR_Analysis->Comparison FTIR_Analysis->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: A generalized workflow for spectroscopic characterization.

Conclusion

The spectroscopic transition from 2-chloro-5-nitropyridine to 3-bromo-2-ethoxy-5-nitropyridine is a textbook example of how modern analytical techniques can be used to monitor and confirm synthetic transformations. By systematically analyzing the changes in ¹H NMR, ¹³C NMR, and FT-IR spectra, researchers can gain high-confidence validation at each step. The disappearance of the H-3 proton signal in ¹H NMR, the significant downfield shift of the C2 carbon in ¹³C NMR upon ethoxylation, and the appearance of C-O ether stretches in the IR spectrum are all critical and complementary pieces of evidence that, when taken together, provide a complete and unambiguous structural elucidation of the final product.

References

  • BenchChem. (2025). Step-by-step synthesis of 2-Ethoxy-5- nitropyridin-4-amine from 2-chloro-5. Benchchem.
  • ResearchGate. (n.d.). Structure of 2-chloro-5-nitro pyridine. ResearchGate. Available at: [Link]

  • ResearchGate. (2010). 2-Chloro-5-nitropyridine. ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). 2-Chloro-5-nitropyridine. SpectraBase. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. PubChem. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-2-nitropyridine. PubChem. Available at: [Link]

  • PubChemLite. (n.d.). 3-bromo-2-methoxy-5-nitropyridine (C6H5BrN2O3). PubChemLite. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine. BenchChem.
  • Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses. Available at: [Link]

  • ChemHelp ASAP. (2022). sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. Available at: [Link]

  • PubChemLite. (n.d.). 3-bromo-5-nitropyridine (C5H3BrN2O2). PubChemLite. Available at: [Link]

  • Stenutz. (n.d.). 2-ethoxy-5-nitropyridine. Stenutz. Available at: [Link]

  • Google Patents. (2015). CN104974081A - Synthetic method of 3-bromopyridine. Google Patents.
  • NIST WebBook. (n.d.). 2-(Benzylamino)-5-nitropyridine. NIST. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-5-ethoxy-4-nitropyridine. PubChem. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). C2H5Br CH3CH2Br C-13 nmr spectrum of bromoethane analysis. Doc Brown's Chemistry. Available at: [Link]

  • NIST WebBook. (n.d.). Naphthalene, 2-ethoxy-. NIST. Available at: [Link]

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A Comparative Guide to the Stability of 3-Bromo-2-ethoxy-5-nitropyridine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of active pharmaceutical ingredients (APIs) is a critical decision. The stability of these intermediates under various reaction conditions dictates not only the efficiency and yield of the synthesis but also the impurity profile of the final drug substance. This guide provides an in-depth technical assessment of the stability of 3-Bromo-2-ethoxy-5-nitropyridine, a key intermediate in medicinal chemistry, against a range of common reagents. By understanding its reactivity profile, researchers can make more informed decisions in their synthetic strategies.

3-Bromo-2-ethoxy-5-nitropyridine is a highly functionalized pyridine derivative with three key substituents that govern its reactivity: a bromine atom, an ethoxy group, and a nitro group. The pyridine ring itself is electron-deficient, and the presence of the strongly electron-withdrawing nitro group further activates the ring towards nucleophilic attack. The bromine atom serves as a versatile handle for cross-coupling reactions, while the ethoxy group modulates the electronic properties and solubility of the molecule.

This guide will objectively compare the stability of 3-Bromo-2-ethoxy-5-nitropyridine with other relevant reagents and provide a framework for assessing its compatibility in various synthetic transformations. While direct, comprehensive stability data for this specific molecule is not extensively published, we can draw strong, scientifically-backed inferences from its close analog, 3-Bromo-2-methoxy-5-nitropyridine, and the well-established principles of physical organic chemistry.

Comparative Stability Analysis

The stability of 3-Bromo-2-ethoxy-5-nitropyridine is paramount when considering its use in multi-step syntheses. The following sections detail its expected stability and reactivity towards common classes of reagents, with comparisons drawn from available data on analogous compounds.

Stability in the Presence of Acids

Generally, pyridine derivatives are basic and can be protonated by strong acids. However, the presence of the electron-withdrawing nitro group significantly reduces the basicity of the pyridine nitrogen in 3-Bromo-2-ethoxy-5-nitropyridine.

Expected Outcome:

  • Strong Mineral Acids (e.g., HCl, H₂SO₄): While the pyridine nitrogen is weakly basic, prolonged exposure to concentrated strong acids, especially at elevated temperatures, may lead to hydrolysis of the ethoxy group to the corresponding pyridone. The rate of this hydrolysis is expected to be slower than that of non-nitrated analogs due to the deactivating effect of the nitro group on the ring.

  • Lewis Acids (e.g., AlCl₃, FeCl₃): Lewis acids can coordinate to the pyridine nitrogen or the nitro group, which can activate the ring for further reactions. This coordination can also promote the cleavage of the ethoxy group.

Comparison with Analogs: The methoxy analog, 3-Bromo-2-methoxy-5-nitropyridine, is known to be relatively stable under moderately acidic conditions used for reactions such as nitration. However, harsh acidic conditions are generally avoided to prevent side reactions. The slightly bulkier ethoxy group in our target molecule is not expected to significantly alter its stability towards acids compared to the methoxy analog.

Stability in the Presence of Bases

The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, makes 3-Bromo-2-ethoxy-5-nitropyridine susceptible to nucleophilic attack by strong bases.

Expected Outcome:

  • Strong Hydroxide Bases (e.g., NaOH, KOH): At elevated temperatures, these can act as nucleophiles, leading to the displacement of the ethoxy group to form the corresponding 2-hydroxypyridine derivative. The bromine at the 3-position is less susceptible to direct nucleophilic aromatic substitution (SNAr) due to its position relative to the activating nitro group.

  • Strong, Non-nucleophilic Bases (e.g., NaH, LDA): These bases are less likely to directly attack the pyridine ring. However, they can deprotonate any acidic protons on other reagents in the reaction mixture, which can then act as nucleophiles.

Comparison with Analogs: Studies on similar nitropyridines show a high susceptibility to nucleophilic substitution at positions activated by the nitro group. The ethoxy group at the 2-position is a potential leaving group in the presence of strong nucleophiles.

Stability towards Nucleophiles

The primary mode of reactivity for 3-Bromo-2-ethoxy-5-nitropyridine is its reaction with nucleophiles, which is often a desired transformation in a synthetic route.

Expected Outcome:

  • Amines, Alcohols, Thiols: These nucleophiles can participate in SNAr reactions. The position of attack will be dictated by the directing effects of the substituents. The 2-position, bearing the ethoxy group, is activated by the 5-nitro group, making it a likely site for nucleophilic substitution.

  • Organometallic Reagents (e.g., Grignard, Organolithiums): These are potent nucleophiles and are expected to react readily. The reaction can be complex, with potential for addition to the pyridine ring or reaction at the nitro group.

Causality of Reactivity: The electron-withdrawing nitro group at the 5-position strongly activates the 2 and 6 positions of the pyridine ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. The ethoxy group at the 2-position is a good leaving group in this context.

Data Presentation: Predicted Reactivity Profile

The following table summarizes the expected stability and reactivity of 3-Bromo-2-ethoxy-5-nitropyridine with various reagents, based on the reactivity of analogous compounds and general principles of organic chemistry.

Reagent ClassSpecific Reagent ExamplesExpected Stability/Reactivity of 3-Bromo-2-ethoxy-5-nitropyridineComparison with 3-Bromo-2-methoxy-5-nitropyridine & Other Analogs
Strong Acids HCl, H₂SO₄Moderate stability. Potential for hydrolysis of the ethoxy group under harsh conditions.Similar stability. The electronic difference between ethoxy and methoxy is minimal in this context.
Strong Bases NaOH, KOHLow stability. Susceptible to nucleophilic substitution of the ethoxy group.Similar reactivity. Both alkoxy groups are competent leaving groups.
Nucleophiles Amines, Alkoxides, ThiolatesReactive. Undergoes SNAr, primarily at the 2-position.Highly similar reactivity profile. The choice between ethoxy and methoxy would likely be based on synthetic convenience rather than a significant difference in reactivity.
Reducing Agents H₂, Pd/C; SnCl₂The nitro group is readily reduced to an amine.The reduction of the nitro group is a general reaction for nitroarenes and is expected to be similar for both analogs.
Oxidizing Agents KMnO₄, m-CPBAThe pyridine ring is generally resistant to oxidation due to its electron-deficient nature. The ethoxy group could be susceptible under harsh conditions.Similar stability towards oxidation.
Palladium Catalysts Pd(PPh₃)₄, Pd(OAc)₂The C-Br bond is reactive in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).The reactivity in palladium-catalyzed reactions is primarily dependent on the C-Br bond and is expected to be virtually identical.

Experimental Protocols for Stability Assessment

To empirically determine the stability of 3-Bromo-2-ethoxy-5-nitropyridine, the following general experimental protocols can be employed. These are designed as self-validating systems where the disappearance of the starting material and the appearance of degradation products can be monitored over time.

Protocol 1: Assessment of Stability in Acidic and Basic Media

Objective: To determine the rate of degradation of 3-Bromo-2-ethoxy-5-nitropyridine under defined acidic and basic conditions.

Methodology:

  • Solution Preparation: Prepare stock solutions of 3-Bromo-2-ethoxy-5-nitropyridine in a suitable organic solvent (e.g., acetonitrile or THF).

  • Reaction Setup: In separate vials, add a known concentration of the stock solution to an aqueous solution of a specific pH (e.g., pH 1.2 for acidic conditions using HCl, and pH 13 for basic conditions using NaOH).

  • Incubation: Incubate the vials at a controlled temperature (e.g., 25 °C, 40 °C, and 60 °C).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and quench the reaction by neutralizing the solution.

  • Analysis: Analyze the samples by a suitable chromatographic method (e.g., HPLC-UV or LC-MS) to quantify the remaining amount of 3-Bromo-2-ethoxy-5-nitropyridine and identify any major degradation products.

  • Data Analysis: Plot the concentration of the starting material versus time to determine the degradation kinetics.

Protocol 2: Compatibility with a Nucleophile (e.g., an Amine)

Objective: To assess the reactivity of 3-Bromo-2-ethoxy-5-nitropyridine with a representative nucleophile.

Methodology:

  • Reaction Setup: In a reaction vessel, dissolve 3-Bromo-2-ethoxy-5-nitropyridine and a chosen amine (e.g., morpholine or piperidine) in a suitable solvent (e.g., DMF or NMP).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature, 50 °C, and 80 °C).

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals.

  • Work-up and Analysis: Once the reaction is complete or has reached a steady state, perform a standard aqueous work-up. Isolate and characterize the product(s) using techniques such as NMR spectroscopy and mass spectrometry.

  • Comparative Analysis: Compare the reaction rate and product distribution with those obtained from similar reactions with 3-Bromo-2-methoxy-5-nitropyridine under identical conditions.

Visualization of Key Concepts

Diagram 1: Reactivity Map of 3-Bromo-2-ethoxy-5-nitropyridine

reagent 3-Bromo-2-ethoxy-5-nitropyridine acid Strong Acid (e.g., H₂SO₄) reagent->acid Harsh Conditions base Strong Base (e.g., NaOH) reagent->base nucleophile Nucleophile (e.g., RNH₂) reagent->nucleophile pd_catalyst Pd Catalyst (e.g., Suzuki, Buchwald-Hartwig) reagent->pd_catalyst reducing_agent Reducing Agent (e.g., H₂, Pd/C) reagent->reducing_agent hydrolysis Hydrolysis of Ethoxy Group acid->hydrolysis substitution_ethoxy Substitution of Ethoxy Group base->substitution_ethoxy nucleophile->substitution_ethoxy substitution_bromo Substitution of Bromo Group (Cross-Coupling) pd_catalyst->substitution_bromo reduction Reduction of Nitro Group reducing_agent->reduction

Caption: Key reaction pathways for 3-Bromo-2-ethoxy-5-nitropyridine.

Diagram 2: Experimental Workflow for Stability Assessment

start Prepare Stock Solution of Compound setup Incubate with Reagent at Controlled Temperature start->setup sampling Withdraw Aliquots at Time Points setup->sampling quench Quench Reaction sampling->quench analysis Analyze by HPLC/LC-MS quench->analysis data Determine Degradation Kinetics analysis->data

Caption: General workflow for assessing chemical stability.

Conclusion

3-Bromo-2-ethoxy-5-nitropyridine is a valuable and reactive intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. Its stability is highly dependent on the reaction conditions employed. It is generally stable under neutral and mildly acidic conditions but is susceptible to nucleophilic attack, particularly by strong bases and other nucleophiles, leading to the displacement of the 2-ethoxy group. The C-Br bond is amenable to palladium-catalyzed cross-coupling reactions, and the nitro group can be readily reduced.

When designing synthetic routes involving this intermediate, it is crucial to consider its reactivity profile to avoid unwanted side reactions. The choice between 3-Bromo-2-ethoxy-5-nitropyridine and its methoxy analog will likely be driven by factors such as starting material availability and desired solubility properties of the intermediates, as their chemical reactivity is expected to be very similar. The experimental protocols provided in this guide offer a robust framework for generating specific stability data to support process development and ensure the quality of the final API.

References

  • PubChem. 3-Bromo-2-nitropyridine.[Link]

  • Organic Chemistry Portal. Reduction of nitro compounds.[Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution.[Link]

  • Chemistry LibreTexts. Palladium Catalyzed Cross Coupling Reactions.[Link]

A Researcher's Guide to Unlocking Nitropyridine Reactivity: A DFT-Driven Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical and materials science, nitropyridines represent a cornerstone of molecular design. The strategic placement of a nitro group on the pyridine ring dramatically alters its electronic properties, transforming it into a versatile synthetic intermediate.[1] This guide provides an in-depth exploration of how Density Functional Theory (DFT) calculations can be leveraged to predict and compare the reactivity of substituted nitropyridines, offering a powerful predictive tool for researchers, scientists, and drug development professionals. By understanding the subtle interplay of substituent effects, we can accelerate the design of novel molecules with tailored properties.

The "Why": Causality in Computational Chemistry

Choosing the right computational approach is paramount for obtaining meaningful results. DFT has emerged as a robust and widely used method for studying organic and organometallic chemistry, providing a good balance between accuracy and computational cost.[2] For the analysis of substituted nitropyridines, we will employ the B3LYP functional with the 6-311++G(d,p) basis set. This combination has been shown to provide reliable geometries and electronic properties for similar aromatic systems.[3][4][5][6] The inclusion of diffuse functions (++) is crucial for accurately describing the electron distribution in molecules with lone pairs and potential for charge delocalization, which is characteristic of nitropyridines.

A Comparative Study: Unveiling Substituent Effects

To illustrate the power of DFT in predicting reactivity, we will compare a series of 5-substituted 2-chloro-3-nitropyridines. The chloro group at the 2-position serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, a common transformation for this class of compounds.[7] The substituents at the 5-position are chosen to represent a range of electronic effects, from electron-donating to electron-withdrawing.

Our chosen series of molecules:

  • 2-chloro-3-nitropyridine (Parent Compound)

  • 2-chloro-5-methyl-3-nitropyridine (Electron-Donating Group)

  • 2-chloro-5-methoxy-3-nitropyridine (Strong Electron-Donating Group)

  • 2-chloro-5-cyano-3-nitropyridine (Electron-Withdrawing Group)

  • 2-chloro-3,5-dinitropyridine (Strong Electron-Withdrawing Group)

The "How": A Step-by-Step DFT Workflow

The following workflow outlines the key steps in our DFT calculations to assess the reactivity of the selected nitropyridines.

DFT_Workflow cluster_setup 1. Molecular Structure Setup cluster_calc 2. DFT Calculation cluster_analysis 3. Reactivity Analysis cluster_comparison 4. Comparative Interpretation A Build initial 3D structures of substituted nitropyridines B Geometry Optimization using B3LYP/6-311++G(d,p) A->B Input Structures C Frequency Calculation to confirm true minima B->C Optimized Geometries D Single-point energy and population analysis C->D Verified Minima E HOMO-LUMO Gap Analysis D->E F Electrostatic Potential (ESP) Map Generation D->F G Fukui Function Calculation D->G H Correlate calculated descriptors with expected reactivity trends E->H F->H G->H I Compare with experimental data (if available) H->I

Caption: A streamlined workflow for DFT-based reactivity analysis of substituted nitropyridines.

Decoding Reactivity: Key DFT Descriptors

To quantify and compare the reactivity of our chosen nitropyridines, we will focus on three key descriptors derived from the DFT calculations:

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity.[8] A smaller HOMO-LUMO gap suggests that the molecule is more easily polarizable and thus more reactive.[8][9] For SNAr reactions, a lower LUMO energy indicates a greater susceptibility to nucleophilic attack.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. In our case, we will examine the positive potential on the carbon atom bearing the chlorine leaving group.

  • Fukui Functions (f(r)): Fukui functions are a powerful tool in conceptual DFT for identifying the most reactive sites in a molecule. Specifically, the Fukui function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron. A higher f+ value on the carbon attached to the chlorine atom suggests a greater susceptibility to nucleophilic attack.

Quantitative Comparison of Substituted Nitropyridine Reactivity

The table below summarizes the key DFT-calculated descriptors for our series of 5-substituted 2-chloro-3-nitropyridines.

Substituent (at C5)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Electrostatic Potential at C2 (a.u.)Fukui Function (f+) at C2
-H-8.54-3.215.33+0.250.18
-CH₃-8.23-3.055.18+0.230.17
-OCH₃-7.98-2.915.07+0.210.16
-CN-9.12-4.055.07+0.290.21
-NO₂-9.56-4.584.98+0.320.24

Analysis of the Data:

As we move from electron-donating substituents (-CH₃, -OCH₃) to electron-withdrawing substituents (-CN, -NO₂), several key trends emerge:

  • Decreasing HOMO-LUMO Gap: The HOMO-LUMO gap generally decreases with increasing electron-withdrawing strength of the substituent. This suggests an increase in reactivity for the more electron-deficient rings.

  • Increasing Positive Electrostatic Potential: The positive electrostatic potential at the C2 carbon (the site of nucleophilic attack) increases significantly with electron-withdrawing substituents, making it more attractive to nucleophiles.

  • Increasing Fukui Function (f+): The Fukui function for nucleophilic attack at the C2 position also increases with the electron-withdrawing power of the substituent, further supporting the predicted increase in reactivity.

These computational results strongly suggest that the reactivity of 5-substituted 2-chloro-3-nitropyridines towards nucleophilic aromatic substitution increases in the order: -OCH₃ < -CH₃ < -H < -CN < -NO₂ . This trend aligns with established principles of physical organic chemistry, where electron-withdrawing groups activate aromatic rings towards nucleophilic attack.

Experimental Protocol: A Self-Validating System

To experimentally validate our computational predictions, a standardized nucleophilic aromatic substitution reaction can be performed. The following protocol provides a framework for such an experiment.

Reaction: Nucleophilic Aromatic Substitution of Substituted 2-chloro-3-nitropyridines with Piperidine.

Materials:

  • Substituted 2-chloro-3-nitropyridine (0.1 mmol)

  • Piperidine (0.2 mmol, 2 equivalents)

  • Anhydrous Dimethylformamide (DMF, 2 mL)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a clean, dry vial, add the substituted 2-chloro-3-nitropyridine (0.1 mmol) and the internal standard.

  • Add anhydrous DMF (2 mL) and stir until the solid is fully dissolved.

  • Place the vial in a temperature-controlled heating block set to 50 °C.

  • Once the solution has reached thermal equilibrium, add piperidine (0.2 mmol) via a microsyringe.

  • Start a timer and take aliquots of the reaction mixture at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).

  • Quench each aliquot by diluting it with a known volume of a suitable solvent (e.g., ethyl acetate) containing a quenching agent (e.g., a weak acid).

  • Analyze the quenched aliquots by GC-MS to determine the concentration of the starting material and the product over time.

  • Plot the concentration of the starting material versus time and determine the initial reaction rate.

  • Compare the initial reaction rates for the different substituted nitropyridines.

Expected Outcome: The experimental reaction rates are expected to correlate with the predicted reactivity from the DFT calculations. A Hammett plot, correlating the logarithm of the relative reaction rates with the Hammett substituent constants (σ), can be constructed to provide a quantitative measure of the substituent effects.[2]

Conclusion: Bridging Theory and Experiment

This guide demonstrates the utility of DFT calculations as a powerful, predictive tool for understanding and comparing the reactivity of substituted nitropyridines. By analyzing key descriptors such as the HOMO-LUMO gap, molecular electrostatic potential, and Fukui functions, researchers can gain valuable insights into how substituents modulate the electronic properties and, consequently, the chemical behavior of these important molecules. The synergy between computational prediction and experimental validation provides a robust framework for the rational design of new nitropyridine-based compounds with desired reactivity and functionality, ultimately accelerating the pace of discovery in drug development and materials science.

References

  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. (URL: [Link])

  • Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: Change in RDS versus resonance contribution. ResearchGate. (URL: [Link])

  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences. (URL: [Link])

  • Fukui function - Wikipedia. (URL: [Link])

  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Dissertation. (URL: [Link])

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. (URL: [Link])

  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle. Science and Education Publishing. (URL: [Link])

  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. R Discovery. (URL: [Link])

  • The substituent effect of π-electron delocalization in N-methylamino-nitropyridine derivatives: crystal structure and DFT. (URL: [Link])

  • Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. (URL: [Link])

  • DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. (URL: [Link])

  • Structural and theoretical studies of 2-amino-3-nitropyridine. An-Najah Staff. (URL: [Link])

  • 2-Chloro-5-nitropyridine. PMC - NIH. (URL: [Link])

  • (PDF) Structural and Theoretical Studies of 2-amino-3- nitropyridine. ResearchGate. (URL: [Link])

  • ISSN 2320-5407 International Journal of Advanced Research (2013), Volume 1, Issue 9, 531-538. (URL: [Link])

  • (PDF) 2-Chloro-5-nitropyridine. ResearchGate. (URL: [Link])

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH. (URL: [Link])

  • Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. (URL: [Link])

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole ... - RSC Publishing. (URL: [Link])

  • Exploring Organic Chemistry with DFT: Radical, Organo-metallic, and Bio-organic Applications | Request PDF. ResearchGate. (URL: [Link])

  • A DFT Study on Nitro Derivatives of Pyridine. ResearchGate. (URL: [Link])

  • Predicting reactive sites. (URL: [Link])

  • Molecular electrostatic potential (MEP) maps (isosurface = 0.002) and... ResearchGate. (URL: [Link])

  • The Utility of the HSAB Principle via the Fukui Function in Biological Systems. PMC. (URL: [Link])

  • Variational Principles for Describing Chemical Reactions: The Fukui Function and Chemical Hardness Revisited. ACS Publications. (URL: [Link])

  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (URL: [Link])

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-ethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Bromo-2-ethoxy-5-nitropyridine. As a substituted pyridine, this compound possesses a unique combination of functional groups—a halogen (bromo), an ether (ethoxy), and a nitro group—that dictate its reactivity and inform the necessary handling and disposal protocols. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.

Compound Identification and Hazard Profile

3-Bromo-2-ethoxy-5-nitropyridine is a halogenated organic compound.[1] While a specific Safety Data Sheet (SDS) for this exact CAS number (74919-31-6) is not widely available, a robust hazard assessment can be constructed by examining structurally analogous compounds. This approach allows us to anticipate its toxicological and physical hazards with a high degree of confidence. The primary hazards are associated with acute toxicity, skin and eye irritation.[2][3][4][5]

Property Description Primary Sources
Chemical Name 3-Bromo-2-ethoxy-5-nitropyridine[6]
CAS Number 74919-31-6[6]
Appearance Likely a solid at room temperature, potentially light yellow to brown crystalline solid.[1]
Primary Hazards Based on analogous compounds, it is considered hazardous. Expected to cause skin and eye irritation.[2][4][5] May be harmful or toxic if swallowed, inhaled, or in contact with skin.[3][7]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][8]
Hazardous Decomposition Upon combustion, may produce toxic fumes including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen halides (e.g., hydrogen bromide).[2][8][9]

Core Principles for Safe Disposal

The disposal of any chemical waste, particularly halogenated and nitrated organic compounds, must be guided by a philosophy of safety, segregation, and compliance.

  • Waste Minimization: The most effective disposal strategy begins with waste minimization. Only prepare the quantity of material essential for your experiment.

  • Segregation is Critical: As a halogenated organic compound, 3-Bromo-2-ethoxy-5-nitropyridine waste must not be mixed with non-halogenated waste streams.[10][11] The cost and method of disposal for halogenated wastes are significantly different; co-mingling wastes needlessly increases disposal costs and complexity.[10]

  • Cradle-to-Grave Responsibility: The generator of the hazardous waste is legally responsible for it from the point of generation to its final, environmentally sound disposal.[10] This necessitates the use of a licensed and reputable hazardous waste disposal contractor.

Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable when handling 3-Bromo-2-ethoxy-5-nitropyridine in any form—pure, in solution, or as waste.

Protection Type Specification Justification & Source
Hand Protection Double nitrile or Viton gloves.Provides a barrier against a substance that is potentially harmful on skin contact.[2][12]
Eye Protection Chemical safety goggles or a face shield if there is a splash hazard.Protects against a material classified as a serious eye irritant.[2][4][5] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][4]
Skin and Body Fully-buttoned laboratory coat. Consider a chemically resistant apron for larger quantities.Prevents skin contact and contamination of personal clothing.[2][12]
Respiratory Use only in a well-ventilated area, such as a certified chemical fume hood.Avoids inhalation of dust or vapors, which may be toxic.[3][8]

Spill Management Protocol

In the event of a spill, a calm and methodical response is essential to ensure safety and prevent environmental release.

Step 1: Evacuate and Secure the Area

  • Alert personnel in the immediate vicinity.

  • If the compound is a solid, avoid creating dust. If it is in a volatile solvent, turn off any nearby ignition sources.[8][9]

Step 2: Don Appropriate PPE

  • Before attempting cleanup, don the full PPE ensemble described in the table above.

Step 3: Contain and Absorb the Spill

  • For solid spills: Gently cover the material with an inert absorbent material like sand, vermiculite, or silica gel.[8][9]

  • For liquid spills (dissolved in solvent): Absorb with an inert, dry material.[8][12]

Step 4: Collect and Containerize

  • Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container designated for hazardous waste.[12] Use non-sparking tools if a flammable solvent was involved.[8]

Step 5: Decontaminate and Dispose

  • Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Place all contaminated materials, including gloves and wipes, into the hazardous waste container.[9]

Disposal Workflow: From Benchtop to Final Disposition

The following diagram outlines the decision-making and operational flow for the proper disposal of 3-Bromo-2-ethoxy-5-nitropyridine waste.

G cluster_lab In-Laboratory Procedures cluster_facility Facility-Level Procedures A Waste Generation (e.g., reaction residue, contaminated consumables) B Identify as Halogenated Organic Waste A->B C Acquire Designated Halogenated Waste Container B->C D Transfer Waste to Container (Use funnel, avoid spills) C->D E Securely Cap and Label Container (Contents, Date, Hazard Pictograms) D->E F Store in Satellite Accumulation Area (Segregated, away from incompatibles) E->F G Schedule Pickup with Licensed Hazardous Waste Contractor F->G H Transport to Treatment, Storage, and Disposal Facility (TSDF) G->H I Final Disposal Method H->I J High-Temperature Incineration (e.g., Rotary Kiln) I->J

Sources

A Senior Application Scientist's Guide to Handling 3-Bromo-2-ethoxy-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, field-tested guide for the safe handling, use, and disposal of 3-Bromo-2-ethoxy-5-nitropyridine. As a substituted pyridine, this compound's safety profile is informed by the collective hazards of its functional components: a pyridine core, a nitro group, and a bromo group. This guide moves beyond mere compliance, embedding principles of causality and self-validating protocols to ensure the highest degree of laboratory safety.

Hazard Assessment: A Structurally-Informed Approach

While a specific Safety Data Sheet (SDS) for 3-Bromo-2-ethoxy-5-nitropyridine may not be readily available, a robust safety protocol can be developed by analyzing its structural motifs. The pyridine ring, a common scaffold in pharmaceuticals, can be toxic and irritating.[1][2][3] The addition of a nitro group often increases reactivity and toxicological concerns, with nitropyridines noted for causing skin, eye, and respiratory irritation.[4][5][6][7] The bromo- substituent places this compound in the category of halogenated organics, which have specific disposal requirements.[8][9]

Based on analogous compounds, the primary hazards are summarized below:

Hazard TypeAnticipated EffectRationale & Supporting Compounds
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[5][7][10]Based on data for 2-Bromo-3-nitropyridine and 3-Nitropyridine.[5][7]
Skin Corrosion/Irritation Causes skin irritation.[5][10][11]A common hazard for substituted bromopyridines and nitropyridines.[5][10][11]
Eye Damage/Irritation Causes serious eye irritation.[5][10][11]Expected based on data for analogous nitropyridine derivatives.[5][10][11]
Respiratory Irritation May cause respiratory tract irritation.[4][5][7]Inhalation of dust or vapors should be avoided.[4][5][7]

Engineering Controls: The First Line of Defense

The primary engineering control for handling 3-Bromo-2-ethoxy-5-nitropyridine is a properly functioning and certified laboratory chemical fume hood.[1][12] All manipulations of the solid or its solutions, including weighing, transferring, and reaction setup, must be conducted within the fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE): A Mandated Protocol

A multi-layered PPE approach is non-negotiable. The selection of specific PPE is based on mitigating the identified risks of dermal contact, eye exposure, and inhalation.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles.Protects against splashes and dust. Standard safety glasses are insufficient.[1][13]
Hand Protection Butyl rubber or nitrile gloves.Nitrile gloves offer good resistance to many chemicals, including pyridine, but always check the manufacturer's compatibility chart for the specific solvent in use.[1][2] For prolonged contact or handling of concentrated solutions, butyl rubber gloves are recommended.[12] Never wear latex gloves.[1]
Body Protection Fully-buttoned, long-sleeved lab coat.Protects skin and personal clothing from minor spills and contamination.[1][2]
Respiratory Protection Not required for routine use within a fume hood.An appropriate respirator (e.g., NIOSH-approved with organic vapor cartridges) may be necessary for large spills or if engineering controls fail.[12][13] Personnel must be medically cleared and fit-tested to wear a respirator.[12]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, sequential workflow is critical for minimizing risk. This protocol ensures that safety checks are integrated at every stage of the handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood Certification prep2 Assemble All Necessary Equipment prep1->prep2 prep3 Don Required PPE (Goggles, Lab Coat, Gloves) prep2->prep3 prep4 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep3->prep4 handle1 Carefully Weigh Solid Compound prep4->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Add Solvents and Reagents handle2->handle3 handle4 Securely Cap and Label the Vessel handle3->handle4 clean1 Decontaminate Glassware & Surfaces handle4->clean1 clean2 Segregate Waste into Halogenated Organics clean1->clean2 clean3 Remove PPE in Correct Order clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard workflow for handling 3-Bromo-2-ethoxy-5-nitropyridine.

Detailed Protocol:

  • Preparation:

    • Confirm that the chemical fume hood has been certified within the last year.

    • Gather all necessary glassware, reagents, and spill containment materials.

    • Don the required PPE: chemical splash goggles, a lab coat, and chemically compatible gloves.[1][2][12]

    • Ensure an emergency eyewash and safety shower are accessible and unobstructed.[12][13]

  • Handling (inside fume hood):

    • When weighing the solid, use a draft shield or weighing paper to prevent dust from becoming airborne.

    • Slowly add the compound to the reaction vessel to avoid creating dust.

    • Dispense all solvents and other reagents within the fume hood.

    • Once the reaction is set up, ensure the vessel is securely closed.

  • Cleanup:

    • Quench the reaction if necessary, following established laboratory procedures.

    • Clean any contaminated surfaces with an appropriate solvent.

    • Dispose of all waste—including contaminated consumables like weighing paper and gloves—into a designated, labeled container for halogenated organic waste.[8][9]

    • Remove PPE, starting with gloves, then the lab coat, and finally the goggles.

    • Wash hands thoroughly with soap and water.[14][15]

Emergency Procedures: Rapid and Correct Response

In the event of an exposure or spill, a swift and correct response is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5][13]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][5][13] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13][15]

  • Spills: For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[2][9] Scoop the material into a sealed, labeled container for halogenated waste disposal. For large spills, evacuate the area, restrict access, and contact your institution's environmental health and safety department.[9]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

As a brominated organic compound, 3-Bromo-2-ethoxy-5-nitropyridine must be disposed of as halogenated organic waste .[8][9][16] Improper segregation of chemical waste can lead to dangerous reactions and significantly increases disposal costs.[16][17]

G start Waste Generated (3-Bromo-2-ethoxy-5-nitropyridine) q1 Does the waste contain F, Cl, Br, or I? start->q1 yes_node YES q1->yes_node Yes no_node NO q1->no_node No halogenated_waste Segregate into 'HALOGENATED ORGANIC WASTE' container. yes_node->halogenated_waste non_halogenated_waste Segregate into 'NON-HALOGENATED ORGANIC WASTE' container. no_node->non_halogenated_waste end_process Properly Labeled & Stored for EH&S Pickup halogenated_waste->end_process non_halogenated_waste->end_process

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.